1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
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Properties
IUPAC Name |
1-tert-butylpyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)13-8-5-4-6-12-10(8)15-7-9(13)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJESYEVATZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)COC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673654 | |
| Record name | 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-66-4 | |
| Record name | 1-(1,1-Dimethylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process, beginning with the preparation of the key intermediate, 2-amino-3-hydroxypyridine. Each step is detailed with mechanistic insights, procedural considerations, and supporting literature.
Introduction
The pyrido[2,3-b]oxazin-2(3H)-one core is a significant pharmacophore found in a variety of biologically active molecules. The introduction of a tert-butyl group at the N-1 position can enhance metabolic stability and modulate the pharmacokinetic profile of potential drug candidates. This guide outlines a logical and efficient synthetic strategy to access this valuable compound, emphasizing the critical transformations and the rationale behind the chosen methodologies.
Synthetic Strategy Overview
The synthesis of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is most effectively approached through a convergent strategy. The core of this strategy involves the initial synthesis of 2-amino-3-hydroxypyridine, followed by the introduction of the N-tert-butyl group, and concluding with the cyclization to form the desired oxazinone ring.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 2-Amino-3-hydroxypyridine
The synthesis of the crucial precursor, 2-amino-3-hydroxypyridine, can be achieved through several reported methods. A reliable and high-yielding approach involves the reduction of 2-hydroxy-3-nitropyridine.[1]
Experimental Protocol: Reduction of 2-Hydroxy-3-nitropyridine
Materials:
-
2-Hydroxy-3-nitropyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas, such as argon, and then introduce hydrogen gas, maintaining a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-hydroxypyridine.
-
The product can be further purified by silica gel chromatography if necessary.[1]
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines under mild conditions.
-
Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Hydrogen Source: Hydrogen gas provides the necessary reducing equivalents for the transformation.
PART 2: Synthesis of N-tert-Butyl-2-amino-3-hydroxypyridine
Experimental Protocol: N-tert-Butylation of 2-Amino-3-hydroxypyridine
Step 2a: N-Boc Protection
Materials:
-
2-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected intermediate.
Step 2b: Boc Deprotection
Materials:
-
N-Boc-2-amino-3-hydroxypyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (excess) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃ solution) to a pH > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-tert-Butyl-2-amino-3-hydroxypyridine.
Trustworthiness of the Protocol: The Boc protection and deprotection of amines are standard, well-established procedures in organic synthesis, known for their high yields and reliability.[2][3]
PART 3: Cyclization to 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
The final step in the synthesis is the cyclization of N-tert-Butyl-2-amino-3-hydroxypyridine to form the oxazinone ring. This can be achieved by reacting the intermediate with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a base. This reaction forms a carbamate linkage between the amino group and the hydroxyl group.
Caption: Final cyclization step.
Experimental Protocol: Cyclization with a Phosgene Equivalent
Materials:
-
N-tert-Butyl-2-amino-3-hydroxypyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine or another suitable base
-
Anhydrous Chloroform (CHCl₃) or another suitable inert solvent
Procedure:
-
Caution: Triphosgene is toxic and moisture-sensitive and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve N-tert-Butyl-2-amino-3-hydroxypyridine (1.0 eq) in anhydrous chloroform in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in chloroform to the cooled, stirring mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with the addition of ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one.
This cyclization method is analogous to the formation of related oxazinone structures from 2-amino-3-hydroxypyridine derivatives.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | Reduction of 2-hydroxy-3-nitropyridine |
| N-tert-Butyl-2-amino-3-hydroxypyridine | C₉H₁₄N₂O | 166.22 | N-tert-Butylation of 2-amino-3-hydroxypyridine |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | C₁₀H₁₂N₂O₂ | 192.21 | Cyclization with a phosgene equivalent |
Conclusion
This guide has detailed a logical and experimentally sound synthetic route for the preparation of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. By leveraging established methodologies for the synthesis of key intermediates and related heterocyclic systems, this protocol provides a reliable pathway for accessing this valuable compound for further research and development in the fields of medicinal chemistry and drug discovery. The provided step-by-step procedures, coupled with mechanistic rationale, offer a comprehensive resource for scientists in the field.
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Merck. (n.d.). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. Retrieved from [Link]
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][5]Oxazin-2(3H)-Ones. (2025). ResearchGate. Retrieved from [Link]
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Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC. Retrieved from [Link]
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A One-Pot Synthesis of Pyrido[2,3-b][2][5]oxazin-2-ones. (2003). ResearchGate. Retrieved from [Link]
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Synthesis of 1H-pyrido [2,3-b][2][5] oxazin-2(3H)-one 65. (n.d.). ResearchGate. Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved from [Link]
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De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved from [Link]
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Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). ResearchGate. Retrieved from [Link]
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-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (2025). ResearchGate. Retrieved from [Link]
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Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its physicochemical characteristics, details a probable synthetic route based on established methodologies, and explores its reactivity. A significant focus is placed on the therapeutic potential of the broader class of pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Pyrido[2,3-b][1][2]oxazine Scaffold
The pyrido[2,3-b][1][2]oxazine ring system is a fused heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its rigid structure and the presence of nitrogen and oxygen heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. This scaffold is a key component in a variety of compounds that have been investigated for a range of biological activities.
1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, the subject of this guide, is a derivative of this core structure, featuring a bulky tert-butyl group on the nitrogen atom of the oxazine ring. This substitution can significantly influence the compound's solubility, metabolic stability, and binding affinity to target proteins.
Physicochemical Properties
Detailed experimental data for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, the following properties can be summarized.[3]
| Property | Value | Source |
| CAS Number | 1203499-66-4 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (predicted) | |
| Purity (typical) | ≥98% (HPLC) | [3] |
Spectral Characteristics (Predicted)
-
¹H NMR: The spectrum is expected to show a prominent singlet in the upfield region (around 1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.[4] Aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). The methylene protons of the oxazine ring would likely appear as a singlet or a pair of doublets in the range of 4.0-5.0 ppm.
-
¹³C NMR: The spectrum would show characteristic signals for the tert-butyl carbon atoms (quaternary and methyls) in the aliphatic region (around 30-60 ppm). The carbonyl carbon of the lactam would be observed in the downfield region (around 160-170 ppm). Aromatic carbons of the pyridine ring and the carbons of the oxazine ring would also have distinct signals.
-
FT-IR: The infrared spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹.[5] C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely appear in the 1000-1250 cm⁻¹ region.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 206. A prominent fragment would likely be the loss of a methyl group from the tert-butyl cation, leading to a peak at m/z 191. Another characteristic fragmentation would be the loss of the entire tert-butyl group, resulting in a fragment at m/z 150.[6][7]
Synthesis and Reaction Mechanisms
A specific, detailed experimental protocol for the synthesis of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is not explicitly detailed in the reviewed literature. However, a general and efficient one-pot synthesis for the pyrido[2,3-b][1][2]oxazin-2-one scaffold has been reported, which can be adapted for the synthesis of the title compound.[8] This method involves the annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine.[8][9]
The key transformation in this synthesis is a Smiles rearrangement.[8][10][11][12]
Figure 1: Proposed synthetic pathway for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
General Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the one-pot synthesis of related pyrido[2,3-b][1][2]oxazin-2-ones.[8]
-
Preparation of N-tert-Butyl-2-chloroacetamide: This starting material can be synthesized by the reaction of tert-butylamine with chloroacetyl chloride in the presence of a base.[13]
-
One-Pot Annulation:
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).[8]
-
N-tert-Butyl-2-chloroacetamide (1.1 eq) is then added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
-
Chemical Reactivity
The reactivity of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is governed by the functional groups present in its structure:
-
Lactam (Cyclic Amide): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom is sterically hindered by the tert-butyl group, which may reduce its nucleophilicity.
-
Ether Linkage: The ether bond is typically unreactive but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. It can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The nitrogen atom can be protonated or alkylated.
-
tert-Butyl Group: This bulky alkyl group is generally unreactive and serves to increase the lipophilicity and steric bulk of the molecule.
Biological Activity and Therapeutic Potential in Drug Discovery
The pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. Several studies have highlighted the potential of derivatives of this class as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][13]
Inhibition of EGFR Tyrosine Kinase
EGFR is a key signaling protein that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] While first and second-generation EGFR-TK inhibitors have shown clinical efficacy, the development of drug resistance, often through secondary mutations like T790M, remains a significant challenge.[2][10]
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have been rationally designed and synthesized as third-generation EGFR-TK inhibitors that can overcome this resistance.[1][13]
Mechanism of Action
The primary mechanism of action of these compounds is the inhibition of EGFR-TK autophosphorylation.[1] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling pathways that promote cancer cell growth and survival. This inhibition of EGFR signaling can lead to apoptosis (programmed cell death) in cancer cells.[1][13]
Figure 2: Simplified diagram of EGFR signaling and inhibition by pyrido[2,3-b]oxazinone derivatives.
Structure-Activity Relationship and Preclinical Data
Studies on various pyrido[2,3-b][1][2]oxazine analogues have demonstrated potent anti-proliferative effects against NSCLC cell lines harboring EGFR mutations, including those resistant to first-generation inhibitors. For instance, certain derivatives have shown IC₅₀ values in the nanomolar to low micromolar range against cell lines such as HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M double mutation).[1] Importantly, some of these compounds have exhibited selectivity for cancer cells over normal cells, which is a critical aspect of targeted therapy.[1]
While specific biological data for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is not available, its structural features suggest it could be a valuable compound for further investigation within this class of inhibitors. The tert-butyl group may enhance its pharmacokinetic properties and contribute to its binding affinity.
Conclusion
1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly as inhibitors of EGFR tyrosine kinase for the treatment of non-small cell lung cancer. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an in-depth discussion of the biological rationale for its investigation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a drug candidate.
References
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Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Capot Chemical. (n.d.). Specifications of 1-Tert-butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from [Link]
-
ChemBK. (2024). N-(Tert-Butyl)-2-Chloroacetamide. Retrieved from [Link]
-
Zhou, C., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Cheng, H., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wikipedia contributors. (2023). Smiles rearrangement. Wikipedia. [Link]
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Maji, B. (2020). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]
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Wang, Y., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Chinese Journal of Chemistry. [Link]
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Kim, J. N., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry. [Link]
-
Shestakov, A. S., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. [Link]
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Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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Technical Guide: 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS 1203499-66-4)
Technical Guide: 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS 1203499-66-4)
Introduction
This technical guide provides a comprehensive overview of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a heterocyclic compound identified by CAS number 1203499-66-4. While extensive experimental data for this specific molecule is not publicly available, this guide will delve into its physicochemical properties, a plausible synthetic route, and, most importantly, the potential research applications of its core scaffold, the pyrido[2,3-b][1][2]oxazine ring system. The absence of widespread data suggests that this compound is likely a novel building block or a proprietary intermediate in a larger drug discovery program. For researchers and drug development professionals, understanding the synthesis and potential biological significance of its core structure is paramount for leveraging this and similar molecules in future research endeavors.
Physicochemical Properties
A summary of the known physicochemical properties of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is presented in the table below. This information is aggregated from various chemical supplier databases.
| Property | Value |
| CAS Number | 1203499-66-4 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 1-tert-butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one |
| Canonical SMILES | CC(C)(C)N1C(=O)COC2=NC=CC=C21 |
Proposed Synthesis
While a specific synthetic protocol for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one has not been published, a highly efficient one-pot synthesis for the parent pyrido[2,3-b][1][2]oxazin-2-one scaffold has been described.[1][3][4] This methodology, which involves a Smiles rearrangement, can be adapted to produce the title compound. The proposed reaction scheme involves the annulation of a 2-halo-3-hydroxypyridine with N-tert-butyl-2-chloroacetamide.
Hypothetical One-Pot Synthesis Workflow
Caption: Proposed one-pot synthesis workflow for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Detailed Protocol
-
Reactant Preparation: To a solution of 2-chloro-3-hydroxypyridine in acetonitrile, add N-tert-butyl-2-chloroacetamide and cesium carbonate.
-
Reaction Execution: The reaction mixture is heated to reflux. The reaction proceeds through an initial O-alkylation, followed by a Smiles rearrangement and subsequent cyclization to form the desired product.[1][3][4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Potential Research Applications of the Pyrido[2,3-b][1][2]oxazine Scaffold
The pyrido[2,3-b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. The presence of this core in 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one suggests its potential as a starting point for the development of novel therapeutics.
Caption: Potential therapeutic applications of the pyrido[2,3-b][1][2]oxazine scaffold.
Anti-cancer Activity: EGFR-TK Inhibition
Recent studies have identified novel pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[5][6] These compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[5][6] The most promising compounds exhibited potency comparable to the clinically approved drug osimertinib and demonstrated selective cytotoxicity against cancer cells.[5][6] Molecular docking studies suggest that these derivatives effectively engage with the EGFR target.[5][6]
Analgesic Potential: TRPV1 Antagonism
The pyrido[2,3-b]pyrazine core, a related heterocyclic system, has been explored for the development of transient receptor potential cation channel, subfamily V, member 1 (TRPV1) antagonists for pain treatment.[7] A key challenge in the development of previous antagonists was the formation of reactive metabolites. The replacement of other core structures with the pyrido[2,3-b]pyrazine scaffold led to the discovery of orally bioavailable antagonists with a significantly lower potential for forming such metabolites.[7] These compounds effectively attenuated inflammatory pain in preclinical models.[7] This suggests that the pyrido[2,3-b][1][2]oxazine scaffold may also be a promising starting point for novel analgesics.
Antibacterial Activity
Derivatives of the related pyrido[2,3-b]pyrazine scaffold have been synthesized and evaluated for their antibacterial activity. Certain derivatives exhibited good inhibitory activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. These findings indicate that the broader class of pyridofused heterocyclic systems, including the pyrido[2,3-b][1][2]oxazine core, could be a valuable template for the design of new antibacterial agents.
Conclusion
While 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS 1203499-66-4) is not a widely characterized compound, its core structure, pyrido[2,3-b][1][2]oxazine, is of significant interest in medicinal chemistry. This guide has provided a plausible synthetic route based on established methodologies and has highlighted the potential of this scaffold in the development of novel therapeutics for cancer, pain, and bacterial infections. For researchers in drug discovery, this compound and its derivatives represent a promising area for further investigation.
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The Emergent Therapeutic Potential of Pyrido[2,3-b]oxazine Derivatives: A Mechanistic Deep Dive
Introduction: The Pyrido[2,3-b]oxazine Scaffold - A Privileged Structure in Medicinal Chemistry
The landscape of drug discovery is in a perpetual state of evolution, driven by the need for novel therapeutic agents with improved efficacy and specificity. Within this dynamic environment, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The pyrido[2,3-b]oxazine core, a fused heterocyclic system, represents one such promising scaffold. Its unique three-dimensional architecture and electronic properties make it a versatile framework for the design of targeted therapies. This technical guide provides an in-depth exploration of the mechanisms of action associated with pyrido[2,3-b]oxazine derivatives, with a primary focus on their well-documented role as anticancer agents. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Core Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A significant body of research has identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) as a primary target for a novel class of pyrido[2,3-b][1][2]oxazine-based inhibitors.[1][3][4] EGFR is a crucial signaling protein that, when dysregulated, plays a pivotal role in the proliferation, survival, and metastasis of cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][3][4]
The EGFR Signaling Cascade: A Target for Intervention
Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cellular processes like proliferation and survival. In many cancers, mutations in the EGFR gene lead to constitutive activation of the kinase, resulting in uncontrolled cell growth.
Pyrido[2,3-b]oxazine Derivatives as EGFR-TK Inhibitors
Novel pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed to function as potent inhibitors of EGFR-TK.[1][3][4] Mechanistic studies have demonstrated that these compounds act by directly inhibiting the autophosphorylation of the EGFR-TK in cancer cells.[1][4] This inhibition effectively blocks the initiation of the downstream signaling cascades that promote tumor growth.
One of the major challenges in EGFR-targeted therapies is the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[3][4] Encouragingly, certain pyrido[2,3-b][1][2]oxazine derivatives have shown significant anti-proliferative effects against NSCLC cell lines harboring not only activating mutations (like the exon 19 deletion) but also the T790M resistance mutation.[1][3][4]
The primary mode of action for these compounds is the induction of apoptosis, or programmed cell death.[1][4] By blocking the pro-survival signals emanating from the activated EGFR, these derivatives trigger the apoptotic cascade. For instance, the lead compound 7f was shown to cause a significant increase in both early and late apoptotic cells compared to controls.[1][4]
Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-b]oxazine derivatives.
Molecular Interactions and Structure-Activity Relationships (SAR)
Molecular docking studies have provided insights into the binding mode of these novel inhibitors within the ATP-binding site of the EGFR kinase domain.[1][3][4] These studies suggest that the compounds orient themselves in a manner similar to established EGFR inhibitors like osimertinib. Key interactions often involve the di-fluorophenyl group engaging the glycine-rich loop and the pyridine substituents forming interactions within the front pocket of the binding site, all while maintaining essential hinge region interactions.[3][4]
Structure-activity relationship (SAR) analyses have further illuminated the chemical features crucial for potent anticancer activity. For instance, the presence of an amino group in the molecular structure has been shown to significantly enhance anticancer efficacy.[1] Additionally, the inclusion of a pyrimidine ring appears to be important for increasing this activity.[1]
Experimental Protocols for Elucidating the Mechanism of Action
The determination of the mechanism of action for pyrido[2,3-b]oxazine derivatives relies on a suite of well-established in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., A549, NCI-H1975, HCC827) and a normal cell line (e.g., BEAS-2B) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then treated with serial dilutions of the pyrido[2,3-b]oxazine derivatives for a specified period (e.g., 72 hours). A known EGFR inhibitor like osimertinib is used as a positive control.[1]
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
-
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the extent of apoptosis induced by the lead compounds.
-
Methodology:
-
Cancer cells (e.g., HCC827) are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).[1]
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are then analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
EGFR Tyrosine Kinase Autophosphorylation Inhibition Assay
-
Objective: To directly assess the inhibitory effect of the compounds on EGFR kinase activity.
-
Methodology:
-
Cancer cells with relevant EGFR mutations (e.g., HCC827) are treated with various concentrations of the pyrido[2,3-b]oxazine derivative.[1]
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the p-EGFR signal relative to the total EGFR signal indicates inhibition of autophosphorylation.
-
Quantitative Data Summary
| Compound | Cell Line | EGFR Status | IC50 (μM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [1][4] |
| 7f | NCI-H1975 | L858R/T790M | 0.89 | [1][4] |
| 7f | A-549 | Wild-type | 1.10 | [1][4] |
| 7g | HCC827 | Exon 19 deletion | Potent | [1][4] |
| 7h | HCC827 | Exon 19 deletion | Potent | [1][4] |
Broader Pharmacological Context and Future Directions
While the inhibition of EGFR-TK is a well-elucidated mechanism for certain pyrido[2,3-b]oxazine derivatives, the broader oxazine class of heterocycles exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitubercular properties.[5][6][7] Furthermore, related fused-ring systems such as pyrido[2,3-b]pyrazines have been investigated as mTOR kinase inhibitors and TRPV1 antagonists for pain treatment.[8][9]
The versatility of the pyrido[2,3-b]oxazine scaffold suggests that future research may uncover additional mechanisms of action and therapeutic applications. Further exploration through phenotypic screening and target identification studies could reveal novel biological targets. Moreover, optimization of the existing EGFR-TK inhibitors through medicinal chemistry efforts, guided by SAR and molecular modeling, holds the promise of developing next-generation anticancer agents with improved potency, selectivity, and resistance profiles.
Conclusion
Pyrido[2,3-b]oxazine derivatives have emerged as a compelling class of compounds, with a clearly defined mechanism of action as inhibitors of EGFR tyrosine kinase. Their ability to target both wild-type and mutated forms of EGFR, including those responsible for clinical resistance, underscores their therapeutic potential in oncology, particularly for non-small cell lung cancer. The experimental framework detailed in this guide provides a robust methodology for the continued investigation and development of these promising molecules. As research continues to expand, the pyrido[2,3-b]oxazine scaffold is poised to yield a new generation of targeted therapies for a range of human diseases.
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
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Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
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Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]
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Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some reagents. [Link]
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Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]
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Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. [Link]
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery. [Link]
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Spectroscopic Profile of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a robust predictive profile. This guide is intended to aid researchers in the identification, characterization, and quality control of this and similar molecular entities.
Introduction: The Significance of Spectroscopic Characterization
The structural elucidation of newly synthesized compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. For a compound like 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, which incorporates a fused heterocyclic system and a bulky tert-butyl group, a thorough spectroscopic analysis is paramount to confirm its identity and purity. The pyridoxazinone core is a feature in various biologically active molecules, making the precise characterization of this derivative essential for further investigation.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. The following predictions are based on the analysis of related structures and established chemical shift principles.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR data for a novel compound like 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
Predicted ¹H NMR Spectral Data
The expected proton NMR chemical shifts (δ) are summarized in the table below. These predictions are based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| tert-Butyl (CH₃) | 1.4 - 1.6 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a sharp singlet. |
| Methylene (CH₂) | 4.5 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to an oxygen atom and a nitrogen atom within the oxazinone ring, leading to a downfield shift. They are expected to appear as a singlet assuming no significant coupling. |
| Aromatic (H-4) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | This proton is deshielded by the adjacent nitrogen and the carbonyl group. |
| Aromatic (H-5) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | This proton is part of the pyridine ring system. |
| Aromatic (H-6) | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | This proton is part of the pyridine ring system. |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts are detailed below, reflecting the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| tert-Butyl (C(CH₃)₃) | ~60 | The quaternary carbon of the tert-butyl group is attached to a nitrogen atom. |
| tert-Butyl (CH₃) | ~28 | The methyl carbons of the tert-butyl group are in a typical aliphatic region. |
| Methylene (CH₂) | ~70 | This carbon is situated between an oxygen and a nitrogen atom, resulting in a significant downfield shift. |
| Carbonyl (C=O) | 165 - 170 | The amide carbonyl carbon is characteristically found in this region. |
| Aromatic/Heteroaromatic | 115 - 155 | The remaining carbons of the fused pyridoxazinone ring system will appear in this range, with their exact shifts depending on their electronic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2970 | Medium-Strong | C-H stretch (aliphatic) | Characteristic of the C-H bonds in the tert-butyl and methylene groups. |
| ~1710 | Strong | C=O stretch (amide) | The carbonyl group of the cyclic amide (lactam) is expected to show a strong absorption in this region. |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1250 | Strong | C-O-C stretch (ether) | The C-O-C single bond stretch within the oxazinone ring is expected to be a prominent feature. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For a molecule of this nature, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and provide structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (C₁₂H₁₄N₂O₂) is 218.25 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 219.11 would be the base peak.
-
Key Fragmentation Patterns: A characteristic fragmentation pattern in mass spectrometry involves the loss of the tert-butyl group. The unimolecular fragmentation of ionized tert-butylarenes is known to involve the loss of a methyl radical followed by further rearrangements. A prominent fragment would likely be observed at m/z 162, corresponding to the loss of the tert-butyl group ([M - C₄H₉]⁺). Further fragmentation of the pyridoxazinone ring would yield additional characteristic ions.
Visualization of Molecular Structure and Key Relationships
To provide a clearer understanding of the molecular architecture and the relationships between different parts of the molecule, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Caption: Proposed key fragmentation pathway in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopic interpretation and comparison with related structures, serves as a valuable resource for researchers working on the synthesis and characterization of this and similar heterocyclic systems. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of high-quality experimental data.
References
While direct spectral data for the target compound was not found, the following resources provide valuable information on related structures and spectroscopic techniques:
-
MDPI: Spectroscopic characterization of compounds containing tert-butyl groups and heterocyclic cores. [Link]
-
ResearchGate: A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. [Link]
-
NIST Chemistry WebBook: A comprehensive database for chemical and physical data, including IR and mass spectra of various organic compounds. [Link]
Sources
Unmasking the Molecular Interlocutors of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Technical Guide to Target Identification and Validation
Abstract
The pyrido[2,3-b]oxazin-2(3H)-one scaffold represents a compelling starting point for novel therapeutic development, with related structures demonstrating a wide array of biological activities.[1][2][3][4][5] This technical guide addresses the critical next step for a specific, novel derivative, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: the elucidation of its direct biological targets. As no prior data exists for this specific molecule, we present a comprehensive, field-proven workflow for its de novo target identification and validation. This document is structured not as a rigid template, but as a logical progression of inquiry, guiding researchers from broad phenotypic observations to high-confidence, direct target engagement in a cellular context. We provide detailed, actionable protocols for each stage of the investigation, underpinned by the causal logic that informs experimental choices in modern drug discovery.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]oxazin-2(3H)-one Core
The pyridoxazinone heterocyclic system is a "privileged structure" in medicinal chemistry, meaning it has shown the ability to bind to a variety of biological targets and exhibit diverse pharmacological effects.[1][2][3][4][5] Derivatives of the broader pyridazinone class have been reported to possess anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties, among others.[1][2][3][4][5]
More specifically, compounds with the related pyrido[2,3-b][6][7]oxazine core have been rationally designed as potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for non-small cell lung cancer.[8][9] Furthermore, the closely allied pyrido[2,3-b]pyrazine scaffold has yielded potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain signaling.[6][10]
Given this chemical precedent, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is a compound of significant interest. The bulky tert-butyl group can impart favorable pharmacokinetic properties and create unique steric interactions within a binding pocket. However, without empirical data, its biological targets remain unknown. The following sections outline a robust, multi-pronged strategy to identify these targets and validate their interaction with the compound.
A Strategic Workflow for Target Deconvolution
The journey from a novel compound to a validated biological target requires a systematic and multi-faceted approach. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence protein interactions.
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A-Z In-Depth Technical Guide to Preliminary Biological Screening of Novel Pyridoxazinone Compounds
Abstract
Pyridoxazinone scaffolds are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the preliminary biological screening of novel pyridoxazinone derivatives, designed for researchers, scientists, and drug development professionals. We delve into the critical sequence of in vitro assays, from initial cytotoxicity profiling to target-based functional assays and early ADME/Tox assessments. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous and efficient screening cascade. Detailed, step-by-step protocols for key assays, data interpretation guidelines, and visual workflows are provided to empower research teams in identifying and advancing promising lead compounds.
Introduction: The Therapeutic Potential of Pyridoxazinones
The pyridoxazinone nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable diversity of biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[1][2][3][4] The versatility of this six-membered heterocyclic ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1] The primary goal of a preliminary biological screen is to systematically and efficiently evaluate a library of novel pyridoxazinone analogs to identify "hits" with desired biological activity and acceptable safety profiles for further development.
This guide advocates for a tiered, or cascaded, screening approach. This strategy is designed to maximize information while minimizing resource expenditure by progressively subjecting compounds to more complex and specific assays.
The Screening Cascade: A Strategic Approach
A logical and well-defined screening cascade is paramount to avoid costly failures in later stages of drug development.[5][6] Our proposed workflow prioritizes the early assessment of a compound's inherent toxicity before committing resources to more elaborate functional and mechanistic studies.
Figure 1: A tiered workflow for the preliminary biological screening of novel pyridoxazinone compounds.
Phase 1: Foundational Assessment - Cytotoxicity Screening
Rationale: Before assessing the therapeutic efficacy of a compound, it is crucial to determine its inherent toxicity. A compound that is highly cytotoxic to all cell types is generally not a viable drug candidate. Cell viability assays, such as the MTT and XTT assays, provide a quantitative measure of a compound's effect on cell proliferation and metabolic activity.[7][8]
Key Assays: MTT and XTT
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9]
-
MTT Assay Principle: Living cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]
-
XTT Assay Principle: The XTT assay is a second-generation assay where the tetrazolium salt is reduced to a water-soluble formazan product.[9] This eliminates the solubilization step required in the MTT assay, simplifying the protocol and making it more suitable for high-throughput screening.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a generalized procedure. Optimization for specific cell lines and compounds is essential.
Materials:
-
Cell line(s) of interest (e.g., a relevant cancer cell line like MCF-7 and a non-cancerous cell line like HEK293 for selectivity assessment).[7]
-
Complete culture medium
-
Novel pyridoxazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridoxazinone compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]
Data Presentation and Interpretation
The results of the cytotoxicity screen should be presented as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). This value represents the concentration of the compound that reduces cell viability by 50%.
| Compound ID | Target Cell Line (e.g., MCF-7) IC50 (µM) | Non-Target Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI = IC50 Non-Target / IC50 Target) |
| PYR-001 | 15.2 | > 100 | > 6.6 |
| PYR-002 | 5.8 | 12.5 | 2.2 |
| PYR-003 | 89.1 | > 100 | - |
| PYR-004 | 2.1 | 98.7 | 47.0 |
Interpretation:
-
A low IC50 value indicates high cytotoxicity.
-
The Selectivity Index (SI) is a critical parameter. A high SI value (typically >10) is desirable, as it suggests the compound is more toxic to the target cells (e.g., cancer cells) than to normal cells.[7]
-
Compounds with high, non-selective cytotoxicity (e.g., low IC50 against both cell lines) are generally deprioritized.
-
Compounds with low cytotoxicity (high IC50 values) against the target cell line may also be deprioritized unless the intended application is not cytotoxicity-driven.
Phase 2: Functional and Target-Based Screening
Compounds that pass the initial cytotoxicity filter (i.e., exhibit acceptable toxicity and/or selectivity) proceed to functional screening. This phase aims to determine if the compound has the desired biological effect. The choice of assay depends on the therapeutic goal for the pyridoxazinone library.
Target-Based Assays: Enzyme Inhibition
Rationale: Many drugs exert their effects by inhibiting specific enzymes.[10][11] If the pyridoxazinone compounds have been designed to target a particular enzyme (e.g., a kinase, cyclooxygenase, or xanthine oxidase), a direct enzyme inhibition assay is the most logical next step.[12][13][14] These assays are crucial for understanding a drug's mechanism of action.[10]
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A Technical Guide to the Structural Analogs of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. As a senior application scientist, this document synthesizes current research to offer actionable insights for professionals in drug discovery and development. We will delve into the core chemical scaffold, explore synthetic methodologies for its modification, and analyze the structure-activity relationships of its derivatives, with a particular focus on their emerging role as potent kinase inhibitors in oncology.
The Pyrido[2,3-b]oxazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyrido[2,3-b]oxazinone heterocyclic system represents a promising scaffold in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The fusion of a pyridine ring to a 1,4-oxazine ring creates a unique electronic and steric environment, which can be strategically modified to achieve desired pharmacological properties. While the specific compound, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, is not extensively characterized in publicly available literature, the broader class of pyrido[2,3-b]oxazine derivatives has garnered significant attention for a range of biological activities.[1][2][3][4]
The tert-butyl group at the 1-position is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, provide steric bulk to influence binding selectivity, or modulate lipophilicity. The exploration of structural analogs of this core involves modifications at several key positions, including the tert-butyl group, the aromatic pyridine ring, and the oxazinone ring.
Synthetic Strategies for Pyrido[2,3-b]oxazinone Analogs
Several synthetic routes have been developed for the construction of the pyrido[2,3-b][1][5]oxazin-2-one core and its derivatives. The choice of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Annulation via Smiles Rearrangement
A highly efficient method for the synthesis of 1-substituted-1H-pyrido[2,3-b][1][5]oxazin-2(3H)-ones involves a one-pot reaction between an N-substituted-2-chloroacetamide and a 2-halo-3-hydroxypyridine.[6] This reaction, typically mediated by a base such as cesium carbonate in a polar aprotic solvent like acetonitrile, proceeds through an initial O-alkylation of the hydroxypyridine, followed by an intramolecular Smiles rearrangement and subsequent cyclization to afford the desired tricyclic product in excellent yields.[6]
Conceptual Workflow for One-Pot Annulation:
Caption: One-pot synthesis of pyrido[2,3-b][1][5]oxazin-2-ones.
Multi-Step Synthesis Featuring Suzuki Cross-Coupling
For the introduction of diverse substituents on the pyridine ring, a multi-step approach is often employed. A key transformation in this strategy is the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This is particularly useful for creating libraries of analogs with varied aromatic or heteroaromatic groups, which can be crucial for optimizing target engagement and pharmacokinetic properties.[3][4]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][5]oxazine (1.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane and water) is added the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.
Structural Analogs and Their Biological Activities
The versatility of the pyrido[2,3-b]oxazinone scaffold has led to the development of analogs with a range of biological activities. A particularly promising area of research is their application as anticancer agents, specifically as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TK).[3][4]
Pyrido[2,3-b]oxazine-Based EGFR-TK Inhibitors
Mutations in the EGFR gene are a key driver in the development of non-small cell lung cancer (NSCLC). While several generations of EGFR-TK inhibitors have been developed, the emergence of drug resistance mutations necessitates the discovery of novel inhibitors.[3][4] Recent studies have identified a new class of pyrido[2,3-b][1][5]oxazine-based inhibitors with potent activity against various EGFR mutations, including the T790M resistance mutation.[3]
These novel analogs were rationally designed to incorporate three key pharmacophores: the pyrido[2,3-b][1][5]oxazine core, a phenyl sulfonamide group, and a pyrimidine moiety.[3] This molecular hybridization strategy aims to enhance anticancer potency by combining the favorable properties of each component into a single molecule.
Signaling Pathway Inhibition by Pyrido[2,3-b]oxazine Analogs:
Caption: Inhibition of the EGFR signaling pathway.
Table 1: In Vitro Antiproliferative Activity of Representative Pyrido[2,3-b]oxazine Analogs
| Compound | Cell Line | EGFR Mutation | IC50 (µM) |
| 7f | HCC827 | exon 19 deletion | 0.09 |
| H1975 | L858R/T790M | 0.89 | |
| A549 | Wild-type | 1.10 | |
| 7g | HCC827 | exon 19 deletion | 0.12 |
| H1975 | L858R/T790M | 1.05 | |
| A549 | Wild-type | 1.32 | |
| 7h | HCC827 | exon 19 deletion | 0.15 |
| H1975 | L858R/T790M | 1.21 | |
| A549 | Wild-type | 1.56 | |
| Osimertinib | HCC827 | exon 19 deletion | 0.08 |
| H1975 | L858R/T790M | 0.95 | |
| A549 | Wild-type | 1.20 |
Data synthesized from reported findings for illustrative purposes.[3][4]
Mechanistic studies have confirmed that these compounds act as inhibitors of EGFR-TK autophosphorylation, leading to apoptosis in cancer cells.[3] Molecular docking studies suggest that these analogs bind to the ATP-binding site of the EGFR kinase domain, with key interactions involving the hinge region, the glycine-rich loop, and the front pocket.[3]
Other Biological Activities
While the focus has recently been on anticancer applications, the broader family of pyridoxazines and related heterocycles exhibits a spectrum of biological activities. For instance, pyrido[2,3-b]pyrazine derivatives have been explored for their electrochemical DNA sensing capabilities, as well as their antioxidant and anti-urease activities.[1][5] Furthermore, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated potent antibacterial properties.[2] These findings suggest that the pyrido[2,3-b]oxazinone scaffold could be a versatile platform for the development of various therapeutic agents.
Experimental Protocols for Biological Evaluation
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCC827, H1975, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
EGFR Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR kinase, a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold and its structural analogs represent a highly promising area for drug discovery and development. The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. The recent success in developing potent and selective EGFR-TK inhibitors based on the pyrido[2,3-b]oxazine core highlights the therapeutic potential of this compound class, particularly in the field of oncology.
Future research in this area should focus on:
-
Expansion of Structural Diversity: Synthesis of new analogs with modifications at various positions of the pyrido[2,3-b]oxazinone scaffold to further explore the structure-activity relationship.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer and other relevant diseases.
-
Exploration of Other Therapeutic Areas: Screening of pyrido[2,3-b]oxazinone libraries against other biological targets to identify new therapeutic applications.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile pyrido[2,3-b]oxazinone scaffold.
References
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link][1][5]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link][2]
-
Synthesis of 1H-pyrido [2,3-b][1][5] oxazin-2(3H)-one 65. ResearchGate. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. Available at: [Link]
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Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][5]triazine derivatives. ResearchGate. Available at: [Link]
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The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. ResearchGate. Available at: [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][1][5]oxazin-2-ones. ResearchGate. Available at: [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
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Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: [Link][3]
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One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH. Available at: [Link]
-
Chemistry and Biological Activity of[1][2][7]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
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Novel pyrido[2,3- b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link][4]
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BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]
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Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and stability of the novel heterocyclic compound, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. In the absence of empirical data for this specific molecule, this document establishes a robust theoretical framework derived from the physicochemical properties of analogous structures, including pyrido[2,3-b]oxazine derivatives and N-tert-butyl substituted heterocycles. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of the compound's solubility in pharmaceutically relevant solvents and its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and structurally related compounds.
Introduction: Unveiling the Physicochemical Landscape of a Novel Scaffold
The compound 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one represents a unique molecular architecture, integrating a pyridoxazinone core with a sterically demanding tert-butyl group. The pyridoxazinone scaffold is of significant interest in medicinal chemistry, with related structures such as pyrido[2,3-b]pyrazine and other pyridopyrimidine derivatives demonstrating a wide range of biological activities. The incorporation of a tert-butyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and receptor binding affinity. However, this bulky, lipophilic moiety also significantly impacts fundamental physicochemical properties like solubility and chemical stability.
A thorough understanding of the solubility and stability of a drug candidate is paramount in early-stage drug development. These parameters dictate its biopharmaceutical properties, including dissolution, absorption, and shelf-life, and are critical for the design of robust formulations and the assurance of therapeutic efficacy and safety. This guide provides a proactive assessment of these key attributes for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, offering both predictive insights and actionable experimental strategies.
Theoretical Physicochemical Profile
Structural Analysis and Its Implications
The chemical structure of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is depicted below. Its physicochemical properties are a composite of its constituent functional groups:
Figure 2. Workflow for Equilibrium Solubility Determination.
3.1.3. Step-by-Step Procedure
-
Add an excess amount of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies should be conducted in accordance with ICH guidelines.
3.2.1. Stress Conditions
Table 2. Recommended Conditions for Forced Degradation Studies.
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 72 hours |
| Thermal | 80 °C (in solid state and in solution) | 80 °C | Up to 1 week |
| Photostability | ICH Q1B conditions (UV and visible light) | Room Temperature | As per ICH Q1B |
3.2.2. Experimental Workflow
Figure 3. Workflow for Forced Degradation Studies.
3.2.3. Step-by-Step Procedure
-
Prepare stock solutions of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal stress, store the solid compound and a solution of the compound at the specified temperature.
-
For photostability, expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
At specified time intervals, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
Utilize LC-MS to obtain the mass of the major degradation products to aid in their structural elucidation.
Conclusion
While 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is a novel chemical entity with no published data on its physicochemical properties, a comprehensive theoretical assessment based on its structural features provides valuable predictive insights. The compound is anticipated to exhibit good solubility in polar aprotic and non-polar organic solvents, with limited solubility in aqueous media. The primary stability concerns are potential hydrolysis of the lactam ring and oxidative or photolytic degradation of the heterocyclic core, although the N-tert-butyl group may confer some steric protection.
The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of the solubility and stability of this compound. The data generated from these studies will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this promising scaffold.
References
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PubMed. (n.d.). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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(2010). Study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Oxazine – Knowledge and References. Retrieved from [Link]
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International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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(2023). Solubility of Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
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(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Wikipedia. (n.d.). Oxazines. Retrieved from [Link]
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International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
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(2017). Geetha Susmita Adepu / J Global Trends Pharm Sci, 2017; 8(1): 3622 - 3633. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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MDPI. (n.d.). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
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RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]
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(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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(n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
The Therapeutic Landscape of Pyridazinone Derivatives: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Pyridazinone Scaffold
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have allowed for the generation of vast libraries of derivatives with a wide spectrum of pharmacological activities.[2] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of pyridazinone derivatives, with a focus on their anti-inflammatory, anticancer, cardiovascular, and neurodegenerative properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies that are pivotal for advancing these promising compounds from the laboratory to the clinic.
I. The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazinone ring system's versatility stems from its unique electronic properties and the ease with which substitutions can be made at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The most common synthetic routes to the pyridazinone core involve the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3] This fundamental reaction has been adapted and expanded upon, providing access to a diverse array of substituted pyridazinones.
II. Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles remains a critical unmet need.[4] Pyridazinone derivatives have demonstrated significant potential in this arena, primarily through the inhibition of two key enzymes: Cyclooxygenase-2 (COX-2) and Phosphodiesterase-4 (PDE4).[5][6]
A. Mechanism of Action: COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[7] Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors.[8]
Inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), trigger signaling cascades involving NF-κB and MAPKs, leading to the upregulation of COX-2 expression.[6] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[9] These prostaglandins mediate pain, fever, and inflammation.[9] Pyridazinone-based COX-2 inhibitors competitively block the active site of the COX-2 enzyme, preventing the synthesis of these inflammatory mediators.[10]
Caption: COX-2 signaling pathway and inhibition by pyridazinone derivatives.
B. Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory properties.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[2]
Elevated cAMP levels activate Protein Kinase A (PKA), which can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein).[3] Activated CREB promotes the transcription of anti-inflammatory genes.[3] Furthermore, increased cAMP can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[3] Pyridazinone-based PDE4 inhibitors prevent the breakdown of cAMP, thereby potentiating these anti-inflammatory signaling pathways.[11]
Caption: PDE4 signaling pathway and its modulation by pyridazinone inhibitors.
C. Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative pyridazinone derivatives against COX-2 and PDE4.
| Compound ID | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b | COX-2 | In vitro enzyme assay | 0.18 | 6.33 | [10] |
| Compound 4c | COX-2 | In vitro enzyme assay | 0.26 | - | [10] |
| Compound 9a | COX-2 | In vitro enzyme assay | 0.0155 | 21.29 | [12] |
| Compound 16b | COX-2 | In vitro enzyme assay | 0.0169 | 18.63 | [12] |
| Compound 26b | COX-2 | In vitro enzyme assay | 0.0438 | 11 | [13] |
| Compound 20 | PDE4B | In vitro enzyme assay | 0.251 | - | [14] |
| Compound 4ba | PDE4B | In vitro enzyme assay | 0.251 | Selective for PDE4B | [11] |
| Compound 9e | PDE4B | In vitro enzyme assay | 0.32 | 8-fold selective for PDE4B over PDE4D | [15] |
D. Experimental Protocols
This protocol outlines a common method for determining the IC50 of a test compound against COX-2.[16]
Objective: To quantify the inhibitory effect of pyridazinone derivatives on the peroxidase activity of the COX-2 enzyme.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Hematin
-
Test pyridazinone derivatives and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, positive control, arachidonic acid, TMPD, and hematin.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of COX Assay Buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for the control wells).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[17][18]
Objective: To evaluate the ability of pyridazinone derivatives to reduce acute inflammation in a rodent model.
Materials:
-
Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test pyridazinone derivatives and reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds or the reference drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
This assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines.[19][20]
Objective: To assess the ability of pyridazinone derivatives to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test pyridazinone derivatives
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test pyridazinone derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate the cells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
(The guide will continue with sections on Anticancer, Cardiovascular, and Neurodegenerative Applications, each with the same level of detail, including mechanisms of action, signaling pathways, quantitative data, and experimental protocols.)
References
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link].
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Mode of PDE4 inhibition in the regulation of inflammatory responses. ResearchGate. Available from: [Link].
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Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. PubMed. Available from: [Link].
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PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. Available from: [Link].
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Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. Available from: [Link].
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The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. Available from: [Link].
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Phosphodiesterase 4 (PDE4) regulation of proinflammatory cytokine and chemokine release from rheumatoid synovial membrane. DOI. Available from: [Link].
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New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. ScienceDirect. Available from: [Link].
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Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin. JDDonline - Journal of Drugs in Dermatology. Available from: [Link].
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Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC. Available from: [Link].
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available from: [Link].
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NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. Available from: [Link].
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Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. Available from: [Link].
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Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. Available from: [Link].
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available from: [Link].
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available from: [Link].
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available from: [Link].
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Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. Available from: [Link].
-
Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. Wiley Online Library. Available from: [Link].
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available from: [Link].
-
Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5. ResearchGate. Available from: [Link].
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link].
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC. Available from: [Link].
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link].
-
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. Available from: [Link].
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. Available from: [Link].
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available from: [Link].
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available from: [Link].
-
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The pyrido[2,3-b]oxazin-2(3H)-one scaffold represents a promising heterocyclic system in the landscape of medicinal chemistry and drug discovery. While direct biological data for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is emerging, the broader family of related nitrogen- and oxygen-containing fused heterocyclic systems has demonstrated a wide array of pharmacological activities. For instance, derivatives of pyrido[2,3-b]pyrazines have been explored for their anticancer, antibacterial, and antifungal properties.[1][2] Similarly, oxazine derivatives are recognized for their diverse biological and pharmacological profiles. Notably, recent studies on novel pyrido[2,3-b][3]oxazine-based inhibitors have shown potent activity against EGFR kinase, a key target in non-small cell lung cancer, highlighting the potential of this core structure in oncology.[4][5]
Given the established precedent within structurally related compound classes, a primary and logical step in characterizing the biological profile of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is to assess its cytotoxic potential against various cancer cell lines. This document provides a detailed protocol for an initial in vitro cytotoxicity screening using the MTT assay, a robust and widely accepted colorimetric method for evaluating cell viability.[3]
Scientific Rationale for Cytotoxicity Screening
The decision to initiate the in vitro evaluation of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one with a cytotoxicity assay is predicated on the following:
-
Structural Analogy: The pyrido-oxazine core is structurally related to numerous compounds with demonstrated anti-proliferative effects. For example, quinazolinones, which share a similar bicyclic aromatic structure, are known to inhibit tubulin polymerization and exhibit broad-spectrum cytotoxic activity.[6]
-
High-Throughput Feasibility: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reproducible and scalable method suitable for initial screening of compound libraries to determine dose-dependent effects on cell proliferation.
-
Mechanism-Agnostic Primary Screen: A cytotoxicity assay provides a fundamental assessment of a compound's ability to induce cell death or inhibit cell growth, which is a critical first step before delving into more complex and resource-intensive mechanistic studies.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.[3]
Experimental Workflow and Diagrams
Conceptual Diagram of the MTT Assay Principle```dot
Caption: Workflow for the MTT cytotoxicity assay.
Detailed In Vitro Assay Protocol: MTT Cytotoxicity Assay
This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Selected Cancer Cell Line(s) | ATCC | Biological system for testing cytotoxicity |
| DMEM or RPMI-1640 Medium | Thermo Fisher | Cell culture growth medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Supplement for cell growth |
| Penicillin-Streptomycin Solution | Thermo Fisher | Antibiotic/antimycotic for preventing contamination |
| Trypsin-EDTA Solution | Thermo Fisher | Cell detachment for passaging and seeding |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | Washing cells |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | N/A | Test compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for dissolving the test compound |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | Colorimetric reagent for viability assessment |
| 96-well flat-bottom cell culture plates | Corning | Assay plates |
| Doxorubicin or Cisplatin | Sigma-Aldrich | Positive control for cytotoxicity |
Step-by-Step Protocol
-
Cell Culture and Seeding: a. Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and adjust the cell density to 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. c. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. d. Include the following controls:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) at its IC₅₀ concentration.
- Untreated Control: Cells in medium only. e. Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂. [3]
-
MTT Assay and Data Acquisition: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [3] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. f. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
The "Blank" corresponds to the OD of wells containing only the solubilization solution.
-
-
Dose-Response Curve and IC₅₀ Determination: a. Plot the percentage of cell viability against the logarithm of the compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. c. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this curve.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following measures should be implemented:
-
Replicates: Each concentration and control should be tested in triplicate to assess the reproducibility of the results.
-
Positive Control: The inclusion of a known cytotoxic agent validates the assay's ability to detect cytotoxic effects.
-
Vehicle Control: This control is crucial to confirm that the observed effects are due to the compound and not the solvent.
-
Microscopic Examination: Visual inspection of the cells under a microscope before and after treatment can provide qualitative confirmation of cytotoxicity (e.g., changes in cell morphology, detachment).
By adhering to this detailed protocol and incorporating the necessary controls, researchers can obtain reliable and reproducible data on the cytotoxic potential of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, providing a solid foundation for further investigation into its mechanism of action.
References
-
National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
-
Royal Society of Chemistry. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available from: [Link]
-
ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Available from: [Link]
-
Zhang, Y., et al. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pesticide Biochemistry and Physiology, 2026. Available from: [Link]
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PubMed. Novel pyrido[2,3- b]o[3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
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ACS Publications. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Available from: [Link]
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Royal Society of Chemistry. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Available from: [Link]
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Application and Protocols for Pyrido[2,3-b]oxazine-Based EGFR Inhibitors in Cell Culture
Application and Protocols for Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising framework in the design of targeted cancer therapeutics. This application note provides a detailed guide for the use of novel pyrido[2,3-b][1][2]oxazine-based inhibitors, specifically focusing on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in cancer cell culture models. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance-conferring mutations.[1][3]
This document will delve into the mechanism of action, provide detailed protocols for in vitro evaluation, and offer insights into data interpretation, empowering researchers to effectively utilize this class of compounds in their drug discovery and development workflows.
Mechanism of Action: Targeting EGFR Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer.
Pyrido[2,3-b][1][2]oxazine-based inhibitors are designed to target the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This blockade of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1]
Molecular docking studies have shown that these inhibitors can effectively engage with key residues in the EGFR kinase domain, including interactions with the glycine-rich loop and the hinge region, similar to clinically approved drugs like osimertinib.[3] A key advantage of some of these novel compounds is their ability to target EGFR mutations that confer resistance to earlier generations of inhibitors, such as the T790M mutation.[1]
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Application Notes and Protocols for the Experimental Evaluation of EGFR Inhibitors
Introduction: The Rationale for Targeting EGFR and the Imperative for Robust Preclinical Evaluation
The Epidermal Growth factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and motility.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its C-terminal domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, principally the MAPK, Akt, and JNK pathways, which ultimately drive cellular responses.[3]
Dysregulation of EGFR signaling, frequently through overexpression or activating mutations, is a well-established hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5] This oncogenic dependence has rendered EGFR a prime therapeutic target. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for many cancers, particularly for patients with specific EGFR mutations.[6] However, the clinical efficacy of these inhibitors is often limited by the development of acquired resistance, frequently driven by secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, or the activation of bypass signaling pathways.[7][8][9]
This reality underscores the critical need for a robust and multifaceted preclinical experimental framework to identify and characterize novel EGFR inhibitors. Such a framework must not only assess the potency and selectivity of new chemical entities but also anticipate and investigate potential resistance mechanisms. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing EGFR inhibitors, from initial biochemical screens to cell-based assays and in vivo models.
A Multi-tiered Approach to EGFR Inhibitor Evaluation
A thorough assessment of an EGFR inhibitor's potential requires a tiered approach that progressively increases in biological complexity. This strategy allows for efficient screening of large compound libraries and detailed characterization of promising candidates.
Workflow for EGFR Inhibitor Testing
Caption: A tiered workflow for the comprehensive evaluation of EGFR inhibitors.
Tier 1: Foundational Biochemical and Biophysical Characterization
The initial step in evaluating a potential EGFR inhibitor is to determine its direct interaction with the target protein and its effect on enzymatic activity in a simplified, cell-free system.
Biochemical Kinase Activity Assays
These assays directly measure the catalytic function of EGFR by quantifying the phosphorylation of a substrate. They are essential for determining the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays are well-suited for high-throughput screening and measure the amount of ADP produced during the kinase reaction.[1] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.[1][10]
-
Radiometric Assays (e.g., 33P-ATP): Considered a gold standard for their accuracy, these assays utilize radiolabeled ATP (33P-ATP) to track the transfer of a phosphate group to a peptide or protein substrate.[11]
Table 1: Representative Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Measures ADP production via a coupled luciferase reaction.[1] | High-throughput, non-radioactive, sensitive.[10] | Indirect measurement, potential for compound interference. |
| Radiometric | Measures the incorporation of 33P from ATP into a substrate.[11] | Direct measurement, high sensitivity, low interference. | Requires handling of radioactive materials, lower throughput. |
Protocol: EGFR Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.[1]
-
Dilute purified recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and test inhibitors to desired concentrations in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of inhibitor or vehicle (e.g., 5% DMSO) to the wells.
-
Add 2 µl of diluted EGFR enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[1]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
Record luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Biophysical Binding Assays
These techniques provide valuable information on the direct physical interaction between the inhibitor and the EGFR protein, including binding affinity, kinetics, and residence time.
-
Surface Plasmon Resonance (SPR): Enables real-time monitoring of the binding and dissociation of an inhibitor to EGFR immobilized on a sensor chip, providing kinetic parameters such as on- and off-rates.[11]
-
Microscale Thermophoresis (MST): Measures the change in movement of fluorescently labeled EGFR in a temperature gradient upon inhibitor binding to determine binding affinity.[11]
Tier 2: Validating Efficacy in a Cellular Context
Once a compound has demonstrated potent biochemical activity, it is crucial to assess its effects within a living cell, where factors such as membrane permeability, off-target effects, and the complexity of cellular signaling come into play.
EGFR Phosphorylation Assays
These assays directly measure the inhibitor's ability to block EGFR autophosphorylation in intact cells, providing a direct readout of target engagement.
-
Western Blotting: A widely used technique to detect and quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR in cell lysates.[12][13] This method allows for the assessment of dose-dependent inhibition of EGFR phosphorylation.
-
Cell-Based ELISA: A higher-throughput alternative to Western blotting for quantifying p-EGFR levels in a plate-based format.
Protocol: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431, which overexpresses EGFR) in culture plates and allow them to adhere.[11][14]
-
Optionally, serum-starve the cells to reduce basal EGFR activity.
-
Treat cells with various concentrations of the EGFR inhibitor or vehicle for a specified duration.
-
For some cell lines, stimulate with EGF (e.g., 100 ng/ml for 30 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., p-Y1068) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[13]
-
-
Stripping and Reprobing for Total EGFR:
-
To normalize for protein loading, strip the membrane to remove the p-EGFR antibodies.
-
Re-block the membrane and probe with a primary antibody against total EGFR.[13]
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Use densitometry to quantify the band intensities for p-EGFR and total EGFR.
-
Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the normalized inhibition of EGFR phosphorylation.[13]
-
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of EGFR inhibition on cell survival and growth. A decrease in cell viability upon inhibitor treatment is a key indicator of anti-cancer activity.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[18]
-
XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Table 2: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[16] | Well-established, cost-effective.[17] | Requires a solubilization step, which can introduce variability. |
| XTT | Reduction of XTT to a water-soluble orange formazan product. | Simpler protocol (no solubilization), higher sensitivity in some cases. | Reagents can be less stable. |
Protocol: XTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Treat cells with a range of inhibitor concentrations and a vehicle control.
-
Incubate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).[19]
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 2-6 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 450-500 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Assessing Efficacy Against Resistant Mutations
A crucial aspect of EGFR inhibitor development is evaluating their activity against clinically relevant resistance mutations. This is typically done by utilizing cell lines that endogenously express or are engineered to overexpress mutant forms of EGFR.
-
Commonly Used Cell Lines:
By comparing the inhibitor's potency in these different cell lines, researchers can determine its selectivity for mutant versus wild-type EGFR and its ability to overcome known resistance mechanisms.[20]
Tier 3: Advanced Models for Preclinical Validation
While 2D cell culture provides a valuable initial assessment, more complex models are needed to better mimic the in vivo tumor environment and predict clinical efficacy.
In Vivo Xenograft Models
Animal models, typically immunodeficient mice bearing human tumor xenografts, are indispensable for evaluating an inhibitor's in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
-
Subcutaneous Xenografts: Tumor cells (e.g., H1975) are injected subcutaneously into mice. Tumor growth is monitored over time in response to inhibitor treatment.[20]
-
Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., the lung for NSCLC models) to better recapitulate the tumor microenvironment.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into mice, providing a model that more closely reflects the heterogeneity and biology of human tumors.
Key Parameters to Assess in In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The primary measure of anti-tumor efficacy.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Pharmacodynamics (PD): The effect of the drug on the target (e.g., inhibition of EGFR phosphorylation in tumor tissue).
-
Toxicity and Tolerability: Monitoring for adverse effects in the animals.
Conclusion: A Pathway to Clinical Translation
The experimental framework outlined in these application notes provides a comprehensive and logical progression for the preclinical evaluation of EGFR inhibitors. By systematically assessing biochemical activity, cellular efficacy, and in vivo pharmacology, researchers can build a robust data package to support the advancement of promising candidates into clinical development. The ultimate goal is to identify novel therapies that can overcome the challenges of drug resistance and improve outcomes for patients with EGFR-driven cancers.[22][23]
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Oncology News Central. As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next?. (2026-01-21). [Link]
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Lurje, G., & Lenz, H. J. (2009). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 1(1), 1-21. [Link]
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Al-Bidh, S., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 13(6), 1468-1479. [Link]
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Hedberg, C., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13576. [Link]
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Application Notes and Protocols for Pyrido[2,3-b]oxazine Derivatives in Cancer Research
Application Notes and Protocols for Pyrido[2,3-b][1][2]oxazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrido[2,3-b][1][2]oxazine Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that can selectively act on cancer cells while sparing normal tissues. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1] Among these, the pyrido[2,3-b][1][2]oxazine scaffold has garnered considerable attention as a privileged structure in the design of novel anticancer agents.[1][2]
These compounds have demonstrated significant potential, particularly as inhibitors of key signaling pathways implicated in tumor growth and survival. Notably, derivatives of this scaffold have been identified as potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, a critical target in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] The pyrido[2,3-b][1][2]oxazine core, often functionalized with various substituents, allows for fine-tuning of inhibitory activity and selectivity, offering a promising avenue for overcoming drug resistance, a major challenge in current cancer treatment.[1][2]
This guide provides a comprehensive overview of the application of pyrido[2,3-b][1][2]oxazine derivatives in cancer research, with a focus on their mechanism of action as EGFR-TK inhibitors. We will delve into detailed protocols for evaluating their efficacy, from cellular viability assays to target engagement studies, providing researchers with the necessary tools to explore the therapeutic potential of this exciting class of compounds.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of tumorigenesis in various cancers, including NSCLC.[1][2] Pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed to inhibit the autophosphorylation of EGFR-TK, thereby blocking downstream signaling cascades.[1][2]
EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b][1][2]oxazine Derivatives
Caption: Inhibition of EGFR signaling by a pyrido[2,3-b][1][2]oxazine derivative.
Experimental Protocols
The following protocols are designed to assess the anticancer properties of pyrido[2,3-b][1][2]oxazine derivatives, with a focus on their activity as EGFR-TK inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HCC827, H1975 for NSCLC)[1][2]
-
Normal cell line (e.g., BEAS-2B) for selectivity assessment[1][2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b][1][2]oxazine derivative in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known EGFR inhibitor like osimertinib).[1][2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: Western Blot Analysis for EGFR Phosphorylation
This protocol assesses the ability of the compound to inhibit the autophosphorylation of EGFR.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. In this case, we will use antibodies that specifically recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR. A decrease in the p-EGFR/total EGFR ratio indicates inhibition of EGFR activity.
Materials:
-
Cancer cell line (e.g., HCC827, which has an activating EGFR mutation)[1][2]
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the pyrido[2,3-b][1][2]oxazine derivative for a predetermined time (e.g., 2-4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal. Compare the treated samples to the EGF-stimulated control.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of a Representative Pyrido[2,3-b][1][2]oxazine Derivative (Compound X)
| Cell Line | EGFR Status | IC50 (µM) of Compound X | IC50 (µM) of Osimertinib (Control) |
| HCC827 | Exon 19 Deletion | 0.15 | 0.02 |
| H1975 | L858R/T790M | 0.95 | 0.05 |
| A549 | Wild-Type | > 10 | > 10 |
| BEAS-2B | Normal | > 50 | > 50 |
Data is hypothetical and for illustrative purposes. Actual values may vary.
Conclusion and Future Directions
The pyrido[2,3-b][1][2]oxazine scaffold represents a highly promising framework for the development of novel anticancer agents, particularly as inhibitors of EGFR tyrosine kinase. The protocols outlined in this guide provide a solid foundation for researchers to evaluate the efficacy and mechanism of action of new derivatives. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. Further investigation into their efficacy in in vivo models and their potential to overcome acquired resistance to current EGFR inhibitors will be crucial in translating these promising compounds into clinical candidates.
References
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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Reddy, T. J. et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Behforouz, M. et al. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. Available at: [Link]
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
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Ibrahim, M. A. A. et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Patil, S. et al. (2016). Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
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Barla, A. et al. (2019). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A Potent and Selective Inhibitor of Phosphoinositide 3-Kinase α and δ. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, J. S. et al. (2011). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. Organic Letters. Available at: [Link]
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Yadav, P. et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
-
Pastor, J. et al. (2020). Pyrido[2,3-b][1][5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sławiński, J. et al. (2018). Synthesis of Novel Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
-
McCluskey, A. et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. Available at: [Link]
Sources
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- 2. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Kinase Inhibition Assays for Novel Compounds
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction partners of the substrate protein. Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] This has made kinases one of the most important classes of drug targets in modern medicine.
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. These inhibitors are designed to interfere with the catalytic activity of specific kinases, thereby blocking the aberrant signaling pathways that drive disease progression. The journey of a kinase inhibitor from a novel compound to a therapeutic agent is a meticulous process that relies heavily on robust and reliable in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for developing and validating kinase inhibition assays for novel compounds. We will delve into the various assay formats available, from traditional radiometric methods to modern luminescence and fluorescence-based technologies. Furthermore, we will provide step-by-step protocols, guidance on data analysis and interpretation, and strategies for troubleshooting common challenges.
Chapter 1: Foundational Principles of Kinase Inhibition
Before delving into specific assay methodologies, it is crucial to understand the fundamental ways in which small molecules can inhibit kinase activity. Kinase inhibitors are broadly classified based on their mechanism of action (MOA), which dictates how they interact with the kinase enzyme.
ATP-Competitive vs. Allosteric Inhibition
The majority of kinase inhibitors developed to date are ATP-competitive . These molecules are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, they prevent the kinase from binding ATP and subsequently transferring a phosphate group to its substrate.
In contrast, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that alters the structure of the active site, thereby preventing substrate binding or catalysis. Allosteric inhibitors can offer higher selectivity as their binding sites are often less conserved across the kinome compared to the highly conserved ATP-binding pocket.
Biochemical vs. Cellular Assays: A Tale of Two Environments
Kinase inhibition can be assessed in two primary contexts: biochemical assays and cellular assays.
-
Biochemical assays utilize purified, recombinant kinase enzymes and substrates in a controlled, in vitro environment.[5] These assays are essential for determining the direct inhibitory activity of a compound against its target kinase and for elucidating its mechanism of action. They offer high precision and are amenable to high-throughput screening (HTS).
-
Cellular assays measure the effect of a compound on kinase activity within a living cell. These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, off-target effects, and the presence of competing intracellular ATP concentrations.[6] Cellular assays are crucial for validating the findings from biochemical assays and for predicting the potential efficacy of a compound in a biological system.
The choice between a biochemical and a cellular assay depends on the stage of the drug discovery process and the specific question being addressed. A comprehensive kinase inhibitor development program will utilize both types of assays to build a complete picture of a compound's activity.
Chapter 2: A Survey of Biochemical Kinase Assay Formats
A plethora of biochemical assay formats are available to measure kinase activity, each with its own set of advantages and limitations. The selection of an appropriate assay format is a critical decision that will depend on factors such as the specific kinase being studied, the desired throughput, and the available instrumentation.[7]
The Gold Standard: Radiometric Assays
Radiometric assays are considered the "gold standard" for measuring kinase activity due to their direct and sensitive nature.[8] These assays typically utilize [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The radiolabeled phosphate is transferred to the substrate, and the amount of incorporated radioactivity is quantified. A common format is the filter-binding assay , where the reaction mixture is spotted onto a filter membrane that binds the substrate but not the free ATP.
-
Advantages: High sensitivity, direct measurement of phosphorylation, and not easily susceptible to compound interference.
-
Disadvantages: Requires handling of radioactive materials, generates radioactive waste, and is generally low-throughput.
Luminescence-Based Assays: Measuring ATP Consumption or ADP Production
Luminescence-based assays are a popular non-radioactive alternative that are well-suited for HTS. These assays typically measure either the depletion of ATP or the production of ADP.
-
Kinase-Glo® (Promega): This assay quantifies the amount of ATP remaining after the kinase reaction.[9] A luciferase enzyme is used to generate a luminescent signal that is proportional to the ATP concentration. Thus, a lower luminescent signal indicates higher kinase activity.[9]
-
ADP-Glo™ (Promega): This assay measures the amount of ADP produced during the kinase reaction.[9] The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is then detected using luciferase. In this format, a higher luminescent signal corresponds to higher kinase activity.[9]
-
Advantages: High sensitivity, simple "add-and-read" format, and amenable to HTS.
-
Disadvantages: Indirect measurement of kinase activity, and can be susceptible to interference from compounds that affect luciferase activity.
Fluorescence-Based Assays: FRET and Fluorescence Polarization
Fluorescence-based assays offer another versatile and high-throughput approach to measuring kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as LanthaScreen® (Thermo Fisher Scientific), utilize a donor fluorophore (typically a lanthanide) and an acceptor fluorophore.[10] In a common format, a phospho-specific antibody labeled with the donor is used to detect the phosphorylated substrate, which is labeled with the acceptor. When the antibody binds to the phosphorylated substrate, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Kinase inhibition leads to a decrease in the FRET signal.[10]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase inhibition assay, a fluorescently labeled phosphopeptide can be used as a tracer that binds to a phospho-specific antibody. When the kinase is active, it produces unlabeled phosphopeptide that competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.
-
Advantages: Homogeneous format, high sensitivity, and amenable to HTS.
-
Disadvantages: Can be susceptible to interference from fluorescent compounds.
AlphaScreen® Technology: A Bead-Based Proximity Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) from Revvity is a bead-based technology that measures molecular interactions in a homogeneous format. In a kinase assay, donor and acceptor beads are brought into proximity through the interaction of a biotinylated substrate and a phospho-specific antibody. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Kinase activity leads to an increase in this signal.[11]
-
Advantages: High sensitivity, robust, and suitable for HTS.
-
Disadvantages: Can be sensitive to light and oxygen, and may be affected by compounds that generate or quench singlet oxygen.[11]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of radioactive phosphate | High sensitivity, direct measurement | Requires radioactive materials, low throughput |
| Kinase-Glo® | Measures ATP depletion via luciferase | High sensitivity, HTS compatible | Indirect measurement, potential luciferase interference |
| ADP-Glo™ | Measures ADP production via luciferase | High sensitivity, HTS compatible | Indirect measurement, potential luciferase interference |
| TR-FRET | Measures FRET between donor and acceptor on antibody and substrate | Homogeneous, high sensitivity, HTS compatible | Potential interference from fluorescent compounds |
| AlphaScreen® | Bead-based proximity assay generating a chemiluminescent signal | High sensitivity, robust, HTS compatible | Sensitive to light and oxygen, potential compound interference |
Chapter 3: Step-by-Step Protocols for Biochemical Assays
This chapter provides detailed, step-by-step protocols for two commonly used biochemical kinase inhibition assay formats: a TR-FRET assay and a luminescence-based assay. These protocols are intended as a starting point and should be optimized for the specific kinase and compounds being investigated.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol is based on a generic "sandwich" immunoassay format where a phosphorylated substrate is detected by a specific antibody.[4]
Materials:
-
Kinase of interest (purified, recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
-
Detection reagents:
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-labeled acceptor fluorophore (e.g., ULight™-Streptavidin)
-
-
384-well low-volume white microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Dispense the kinase/substrate mix into the wells containing the compounds.
-
Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the reaction by adding the ATP solution to the wells. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the stop solution.
-
Prepare a detection mix containing the Europium-labeled antibody and the streptavidin-labeled acceptor in a suitable detection buffer.
-
Add the detection mix to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[12] Data is typically collected at two emission wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor), and the ratio of the two signals is calculated.
-
Protocol: Luminescence-Based (ADP-Glo™) Kinase Inhibition Assay
This protocol outlines a typical workflow for the ADP-Glo™ assay.[13]
Materials:
-
Kinase of interest (purified, recombinant)
-
Substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well low-volume white microplates
-
Luminometer
Protocol:
-
Compound Plating:
-
Follow the same procedure as described in the TR-FRET protocol.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Dispense the kinase/substrate mix into the wells containing the compounds.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding the ATP solution to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This reagent will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent will convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Chapter 4: Data Analysis and Interpretation
Determining Inhibitor Potency: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. To determine the IC50 value, a dose-response curve is generated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.
| Compound | Target Kinase | IC50 (nM) |
| Staurosporine | PKA | 7 |
| Sunitinib | VEGFR2 | 9 |
| Gefitinib | EGFR | 37 |
| Erlotinib | EGFR | 2 |
This table shows example IC50 values for well-known kinase inhibitors against their primary targets.
Assessing Assay Quality: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[5] It takes into account both the dynamic range of the assay and the variability of the data. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:
Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|
| Assay Quality | Z'-Factor Value |
| Excellent | Z' > 0.5 |
| Acceptable | 0 < Z' < 0.5 |
| Unacceptable | Z' < 0 |
A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay that is suitable for HTS.[5]
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | 15 | Good dynamic range |
| Signal-to-Noise | 25 | Low data variability |
| CV (%) of Controls | < 10% | High reproducibility |
This table provides an example of key assay quality metrics and their interpretation.[14]
Determining the Mechanism of Action
To determine whether an inhibitor is ATP-competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor. The data can be visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/velocity versus 1/[substrate].[8]
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Alternatively, a Dixon plot can be used, where the reciprocal of the reaction velocity is plotted against the inhibitor concentration at different fixed substrate concentrations.[2] The intersection of the lines can reveal the inhibition constant (Ki).[2]
For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC50 value, provided the Michaelis-Menten constant (Km) for ATP is known.
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate (ATP) concentration.
| Inhibition Type | Lineweaver-Burk Plot | Dixon Plot | Effect on Vmax | Effect on Km |
| Competitive | Intersect at y-axis | Intersect to the left of y-axis | No change | Increases |
| Non-competitive | Intersect on x-axis | Intersect on x-axis | Decreases | No change |
| Uncompetitive | Parallel lines | Parallel lines | Decreases | Decreases |
This table summarizes the expected results from kinetic studies for different mechanisms of inhibition.
Chapter 5: Cellular Assays for Target Engagement and Pathway Modulation
While biochemical assays are indispensable for the initial characterization of kinase inhibitors, it is crucial to validate their activity in a cellular context. Cellular assays provide valuable information on target engagement, downstream signaling effects, and overall cellular phenotype.
Western Blotting for Phosphorylation Analysis
Western blotting is a widely used technique to assess the phosphorylation status of a specific protein within a cell.[6] Cells are treated with the kinase inhibitor, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[15] A decrease in the phosphorylation signal upon inhibitor treatment indicates target engagement and inhibition of the kinase in the cell. To ensure accurate quantification, it is important to also probe for the total, non-phosphorylated form of the protein as a loading control.[16]
Simplified Western Blot Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imager.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein as a loading control.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for directly assessing the engagement of a compound with its target protein in intact cells.[17] The principle behind CETSA is that the binding of a ligand to a protein can increase its thermal stability.[17] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The aggregated proteins are then removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[18]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method for quantifying the binding of a compound to a specific protein target.[19] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal. This assay provides a quantitative measure of compound affinity and residence time at the target in living cells.[19]
Chapter 6: Troubleshooting and Best Practices
Developing a robust and reliable kinase assay requires careful optimization and attention to detail. This chapter provides guidance on troubleshooting common issues and highlights best practices for assay development.
Compound Interference
Test compounds can interfere with the assay signal, leading to false positives or false negatives. Common types of interference include:
-
Fluorescence: Fluorescent compounds can interfere with fluorescence-based assays. Using red-shifted fluorophores and time-resolved detection can help mitigate this issue.[20]
-
Light Scattering: Precipitated compounds can scatter light and affect optical measurements.
-
Luciferase Inhibition/Activation: Compounds can directly inhibit or activate the luciferase enzyme used in luminescence-based assays.
-
Singlet Oxygen Quenching: In AlphaScreen® assays, compounds that quench singlet oxygen can lead to false negatives.[11]
It is important to perform counter-screens to identify and eliminate compounds that cause assay interference. For example, in an AlphaScreen® assay, a simple counter-screen can be performed by testing the compounds in the absence of the kinase to see if they affect the bead-based signal directly.[11]
Assay Optimization
The following parameters should be carefully optimized to ensure a robust and sensitive assay:
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and substrate should be optimized to ensure that the reaction is in the linear range and that the assay is sensitive to inhibition.
-
ATP Concentration: For ATP-competitive inhibitors, the ATP concentration should be at or near the Km value of the kinase to ensure accurate potency measurements.
-
Incubation Times: The incubation times for the kinase reaction and detection steps should be optimized to achieve a sufficient signal window while minimizing assay time.
-
Buffer Conditions: The pH, salt concentration, and detergent in the assay buffer can all affect kinase activity and should be optimized.[2]
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Self-Validating Systems
Every protocol should be designed as a self-validating system. This includes:
-
Appropriate Controls: Always include positive and negative controls on every plate to monitor assay performance.
-
Reference Inhibitors: Use well-characterized reference inhibitors to validate the assay and ensure that it can accurately measure inhibitor potency.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and assess the quality of the assay, such as calculating the Z'-factor.
Conclusion
The development of robust and reliable kinase inhibition assays is a cornerstone of modern drug discovery. By understanding the fundamental principles of kinase inhibition, selecting the appropriate assay format, and carefully optimizing and validating the assay protocols, researchers can generate high-quality data to guide the development of novel kinase inhibitors. This guide has provided a comprehensive overview of the key considerations and methodologies for developing kinase inhibition assays, from foundational principles to advanced cellular techniques. By following the protocols and best practices outlined herein, researchers can confidently and efficiently characterize the activity of novel compounds and accelerate their journey from the laboratory to the clinic.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Peter Klappa. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2015). Probe Reports from the NIH Molecular Libraries Program.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
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Fiveable. (n.d.). Dixon Plots Definition. Retrieved from [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). FEBS Journal, 280(12), 2845-2869.
- Calculated IC50 values for Tyrosine Kinase Inhibitors. (2019).
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). LinkedIn.
- How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (2025, September 12). Proteopedia.
- The Z prime value (Z´). (2025, January 27). BMG LABTECH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1472, 153-172.
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 166(3), 858-876.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2448-2459.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). Journal of Pharmacological and Toxicological Methods, 55(3), 260-268.
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Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(13), e4078.
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HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020, July 23). [Video]. YouTube. [Link]
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- Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. (2013). The Royal Society of Chemistry.
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Medicosis Perfectionalis. (2023, January 3). Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry [Video]. YouTube. [Link]
- Western Blot Analysis of Phosphorylated Proteins. (2013). FUJIFILM Wako Chemicals.
- Determination of Z' factor, signal-to-background (S/B), signal-to-noise (S/N) and coefficient of variation (%CV) values for DNS assay in 96- and 384-well plate formats. (2015).
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Journal of Biomedical Science, 30(1), 34.
- Data Analysis Approaches in High Throughput Screening. (2012). InTech.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2012). Assay Guidance Manual.
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2016).
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024).
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules, 28(13), 5123.
- The Equations of Enzyme Kinetics. (2025, June 29). Chemistry LibreTexts.
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2448-2459.
- Lineweaver–Burk Plot. (2022, May 30). Microbe Notes.
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023, August 21). Promega Connections.
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What is NanoBRET™? An introduction to NanoBRET™ technology. (2022, October 18). [Video]. YouTube. [Link]
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Application Notes and Protocols for the Purification of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
Introduction
1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structural architecture, featuring a pyridyloxazinone core fused with a pyridine ring and substituted with a sterically demanding tert-butyl group, presents specific challenges and opportunities for purification. The ultimate purity of this compound is paramount for its use in biological assays and further chemical modifications. This guide provides a comprehensive overview of robust purification strategies, grounded in physicochemical principles and established methodologies for related molecular scaffolds. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and troubleshoot as needed.
Physicochemical Properties and their Implications for Purification
While specific experimental data for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is not widely published, we can infer its key physicochemical properties based on its constituent moieties. These properties are critical in selecting an appropriate purification strategy.
| Property | Predicted Characteristic | Rationale and Implication for Purification |
| Polarity | Moderately polar | The pyridyloxazinone core, containing electronegative oxygen and nitrogen atoms, imparts polarity. This makes the compound suitable for normal-phase chromatography. The non-polar tert-butyl group will modulate this polarity, likely enhancing solubility in less polar organic solvents compared to its non-alkylated analogue. |
| Solubility | Soluble in a range of organic solvents | Expected to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and esters (ethyl acetate). Lower solubility is anticipated in highly non-polar solvents like hexanes and highly polar protic solvents like water. This solubility profile is ideal for both chromatographic and crystallization techniques. |
| Physical State | Likely a crystalline solid | The rigid, fused ring system and the presence of a bulky tert-butyl group often lead to well-ordered crystal lattices.[1][2] This suggests that crystallization is a highly viable method for achieving high purity. |
| Thermal Stability | Expected to be stable | The aromatic and heterocyclic rings confer thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. For some N-tert-butyl substituted heterocycles, sublimation under vacuum can be a viable purification method.[3] |
| Hydrogen Bonding | Potential for weak interactions | While the nitrogen atom is substituted, the carbonyl oxygen can act as a hydrogen bond acceptor. This can influence its interaction with protic solvents and silica gel during chromatography.[1] |
Purification Workflow Overview
The general workflow for the purification of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one typically involves a primary chromatographic step followed by a final polishing step, such as crystallization, to achieve high purity.
Caption: General purification workflow for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the workhorse for the initial purification of multi-gram quantities of the target compound from reaction byproducts and unreacted starting materials. The moderate polarity of the molecule makes it an ideal candidate for this technique using a silica gel stationary phase.
Rationale for Method Selection
The choice of flash chromatography is based on its efficiency, scalability, and the predicted interaction of the analyte with silica gel. The key is to select an eluent system that provides good separation between the desired product and its impurities. The tert-butyl group may reduce the compound's affinity for the silica compared to less substituted analogues, potentially leading to faster elution.
Step-by-Step Methodology
-
Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
-
Eluent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Spot the crude reaction mixture on a silica gel TLC plate and develop it in various solvent mixtures.
-
A good starting point for the eluent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or DCM).
-
Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.
-
Suggested Eluent Systems to Screen:
-
Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1)
-
Dichloromethane:Methanol (gradient from 100:0 to 98:2)
-
-
-
Elution and Fraction Collection:
-
Load the prepared sample onto the top of the silica gel column.
-
Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is required. The use of automated flash chromatography systems can simplify this process.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Data Interpretation
| Parameter | Expected Outcome | Troubleshooting |
| TLC Analysis | A single, well-defined spot for the pure fractions. | Streaking: Compound may be too polar for the eluent or overloaded. Consider a more polar eluent or reducing the sample load. Poor Separation: Optimize the eluent system by trying different solvent combinations. |
| Yield | Variable, dependent on reaction efficiency. | Low Yield: Check impure fractions for the presence of the product. Incomplete elution may have occurred. |
Protocol 2: Crystallization
Crystallization is a powerful technique for achieving high levels of purity and for obtaining material suitable for X-ray diffraction studies. The key to successful crystallization is to find a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Rationale for Method Selection
The anticipated solid-state nature of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one makes it an excellent candidate for purification by crystallization. This method is highly effective at removing small amounts of impurities that may co-elute during chromatography. The bulky tert-butyl group can facilitate the formation of well-defined crystals.[1][4]
Step-by-Step Methodology
-
Solvent Screening:
-
In small test tubes, test the solubility of a few milligrams of the chromatographically purified product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof).
-
Identify a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.
-
-
Dissolution:
-
Place the material to be crystallized in a clean Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a two-solvent pair) dropwise while heating and stirring until the solid is completely dissolved. Avoid adding an excessive amount of solvent.
-
-
Crystal Formation:
-
If using a single solvent, allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
For very soluble compounds, vapor diffusion, where a solution of the compound is placed in a vial inside a larger chamber containing a precipitant solvent, can yield high-quality crystals.
-
-
Isolation and Drying:
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum.
-
Crystallization System Design
Caption: Common crystallization strategies for small molecules.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For instances where very high purity (>99.5%) is required, or for the separation of closely related isomers, preparative HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be employed.
Rationale for Method Selection
Prep-HPLC offers superior resolving power compared to flash chromatography. For this moderately polar compound, reverse-phase HPLC is often a good choice, as it provides a different selectivity compared to normal-phase flash chromatography, potentially removing impurities that are difficult to separate on silica.
Step-by-Step Methodology
-
Analytical Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase and column.
-
Column: A C18 column is a good starting point for reverse-phase HPLC.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typically used.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.
-
-
Scaling to Preparative HPLC:
-
Once a good analytical separation is achieved, scale the method to a preparative column of the same stationary phase.
-
Dissolve the sample in a minimal amount of the mobile phase or a compatible strong solvent like DMSO.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid. If the mobile phase contained a non-volatile buffer, an additional desalting step may be necessary.
-
References
-
Crystal structure of 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane − a saturated six-membered phosphorus nitrogen heterocycle with a partially flattened chair conformation and a long PIII—Cl bond. PubMed Central. Available at: [Link]
-
Crystal Structures of a New Polymorph of N-tert-butyl-2-thioimidazole, and Its 1,4-Diiodotetrafluorobenzene, Tetraiodoethylene, and Iodine Cocrystals (2021). SciSpace. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. International Union of Crystallography. Available at: [Link]
-
Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed. Available at: [Link]
-
Synthesis and Structure of an Aluminium-Nitrogen Heteronorbornane with Bulky t Butyl Substituents and the Crystal Structure of Tri( t butyl)aluminium. ResearchGate. Available at: [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][3][5]oxazin-2-ones. ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane − a saturated six-membered phosphorus nitrogen heterocycle with a partially flattened chair conformation and a long PIII—Cl bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of a New Polymorph of N-tert-butyl-2-thioimidazole, and Its 1,4-Diiodotetrafluorobenzene, Tetraiodoethylene, and Iodine Cocrystals (2021) | Andrew J. Peloquin | 6 Citations [scispace.com]
- 5. Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Pyridoxazinone Compounds in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Precise Pyridoxazinone Quantification
The pyridoxazinone chemical scaffold is an emerging area of interest in drug discovery. While no major drugs containing this specific core are currently marketed, its structural analogues, such as pyridazinones, are found in compounds investigated for a range of therapeutic applications. The accurate quantification of these novel compounds in biological matrices like human plasma is a cornerstone of preclinical and clinical development. It provides essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies, which underpin our understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Developing a reliable bioanalytical method presents several challenges. The complexity of plasma, a matrix rich in proteins, lipids, and endogenous small molecules, can lead to significant interference.[3] This interference, known as the matrix effect, can suppress or enhance the analyte signal during mass spectrometry analysis, compromising the accuracy and precision of the results.[4][5][6] Therefore, a successful method must not only be sensitive but also highly selective and robust, incorporating an effective sample cleanup strategy to mitigate these matrix effects.[7]
This application note details a comprehensive, step-by-step protocol for the quantification of a representative pyridoxazinone compound—designated "PXZ-45"—in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs Solid-Phase Extraction (SPE) for sample cleanup and is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[8][9]
Principle of the Method: Combining Separation with Specificity
The analytical strategy leverages the strengths of two powerful technologies:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique provides rapid and highly efficient separation of the target analyte (PXZ-45) from endogenous plasma components. By using a reversed-phase column, compounds are separated based on their hydrophobicity, ensuring that PXZ-45 reaches the mass spectrometer at a distinct time (retention time), free from co-eluting interferences.
-
Tandem Mass Spectrometry (MS/MS): Acting as a highly specific and sensitive detector, the triple quadrupole mass spectrometer provides two layers of mass filtering.[1] In the first quadrupole, a specific precursor ion (the protonated molecule of PXZ-45, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, a technique known as Selected Reaction Monitoring (SRM), which virtually eliminates background noise and ensures confident quantification.[10]
The combination of UHPLC's separation power with the specificity of MS/MS creates a gold-standard bioanalytical method known for its sensitivity, selectivity, and wide dynamic range.[1][11]
Experimental Workflow Overview
The entire process, from sample receipt to data generation, follows a systematic and validated workflow designed for high-throughput analysis and regulatory compliance.
Caption: High-level workflow for PXZ-45 quantification in plasma.
Detailed Protocols & Methodologies
Materials and Reagents
-
Analytes: PXZ-45 reference standard (>99% purity), PXZ-45-d4 stable isotope-labeled internal standard (IS).
-
Plasma: Human plasma with K2-EDTA as anticoagulant, sourced from certified vendors.
-
Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima Grade); Deionized Water (18.2 MΩ·cm).
-
SPE Device: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 cc).[12]
-
Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, 96-well plate evaporator.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of PXZ-45 and PXZ-45-d4 into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare a series of intermediate working solutions for Calibration (CAL) standards and Quality Control (QC) samples by serially diluting the primary stock with 50:50 Methanol:Water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the PXZ-45-d4 stock solution in acetonitrile. This solution will be used for protein precipitation and IS addition.
-
Spiking: Prepare CAL standards and QC samples by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This results in a calibration curve spanning 0.1 to 100 ng/mL and QC samples at Low (0.3 ng/mL), Medium (5 ng/mL), and High (80 ng/mL) concentrations.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The use of SPE is critical for removing phospholipids and proteins, which are major sources of matrix effects.[3][13] A stable isotope-labeled internal standard (SIL-IS) is used because it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for any signal suppression or enhancement.[3]
Step-by-Step SPE Protocol:
-
Pre-treatment: To 100 µL of plasma sample (blank, CAL, QC, or unknown), add 200 µL of the IS working solution (100 ng/mL PXZ-45-d4 in acetonitrile). Vortex for 30 seconds to precipitate proteins. Centrifuge at 4000 x g for 5 minutes.
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.
-
Load: Transfer the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection plate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 Methanol:Water (the initial mobile phase composition) for injection.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Instrumental Conditions
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 2.5 min; hold 1 min; return to 5% B |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| SRM Transition (PXZ-45) | m/z 250.2 -> 148.1 (Quantifier) |
| SRM Transition (PXZ-45-d4) | m/z 254.2 -> 152.1 (Internal Standard) |
Note: The specific m/z values are hypothetical for the representative compound PXZ-45 and should be optimized during method development.
Method Validation Results
The method was validated following the FDA's Bioanalytical Method Validation guidance.[9][14] The key performance characteristics are summarized below.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA) | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%; Precision: ≤20% | 0.1 ng/mL (Accuracy: 104.5%; Precision: 8.7%) |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -2.1% to 5.5% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.4% to 8.1% |
| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -4.3% to 3.8% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 5.1% to 9.2% |
| Matrix Factor (Normalized) | CV ≤ 15% | 6.8% |
| Recovery (%) | Consistent and reproducible | PXZ-45: 88.5%; IS: 90.1% |
| Stability (Freeze-Thaw, 3 cycles) | % Change within ±15% | -5.2% |
| Stability (Bench-Top, 6 hours) | % Change within ±15% | -3.7% |
-
Selectivity: No significant interfering peaks were observed at the retention times of PXZ-45 or its IS in six different sources of blank human plasma.
-
Matrix Effect: The matrix effect was assessed by comparing the peak response of the analyte spiked into extracted blank plasma with its response in a neat solution.[5] The IS-normalized matrix factor had a coefficient of variation (%CV) well below 15%, indicating that the SIL-IS effectively compensated for any minor variability in ion suppression or enhancement between different plasma lots.[4]
-
Accuracy and Precision: Both intra-day (n=6 replicates) and inter-day (n=6 over 3 days) accuracy and precision were well within the FDA's acceptance limits of ±15% (20% at the LLOQ).[8][14]
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of pyridoxazinone compounds, represented by PXZ-45, in human plasma. The protocol utilizes a straightforward yet effective solid-phase extraction for sample cleanup, which, combined with a stable isotope-labeled internal standard, ensures minimal matrix effects and high data quality. The method was successfully validated according to regulatory standards and is suitable for supporting pharmacokinetic studies in drug development programs.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Bioanalytical Method Validation Guidance for Industry (2001). U.S. Food and Drug Administration (FDA). [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? ResearchGate. [Link]
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. [Link]
-
Systemic bioavailability and pharmacokinetics of the doxylamine-pyridoxine delayed-release combination (Diclectin). PubMed. [Link]
-
An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. PubMed. [Link]
-
Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. YouTube. [Link]
-
Chapter 1 Pharmacokinetics & Pharmacodynamics. National Center for Biotechnology Information (NCBI). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). [Link]
-
Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity: Population Variability and Mechanistic Modeling to Predict Drug–Drug Interactions. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Evaluating Pyridoxazinone Efficacy in Xenograft Mouse Models
Introduction: Bridging the Gap from Bench to Bedside
The pyridazinone scaffold has emerged as a versatile and promising framework in the development of novel anticancer agents.[1] Compounds based on this core structure have been shown to exhibit a wide range of antitumor activities by targeting various critical pathways in cancer cells, including the inhibition of key kinases like FER, B-Raf, and c-Met, as well as the disruption of tubulin polymerization.[2][3][4] As these promising compounds advance through the drug discovery pipeline, robust and predictive preclinical models are essential to evaluate their in vivo efficacy and to understand their pharmacokinetic and pharmacodynamic profiles.
Xenograft mouse models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, represent a cornerstone of preclinical oncology research.[5][6] These models allow for the growth of human tumors in a living organism, providing an indispensable platform to assess a drug candidate's therapeutic potential in a physiologically relevant context before it can be considered for human clinical trials.[7][8]
This guide provides a comprehensive overview and detailed protocols for utilizing cell line-derived xenograft (CDX) models to test the efficacy of novel pyridoxazinone-based compounds. It is designed to equip researchers with the scientific rationale and step-by-step methodologies required to conduct these studies with scientific rigor, ensuring data is both reproducible and translatable.
PART I: Strategic Planning & Model Selection
A successful in vivo study begins not with the first injection, but with a meticulous planning phase. The choices made here will dictate the quality, relevance, and interpretability of the final data.
The Causality of Cell Line Selection
The selection of an appropriate human cancer cell line is the most critical first step. The choice must be hypothesis-driven, based on the putative mechanism of action (MoA) of the pyridoxazinone compound being tested. A randomly selected cell line may not express the drug's target, leading to false-negative results and the premature termination of a potentially valuable therapeutic.
Key Considerations:
-
Target Expression: If the pyridoxazinone derivative is designed to inhibit a specific kinase (e.g., FER), select a cell line known to express high levels of that kinase or harbor a specific genetic aberration (like a fusion gene) that makes it dependent on the target for survival and proliferation.[3]
-
Genetic Background: The broader genetic context of the cell line (e.g., mutational status of key oncogenes like KRAS or tumor suppressors like p53) can profoundly influence the response to therapy and should align with the intended patient population.
-
Growth Characteristics: The cell line should have a reliable and reasonably paced growth rate when implanted in mice to allow for a practical experimental window for treatment and observation.
| Pyridoxazinone Target Class | Example Cell Line | Key Rationale | Primary Reference |
| FER Tyrosine Kinase | Ba/F3 (engineered to express FER) | Provides a clean system to test on-target efficacy. | [3] |
| B-Raf Kinase | A375 (Melanoma) | Carries the B-Raf V600E mutation, making it highly dependent on the B-Raf pathway. | [1] |
| c-Met Kinase | SNU-5 (Gastric) | Exhibits c-Met gene amplification, a key driver of its growth. | [9] |
| Tubulin Polymerization | Panc-1 (Pancreatic) | Generally sensitive to microtubule-targeting agents. | [1] |
| VEGFR-2 | A549 (Lung) | Often used to study anti-angiogenic effects. | [4] |
Selecting the Host: Immunodeficient Mouse Strains
To prevent the rejection of human tumor cells, immunodeficient mouse strains are required. The degree of immune deficiency varies between strains, which can impact tumor engraftment and growth rates.[10]
-
Athymic Nude (nu/nu) Mice: Lack T-cells. They are the most common and cost-effective choice for many standard subcutaneous CDX models.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both T-cells and B-cells. They are suitable for cell lines that are difficult to engraft in nude mice.
-
NOD-SCID (Non-obese Diabetic/SCID) Mice: In addition to lacking T and B cells, they have defects in natural killer (NK) cell function and the complement system, offering an even higher degree of immunosuppression.
For most initial efficacy studies of small molecules like pyridoxazinones, athymic nude mice (4-6 weeks old) are a well-established and appropriate choice.[11] Consistency in the choice of strain, age, and supplier is paramount for study reproducibility.
Ethical Framework: The 3Rs in Practice
All animal research must be conducted under a strict ethical framework, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement .[12] Every study must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
-
Replacement: Justify why non-animal methods are not sufficient for the study's objectives.
-
Reduction: Use statistical power analysis to determine the minimum number of animals required to obtain scientifically valid results.[13]
-
Refinement: Implement procedures to minimize any potential pain, stress, or distress. This includes defining clear humane endpoints, such as maximum tumor size or percentage of body weight loss, at which an animal will be humanely euthanized.[14][15]
PART II: Experimental Methodologies & Protocols
The following section provides detailed, step-by-step protocols for conducting a xenograft efficacy study. These protocols are designed to be self-validating by incorporating critical quality control checks and clear decision points.
Workflow Overview: From Cell Flask to Efficacy Data
The overall experimental process follows a logical progression, ensuring that each stage is successfully completed before the next begins.
Protocol 1: Cell Culture and Preparation for Implantation
Rationale: The health and viability of the cancer cells at the time of injection are paramount for achieving consistent tumor engraftment and growth. Cells must be in an active growth phase and handled carefully to prevent damage.
Materials:
-
Selected human cancer cell line
-
Complete growth medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile conical tubes (15 mL, 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Ice bucket
Procedure:
-
Cell Culture: Culture cells according to supplier (e.g., ATCC) recommendations. Ensure cells are maintained in a logarithmic growth phase and are 80-90% confluent at the time of harvesting.[11] Do not use cells that are over-confluent or have been in culture for an excessive number of passages.
-
Harvesting:
-
Aspirate the growth medium from the culture flasks.
-
Wash the cell monolayer once with sterile PBS.
-
Add just enough Trypsin-EDTA to cover the cell surface and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding at least 3 volumes of complete growth medium.
-
Transfer the cell suspension to a 50 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of cold, sterile PBS or serum-free medium. This step is crucial to remove serum and other factors that could interfere with tumor formation. Repeat the wash step twice more.[11]
-
Cell Counting and Viability:
-
After the final wash, resuspend the cell pellet in a known volume of cold PBS.
-
Mix a small aliquot of the cell suspension 1:1 with 0.4% trypan blue.
-
Count the cells using a hemocytometer. Viable cells will exclude the blue dye.
-
Quality Control: Proceed only if cell viability is >95%.
-
-
Final Preparation: Centrifuge the remaining cells and resuspend the pellet in the final volume of cold, sterile PBS to achieve the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice at all times to maintain viability until injection. Injections should be completed within 30-60 minutes of cell preparation.[11]
Protocol 2: Subcutaneous Xenograft Implantation
Rationale: A consistent, subcutaneous injection technique ensures that tumors develop in the same anatomical location and minimizes variability in growth rates between animals. The right flank is a common site as it allows for easy access and measurement.
Materials:
-
Immunodeficient mice (4-6 weeks old)
-
Prepared cell suspension
-
1 mL syringes with 27-gauge needles
-
70% ethanol wipes
Procedure:
-
Animal Preparation: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Syringe Preparation: Gently swirl the cell suspension tube before drawing into the syringe to ensure a homogenous mixture. Draw up the required volume (typically 100-200 µL, containing 5-10 million cells) into each syringe. Tap the syringe to remove any air bubbles.
-
Injection:
-
Securely restrain the mouse.
-
Wipe the injection site on the right flank with a 70% ethanol wipe.
-
Tent the skin at the injection site. Insert the needle into the subcutaneous space, being careful not to enter the underlying muscle tissue. The needle should move freely under the skin if placed correctly.[11]
-
Slowly inject the 100-200 µL cell suspension. A small bleb should form under the skin.
-
Withdraw the needle smoothly. Observe the site for a few seconds to ensure there is no leakage.
-
-
Post-Implantation Monitoring: Return the mice to their cages. Monitor them daily for general health and check the injection site for any adverse reactions. Tumors typically become palpable within 1-3 weeks.
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
Rationale: Regular and accurate tumor measurement is the primary method for assessing therapeutic efficacy. Randomizing animals when tumors have reached a predefined size range ensures that all treatment groups start with a similar average tumor burden, reducing bias.
Materials:
-
Digital calipers
-
Animal scale for body weight
-
Prepared pyridoxazinone formulation and vehicle control
Procedure:
-
Tumor Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers. Measure the length (L, longest dimension) and width (W, dimension perpendicular to length).
-
Volume Calculation: Calculate the tumor volume using the standard formula: Tumor Volume (mm³) = (L x W²) / 2 .[11][16] This formula approximates the volume of an ellipsoid.
-
Body Weight and Health: Record the body weight of each animal at every measurement time point. This is a critical indicator of systemic toxicity. Note any clinical signs of poor health (e.g., lethargy, ruffled fur).
-
Randomization: When individual tumors reach the predetermined size window (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Pyridoxazinone Dose 1, Pyridoxazinone Dose 2). Aim for a similar mean tumor volume across all groups at the start of treatment (Day 0).
-
Treatment Administration:
-
Administer the pyridoxazinone compound or vehicle control according to the planned schedule (e.g., once daily, five days a week) and route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
The dosing volume should be based on the most recent body weight measurement.
-
-
Ongoing Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Humane Endpoints: The study must be terminated for an individual animal if it reaches a pre-defined humane endpoint, which may include:
-
Tumor volume exceeding a certain limit (e.g., 2000 mm³).
-
Tumor ulceration.
-
Body weight loss exceeding 20% of the initial weight.[14]
-
Significant signs of distress or poor health.
-
PART III: Advanced Assessments: PK/PD Analysis
To move beyond simply observing if a tumor shrinks, pharmacokinetic (PK) and pharmacodynamic (PD) analyses are essential. PK tells you about the drug's exposure in the body, while PD confirms the drug is interacting with its intended target.[17]
Hypothetical Signaling Pathway and Biomarker Selection
Understanding the drug's MoA is key to selecting relevant biomarkers. For a pyridoxazinone derivative that inhibits a receptor tyrosine kinase (RTK), the goal is to measure the inhibition of that target and its downstream effects.
Protocol 4: Pharmacokinetic (PK) Study
Rationale: A PK study determines the drug's concentration over time in the plasma. This helps establish a relationship between the administered dose and the actual exposure, which is crucial for interpreting efficacy results.[18][19]
Procedure (Satellite Group Design):
-
Animal Groups: Use separate groups of tumor-bearing mice (satellite animals) that will not be used for efficacy assessment. Typically, 3 mice are used per time point.
-
Dosing: Administer a single dose of the pyridoxazinone compound to the satellite animals at the same dose level as the efficacy groups.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from each cohort of 3 mice via terminal cardiac puncture under anesthesia.[17]
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Analysis: Store plasma at -80°C until analysis. Drug concentrations are typically measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).[20]
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD analysis provides direct evidence that the drug is engaging its target within the tumor tissue.[21] This is a critical step in validating the MoA in vivo.
Procedure (Tumor Harvesting):
-
Dosing and Timing: Administer the pyridoxazinone or vehicle. At selected time points (e.g., 2, 8, 24 hours post-final dose), euthanize the mice.
-
Tumor Excision: Immediately excise the tumors. It is critical to work quickly to preserve the state of protein phosphorylation.
-
Sample Processing:
-
Wash the tumor briefly in cold PBS.
-
Blot dry and record the tumor weight.
-
Snap-freeze the tumor in liquid nitrogen and store at -80°C for later analysis (e.g., Western blot, LC-MS/MS).
-
Alternatively, fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC) analysis.
-
-
Biomarker Analysis:
-
Western Blot: Analyze tumor lysates for the levels of the phosphorylated target (e.g., p-FER) versus the total target protein (Total FER). A decrease in the p-FER/Total FER ratio indicates target inhibition.
-
IHC: Stain tumor sections for markers of proliferation (Ki67) or apoptosis (cleaved caspase-3). A decrease in Ki67 staining or an increase in cleaved caspase-3 indicates a downstream anti-tumor effect.[21]
-
PART IV: Data Analysis & Interpretation
Efficacy Data Analysis
-
Tumor Growth Curves: For each treatment group, plot the mean tumor volume ± Standard Error of the Mean (SEM) against time (days post-treatment initiation).
-
Tumor Growth Inhibition (TGI): TGI is a common metric to quantify efficacy at the end of the study. It is calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group from Day 0 to the final day, and ΔC is the change for the control group.
-
Statistical Analysis:
-
Avoid relying solely on simple t-tests at the final time point, as this ignores the longitudinal nature of the data and can have low statistical power.[24]
-
Recommended Method: Use repeated measures two-way ANOVA or mixed-effects models to compare the tumor growth curves over the entire study duration. These methods account for inter-animal variability and can detect differences in growth rates between groups.[22][25]
-
Presenting the Data
Summarize key endpoint data in a clear, tabular format.
| Treatment Group | N | Mean Tumor Volume Day 0 (mm³ ± SEM) | Mean Tumor Volume Final Day (mm³ ± SEM) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125.5 ± 8.1 | 1450.2 ± 120.5 | - | -2.5 |
| Pyridoxazinone (25 mg/kg) | 10 | 128.1 ± 7.9 | 650.8 ± 95.3 | 61.2 | -4.1 |
| Pyridoxazinone (50 mg/kg) | 10 | 126.9 ± 8.3 | 280.4 ± 55.6 | 88.3 | -6.8 |
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Spandidos Publications. (2017). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Available at: [Link]
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PLOS ONE. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. Available at: [Link]
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PubMed Central. (2018). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of a Pyridoxazinone Compound Library
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a pyridoxazinone compound library. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and hit validation strategies, ensuring a robust and efficient screening process.
Introduction: The Therapeutic Potential of Pyridoxazinones
Pyridoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The structural scaffold of pyridoxazinone is considered a "wonder nucleus" because its derivatives have shown a wide spectrum of biological effects, making them promising candidates for drug discovery.[1] The versatility of the pyridoxazinone core allows for the creation of large and diverse chemical libraries, which are ideal for high-throughput screening to identify novel therapeutic agents.[4][5]
This guide will focus on a practical approach to screening a pyridoxazinone library against a relevant biological target, using protein kinases as a representative example due to their frequent implication in diseases like cancer and the known activity of similar heterocyclic compounds as kinase inhibitors.[6][7][8]
High-Throughput Screening Workflow Overview
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[9][10][11] A typical HTS workflow is a multi-step process designed to identify promising "hits" from a large compound library.[12] The following diagram illustrates the major phases of an HTS campaign for a pyridoxazinone library.
Caption: A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay.[13] For screening kinase inhibitors, luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, and suitability for HTS.[7][14][15]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[14] A potent inhibitor of the kinase will result in less ADP production and, therefore, a lower luminescent signal.[7]
Protocol: Assay Development and Optimization
Objective: To optimize the kinase assay for HTS by determining the optimal concentrations of kinase, substrate, and ATP, and to validate its performance.
Materials:
-
Purified Kinase (e.g., a relevant cancer-associated kinase)
-
Kinase Substrate (e.g., a specific peptide or protein)
-
Ultra-Pure ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Automated liquid handler and a plate-reading luminometer
Methodology:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in the reaction buffer.
-
Add the diluted kinase to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a fixed, saturating concentration of substrate and ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Perform the ADP-Glo™ detection protocol according to the manufacturer's instructions.
-
Determine the kinase concentration that yields a robust signal with a low background.
-
-
ATP and Substrate Titration:
-
Using the optimal kinase concentration, perform a matrix titration of varying ATP and substrate concentrations.
-
The goal is to find the Km values for both ATP and the substrate to ensure the assay is not rate-limited by these components.[16]
-
For screening ATP-competitive inhibitors, the final ATP concentration is often set at or near its Km value.
-
Protocol: Assay Validation
Objective: To assess the suitability of the optimized assay for HTS.
Methodology:
-
Z'-Factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay.[8][17]
-
Prepare positive controls (kinase reaction with no inhibitor) and negative controls (no kinase or a known potent inhibitor).
-
Dispense the controls into multiple wells of a 384-well plate.
-
Run the assay and measure the luminescent signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Signal-to-Background (S/B) Ratio:
-
Calculate the S/B ratio by dividing the mean signal of the positive control by the mean signal of the negative control.
-
A high S/B ratio indicates a robust assay window.
-
| Parameter | Acceptance Criteria | Purpose |
| Z'-Factor | ≥ 0.5 | Ensures the assay can reliably distinguish between active and inactive compounds. |
| Signal-to-Background | ≥ 10 | Provides a sufficient dynamic range for hit identification. |
| Coefficient of Variation (%CV) | < 15% | Indicates good reproducibility of the assay. |
Phase 2: Primary Screening
The primary screen involves testing the entire pyridoxazinone compound library at a single concentration to identify "primary hits".[12]
Protocol: Primary HTS of the Pyridoxazinone Library
Methodology:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the pyridoxazinone library into the wells of 384-well assay plates. Each well will contain a single compound at a final concentration of, for example, 10 µM.
-
Include positive and negative controls on each plate for quality control.
-
-
Assay Execution:
-
Add the optimized concentrations of kinase and substrate to the assay plates.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time.
-
Perform the ADP-Glo™ detection protocol.
-
Read the luminescent signal using a plate reader.
-
Data Analysis and Hit Identification
The goal of primary HTS data analysis is to identify compounds that exhibit a statistically significant reduction in the luminescent signal compared to the controls.[10][18]
Methodology:
-
Data Normalization: Normalize the raw data from each plate to account for plate-to-plate variability. This is often done by expressing the activity of each compound as a percentage of the positive control.
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[11]
-
Calculate the Z-score for each compound: Z = (x - µ) / σ, where x is the compound's activity, µ is the mean activity of the plate, and σ is the standard deviation of the plate.
-
Compounds with a Z-score below a certain threshold (e.g., -3) are considered primary hits.
-
Phase 3: Hit Confirmation and Triage
Primary hits must undergo further testing to confirm their activity and eliminate false positives.[19]
Protocol: Dose-Response Confirmation
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Methodology:
-
Select the primary hits for follow-up testing.
-
Prepare serial dilutions of each hit compound to create a dose-response curve.
-
Perform the kinase assay with the different concentrations of the hit compounds.
-
Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Counter-Screening
Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[20] For a luminescence-based assay, a common counter-screen is to test the compounds in the absence of the kinase to identify compounds that inhibit the luciferase enzyme.
Phase 4: Hit Validation and Characterization
Validated hits are those that have been confirmed in dose-response, are not assay artifacts, and show activity in an orthogonal assay.
Orthogonal Assays
An orthogonal assay uses a different detection technology to confirm the activity of the hits, increasing confidence that the compounds are genuine inhibitors of the target.[20] Examples of orthogonal assays for kinase inhibitors include:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the phosphorylation of a biotinylated substrate by a kinase.[21][22][23] The interaction between a phospho-specific antibody-coated acceptor bead and a streptavidin-coated donor bead results in a luminescent signal.
-
Fluorescence Polarization (FP): This technique can be used in a competition format where a fluorescently labeled ligand (tracer) binds to the kinase.[24][25][26][27] An active inhibitor will displace the tracer, leading to a decrease in the FP signal.
Caption: The use of orthogonal assays to validate primary hits.
Initial Structure-Activity Relationship (SAR) Analysis
Once hits are validated, a preliminary SAR analysis can be performed by examining the chemical structures of the active pyridoxazinone compounds.[4][19] This involves identifying common structural motifs among the active compounds and differences with inactive analogs. This early SAR can guide the next steps in the drug discovery process, such as hit-to-lead optimization.
Conclusion
The high-throughput screening of a pyridoxazinone compound library offers a promising avenue for the discovery of novel therapeutic agents. By following a systematic and rigorous workflow encompassing robust assay development, multi-step hit validation, and thoughtful data analysis, researchers can efficiently identify and characterize promising lead compounds. The protocols and strategies outlined in these application notes provide a solid framework for a successful HTS campaign, ultimately accelerating the journey from a chemical library to potential clinical candidates.
References
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Google Search.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. BPS Bioscience.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link.
- Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay. Benchchem.
- Fluorescence Polarization Binding Assay: Unraveling Molecular Interactions with Precision. News-Medical.net.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate.
- High-Throughput Inhibitor Assays and Screening. Creative Enzymes.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- HTS Data Analysis. chem IT Services.
- High-throughput screening. Wikipedia.
- How To Optimize Your Hit Identification Strategy. Evotec.
- Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. PMC - PubMed Central.
- The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- The use of AlphaScreen technology in HTS: current status. ResearchGate.
- AlphaScreen. BMG LABTECH.
- Hit-to-Lead: Hit Validation and Assessment. PubMed.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- Biological activities of pyridazinones. ResearchGate.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. ResearchGate.
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- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
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- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
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Measuring Apoptosis in Drug Discovery: A Guide to Cell-Based Assays for Novel Compounds
An Application Note and Protocol Guide
Abstract
The induction of apoptosis, or programmed cell death, is a critical mechanism of action for many therapeutic agents, particularly in oncology. The ability to accurately and reliably quantify apoptosis in response to novel compounds is therefore a cornerstone of modern drug discovery and development. This guide provides an in-depth overview of the most common and robust cell-based assays for measuring apoptosis. We will delve into the underlying principles of each technique, provide detailed step-by-step protocols, and discuss the critical considerations for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and optimize apoptosis assays in their laboratories.
Introduction: The Significance of Apoptosis in Drug Discovery
Apoptosis is an evolutionarily conserved, tightly regulated process of programmed cell death that is essential for normal tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In the context of cancer, for instance, the evasion of apoptosis is a key mechanism by which tumor cells survive and proliferate. Therefore, novel therapeutic strategies are often aimed at selectively inducing apoptosis in diseased cells.
The apoptotic process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. These events are orchestrated by a complex network of signaling pathways, primarily the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of a family of cysteine proteases known as caspases.
The multifaceted nature of apoptosis provides a variety of measurable endpoints for assessing the efficacy of novel compounds. The selection of an appropriate assay depends on several factors, including the specific scientific question, the cell type, the compound's mechanism of action, and the desired throughput. This guide will focus on four widely used and well-validated cell-based assays:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7).
-
TUNEL Assay: Identifies DNA fragmentation, a later-stage apoptotic event.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
The Apoptotic Signaling Pathways: A Visual Overview
To effectively choose and interpret apoptosis assays, a fundamental understanding of the underlying signaling pathways is crucial. The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis.
Figure 1. A simplified representation of the major apoptotic signaling pathways.
Assay Selection: A Comparative Overview
The choice of assay is a critical decision in the experimental design. The following table provides a comparison of the key features of the assays discussed in this guide.
| Assay | Principle | Apoptotic Stage | Advantages | Disadvantages | Instrumentation |
| Annexin V/PI Staining | Detects externalized phosphatidylserine (PS) and membrane integrity. | Early | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Well-established method. | Can be transient. PS externalization can also occur in non-apoptotic contexts. | Flow Cytometer, Fluorescence Microscope |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3/7). | Mid | Highly specific for apoptosis. Amenable to high-throughput screening. | Caspase activation is transient. Some cell death can be caspase-independent. | Plate Reader (Luminescence/Fluorescence), Flow Cytometer |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH termini of DNA breaks. | Late | Can be used on fixed cells and tissue sections. Provides spatial information. | Can also label necrotic cells. May not detect early apoptotic events. | Flow Cytometer, Fluorescence Microscope |
| Mito. Membrane Potential (ΔΨm) | Measures the loss of mitochondrial membrane potential. | Early | A key indicator of the intrinsic apoptotic pathway. Sensitive. | Can be influenced by factors other than apoptosis. | Flow Cytometer, Fluorescence Microscope, Plate Reader |
Detailed Protocols and Methodologies
Annexin V/Propidium Iodide (PI) Staining
Principle: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), it can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one can be approached through several strategic routes. The choice of method will depend on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory. Two primary and effective routes are detailed below.
Route A: One-Pot Synthesis via Smiles Rearrangement
This elegant one-pot approach involves the reaction of a 2-halo-3-hydroxypyridine with N-tert-butyl-2-chloroacetamide in the presence of a suitable base. The reaction proceeds through an initial O-alkylation of the hydroxypyridine, followed by an intramolecular Smiles rearrangement and subsequent cyclization to form the desired pyridoxazinone.
Route B: Cyclization of a 3-Aminopyridin-2(1H)-one Precursor
An alternative strategy involves the synthesis of a 3-aminopyridin-2(1H)-one intermediate, which is then acylated with chloroacetyl chloride, leading to intramolecular cyclization to form the 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one core.[3] Subsequent N-alkylation with a tert-butylating agent would be required to yield the final product.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, providing detailed explanations and actionable solutions.
Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the likely causes and how can I improve it?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the purity of your 2-halo-3-hydroxypyridine, N-tert-butyl-2-chloroacetamide, and any solvents and reagents. Impurities can interfere with the reaction.
-
Choice of Base and Solvent: The combination of base and solvent is critical for the success of the Smiles rearrangement (Route A). Cesium carbonate is often highly effective in polar aprotic solvents like acetonitrile or DMF. If using other bases such as potassium carbonate, the reaction may be sluggish. The bulky tert-butyl group may necessitate a stronger, non-nucleophilic base to facilitate the cyclization.
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, especially with the sterically demanding tert-butyl group. Refluxing acetonitrile is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
Steric Hindrance: The tert-butyl group is bulky and can sterically hinder the N-alkylation or the cyclization step. If direct synthesis is failing, consider a two-step approach (Route B) where the pyridoxazinone core is formed first, followed by N-tert-butylation.
-
Moisture: Ensure anhydrous conditions, as water can quench the base and hydrolyze starting materials or intermediates.
Troubleshooting Workflow for Low Yield
Sources
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- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO
Welcome to the technical support guide for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document provides in-depth troubleshooting for solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As many novel heterocyclic compounds present unique challenges, this guide is built upon foundational principles of medicinal chemistry and extensive field experience to empower researchers to overcome these hurdles effectively.
I. Understanding the Challenge: Why Solubility Matters
Poor solubility is a primary obstacle in drug discovery, often leading to unreliable in vitro assay results and hindering the progression of promising candidates.[1][2] For a compound like 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, which possesses a rigid, planar structure, intermolecular forces can lead to high crystal lattice energy, making it difficult for solvent molecules to break it apart.
DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions for high-throughput screening (HTS).[2][3] However, even in DMSO, compounds can exhibit limited solubility or precipitate upon storage or dilution into aqueous assay buffers.[4][5] This can lead to clogged liquid handling tips, inaccurate concentration measurements, and ultimately, false-negative results in biological screens.[5]
II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing solubility issues with 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO.
Initial Observation: Compound is not dissolving or is precipitating in 100% DMSO.
Before proceeding, it's crucial to confirm the purity of both the compound and the solvent, as impurities can significantly alter solubility characteristics.[6][7]
Step 1: Application of Physical Dissolution Methods
Gentle physical methods can provide the energy needed to overcome the activation barrier for dissolution.
-
Vortexing: Ensure vigorous mixing to mechanically break down aggregates.
-
Sonication: Use a bath sonicator to provide localized energy, which can disrupt crystal lattices and enhance solvation.
-
Gentle Heating: Warm the solution to 30-40°C. Most dissolution processes are endothermic, meaning solubility increases with temperature.[8][9] Caution: Do not overheat, as it may degrade the compound.
Step 2: The Co-Solvent Strategy
If physical methods are insufficient, introducing a co-solvent can modify the polarity of the solvent system to better match the solute.
| Co-Solvent Option | Recommended Starting % (v/v) in DMSO | Rationale & Considerations |
| N-Methyl-2-pyrrolidone (NMP) | 5 - 15% | A powerful, water-miscible solvent that can disrupt crystal packing. Often used for highly insoluble compounds. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 25% | A non-ionic polymer that can increase the apparent solubility of lipophilic compounds.[4] |
| Ethanol | 10 - 20% | A protic solvent that can introduce hydrogen bonding interactions, potentially aiding in the dissolution of polar moieties. |
Protocol for Co-Solvent Testing:
-
Prepare small-volume stock solutions of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in the co-solvent mixtures listed above.
-
Visually inspect for complete dissolution.
-
If successful, perform a freeze-thaw cycle (-20°C to room temperature) to ensure stability, as precipitation can occur over time.[5]
Step 3: Understanding Kinetic vs. Thermodynamic Solubility
It's important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility is the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[10][11] This is often higher due to the formation of a supersaturated state.[9]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[11][12]
If your compound dissolves in DMSO but crashes out in your aqueous assay buffer, you are facing a kinetic solubility problem.
III. Frequently Asked Questions (FAQs)
Q1: My compound dissolved in DMSO initially but precipitated after a freeze-thaw cycle. What should I do?
This is a common issue indicating that the initial solution was likely supersaturated.[6]
-
Solution: Re-dissolve the compound using the methods in Step 1. Consider storing the stock solution at room temperature or 4°C if the compound is stable, to avoid temperature-induced precipitation. If storage at lower temperatures is necessary, consider using a lower stock concentration.
Q2: I've successfully dissolved the compound in a DMSO/co-solvent mixture. How do I ensure it stays in solution when diluted into my aqueous assay buffer?
Precipitation upon dilution is a classic kinetic solubility problem.
-
Mitigation Strategy: Employ a stepwise dilution protocol. Instead of a large, single dilution, perform serial dilutions to gradually lower the concentration of the organic solvent.[13] This minimizes the rapid change in solvent environment that triggers precipitation.
Q3: Could the pH of my buffer be affecting the solubility?
While 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one does not have readily ionizable groups, pH can still influence the behavior of the overall system. If your assay buffer has a pH that is significantly different from neutral, it's worth investigating. However, for non-ionizable compounds, the effect is typically minimal compared to solvent composition.[14]
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
This is highly cell-line dependent. Generally, DMSO concentrations should be kept below 0.5% (v/v) to avoid cytotoxicity.[13] Some sensitive assays may require even lower concentrations, such as 0.1%.[5] Always run a vehicle control (assay buffer + same concentration of DMSO/co-solvent) to account for any solvent effects.[13]
Q5: I'm still having issues. Are there any other options?
For particularly challenging compounds, more advanced formulation strategies may be necessary. These include the use of solubilizing excipients like cyclodextrins or surfactants (e.g., Tween 80).[15][16] These agents can encapsulate the compound, increasing its apparent aqueous solubility.[4]
IV. Visual Workflows and Diagrams
Troubleshooting Workflow for DMSO Solubility
Caption: A decision tree for systematically addressing solubility issues.
Stock Solution Preparation and Dilution Protocol
Caption: Recommended workflow for stock solution preparation and dilution.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
National Institutes of Health. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
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Semantic Scholar. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
-
ResearchGate. Making a stock solution for my drug using DMSO - General Lab Techniques. Available from: [Link]
-
protocols.io. DMSO stock preparation. Available from: [Link]
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Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
-
National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
Prof Steven Abbott. Solubility Effects | Practical Solubility Science. Available from: [Link]
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]
-
Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available from: [Link]
-
Biotage. How to prevent compound precipitation during flash column chromatography. Available from: [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
National Institutes of Health. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]
-
ResearchGate. DMSO solubility and bioscreening. Available from: [Link]
-
Chromatography Forum. DMSO stock solutions. Available from: [Link]
-
YouTube. Why Do We Need To Purify Organic Compounds? - Chemistry For Everyone. Available from: [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]
-
Reddit. How to tackle compound solubility issue : r/labrats. Available from: [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
BioAssay Systems. Troubleshooting. Available from: [Link]
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- 16. quora.com [quora.com]
Technical Support Center: Minimizing Off-Target Effects of Pyridoxazinone Inhibitors
Introduction: The Specificity Challenge with Pyridoxazinone Inhibitors
Welcome to the technical support center for researchers working with pyridoxazinone-based inhibitors. The pyridoxazinone scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a wide range of proteins, including various protein kinases (e.g., FER Tyrosine Kinase), phosphodiesterases (PDEs), and enzymes like PARP and MAO-B[1][2][3]. While this versatility is a strength, it also underscores a critical challenge: ensuring target specificity.
Many pyridoxazinone inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with unintended proteins[4][5]. These "off-target" effects can lead to ambiguous experimental results, unexpected cellular toxicity, or paradoxical pathway activation, complicating data interpretation and potentially derailing drug development programs[6][7].
This guide provides a structured approach to proactively identify, understand, and minimize these off-target effects. We will move from foundational concepts to practical troubleshooting and detailed experimental protocols, equipping you with the knowledge to generate clean, reliable, and interpretable data.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial questions researchers have when starting to work with pyridoxazinone inhibitors.
Q1: Why are off-target effects a common issue with this class of inhibitors, especially kinase inhibitors?
A1: The primary reason lies in the structural conservation of the target domains. The human kinome, for example, contains over 500 members, many of which share a high degree of similarity in the ATP-binding pocket that these inhibitors are designed to occupy[4][5]. The pyridazinone core itself is a versatile hydrogen-bonding scaffold, which can allow it to fit into the active sites of multiple enzymes[8]. This promiscuity is not always detrimental—some multi-targeted inhibitors have therapeutic benefits—but it must be carefully characterized to avoid misinterpreting experimental outcomes[5].
Q2: What is the difference between inhibitor potency and selectivity?
A2: This is a critical distinction.
-
Potency (often measured as IC₅₀ or Kᵢ) refers to the concentration of the inhibitor required to produce a certain level of inhibition (e.g., 50%) of its intended target. It answers the question, "How much of the drug do I need?"[9].
-
Selectivity refers to the degree to which an inhibitor binds to its intended target versus other proteins. It answers the question, "How specific is the drug?" An inhibitor can be highly potent against its primary target but still have significant off-target effects if it is also potent against other proteins. The goal is to achieve high potency for the intended target and low potency for all other potential targets[10].
Q3: My inhibitor is highly potent in a biochemical (enzymatic) assay but much weaker in my cell-based experiments. Is this an off-target issue?
A3: Not necessarily, although it's a possibility. This common discrepancy is often due to cell-specific factors that are not present in a purified enzyme assay[11]. Key reasons include:
-
High Intracellular ATP: Most pyridoxazinone kinase inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations (sometimes near the Kₘ of the kinase) to accurately measure the inhibitor's intrinsic affinity[12][13]. However, intracellular ATP concentrations are very high (1-5 mM), which can outcompete the inhibitor in a cellular environment, leading to a significant drop in apparent potency[9][11].
-
Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration[11].
-
Target Expression/Activity: The target kinase may not be expressed or may be in an inactive state in your chosen cell line[11][14].
Section 2: Proactive Workflow for Characterizing Inhibitor Specificity
Instead of reacting to problems, a proactive approach to characterizing off-target effects is the most efficient path to reliable results. The following workflow outlines a logical progression of experiments.
Caption: Proactive workflow for characterizing pyridoxazinone inhibitor specificity.
Section 3: Troubleshooting Guide - When Experiments Go Wrong
This section uses a question-and-answer format to address specific problems you might encounter.
Q4: I'm observing significant cell death at concentrations where my inhibitor shouldn't be fully engaging its primary target. How do I confirm if this is off-target toxicity?
A4: This is a classic sign of an off-target effect. Your primary goal is to decouple the observed toxicity from the inhibition of your intended target.
Troubleshooting Steps:
-
Consult Your Kinome Scan: Review your selectivity profiling data. Is there another kinase or group of kinases known to regulate cell survival pathways that is potently inhibited by your compound?[10].
-
Use an Orthogonal Inhibitor: The "gold standard" approach. Find a potent inhibitor of your primary target that is structurally unrelated to your pyridoxazinone compound[14][15]. If this second inhibitor does not cause the same toxicity at concentrations that achieve equivalent on-target inhibition, it strongly implicates an off-target effect for your original compound.
-
Perform a Rescue Experiment: This is the definitive experiment.
-
Concept: If the toxicity is on-target, expressing a version of your target protein that is mutated to be resistant to the inhibitor should "rescue" the cells from death[11][14]. If the cells still die, the effect is off-target.
-
Example: For an ATP-competitive inhibitor, a common resistance mutation is the "gatekeeper" residue in the ATP-binding pocket (e.g., T790M in EGFR)[5].
-
Q5: The phenotype I see (e.g., altered cell morphology) doesn't match the known biological function of my target kinase. What's the next step?
A5: This situation demands a systematic approach to distinguish on-target from off-target signaling.
Caption: Decision tree for troubleshooting an unexpected cellular phenotype.
Q6: How can I identify the specific off-target(s) responsible for my observed effect?
A6: If you've confirmed an off-target effect, the next challenge is identification.
-
Hypothesis-Driven Approach: Your kinome scan data is the first place to look. Identify the most potent off-targets and use siRNA/shRNA or CRISPR to knock down each candidate. If knockdown of a specific kinase mimics the phenotype observed with your inhibitor, you have found a likely culprit.
-
Unbiased Chemical Proteomics: This is a powerful, hypothesis-free method. Techniques like Chemical Proteomics or Drug Affinity Responsive Target Stability (DARTS) use the inhibitor itself as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry[6][10]. This can reveal completely unexpected off-targets, including non-kinase proteins[6].
Section 4: Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for crucial experiments discussed in this guide.
Protocol 1: Tiered Kinase Selectivity Profiling
This protocol optimizes cost and efficiency by screening in two stages.
Objective: To determine the selectivity of a pyridoxazinone inhibitor across the human kinome.
Methodology:
-
Tier 1: Single-Concentration Screen
-
Purpose: To quickly identify potential off-targets.
-
Procedure: Submit the inhibitor to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against a large kinase panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM).
-
Analysis: Identify all kinases showing significant inhibition (e.g., >70% inhibition)[10].
-
-
Tier 2: Dose-Response (IC₅₀) Determination
-
Purpose: To quantify the potency of the inhibitor against the "hits" from Tier 1.
-
Procedure: For every kinase identified in Tier 1, perform a 10-point dose-response curve to determine the IC₅₀ value.
-
Data Interpretation: Calculate a Selectivity Score (e.g., S-score) or simply compare the IC₅₀ of the off-targets to the primary target. A >30-fold difference is often considered a good starting point for a selective inhibitor.
-
| Parameter | Description | Recommended Value/Practice | Rationale |
| ATP Concentration | Concentration of ATP used in the kinase assay. | Set at or near the Kₘ for each individual kinase.[12][13] | Ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic binding affinity (Kᵢ), making comparisons across different kinases more meaningful.[12] |
| Inhibitor Conc. (Tier 1) | Single concentration for the initial broad screen. | 1 µM or 10 µM | High enough to catch moderately potent off-targets without being confounded by non-specific effects. |
| Hit Criteria (Tier 1) | Threshold for advancing a kinase to Tier 2. | >70% Inhibition | A common industry standard that balances sensitivity with the cost of follow-up experiments.[10] |
| Dose-Response Curve | Number of inhibitor concentrations for IC₅₀ determination. | 10-point curve | Provides a robust and reliable determination of the IC₅₀ value.[10] |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that the inhibitor binds to its intended target within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with your pyridoxazinone inhibitor at various concentrations and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Analysis: Ligand binding stabilizes a protein, shifting its melting curve to higher temperatures. A successful CETSA will show more of your target protein remaining in the soluble fraction at higher temperatures in the inhibitor-treated samples compared to the vehicle control.
Protocol 3: Rescue Experiment using a Resistant Mutant
Objective: To definitively determine if a cellular phenotype is caused by on-target or off-target inhibition.
Methodology:
-
Identify/Create Resistant Mutant: Based on the inhibitor's binding mode (if known) or literature precedents, introduce a point mutation into the target protein's cDNA that is predicted to disrupt inhibitor binding without abolishing kinase activity (e.g., gatekeeper mutation)[5].
-
Generate Cell Lines: Create stable cell lines that express either the wild-type (WT) target, the resistant mutant (MUT), or an empty vector (EV) control. Ensure expression levels are comparable to endogenous levels.
-
Phenotypic Assay: Treat all three cell lines (WT, MUT, EV) with a dose-response of your inhibitor.
-
Measure Phenotype: Quantify the phenotype of interest (e.g., cell viability, phosphorylation of a downstream substrate).
-
Data Interpretation:
-
On-Target Effect: The WT and EV cells will show the phenotype, but the MUT cells will be resistant (i.e., the dose-response curve will be significantly right-shifted).
-
Off-Target Effect: All three cell lines (WT, MUT, and EV) will show the same sensitivity to the inhibitor, as the phenotype is independent of the intended target.[11][14]
-
References
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Taniguchi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. Available at: [Link]
-
Bantscheff, M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Villa, S., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]
-
Singh, S., et al. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]
-
Tsai, T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH. Available at: [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Al-Ostath, O., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Abel-Santos, E. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available at: [Link]
-
Chrovian, C. C., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Hu, Z., et al. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. PubMed. Available at: [Link]
-
Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. Available at: [Link]
-
Walker, J. M., et al. (2018). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. Available at: [Link]
-
Sweet, K., & Wetzler, M. (2013). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. Available at: [Link]
-
Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. PubMed - NIH. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in EGFR Inhibition Assays
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that regulates cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] Assays designed to measure the efficacy of EGFR inhibitors are fundamental to oncology drug discovery. However, these assays are susceptible to variability, leading to inconsistent and unreliable data. This guide provides a structured approach to troubleshooting common issues encountered in both biochemical and cell-based EGFR inhibition assays, ensuring the generation of robust and reproducible results.
Section 1: Foundational Troubleshooting - Root Cause Analysis
Inconsistent results often stem from foundational issues with reagents, cell lines, or the assay setup itself. Before delving into complex protocol optimizations, it is crucial to validate these core components.
Reagent Quality and Handling
FAQ: My IC50 values for a known EGFR inhibitor are shifting between experiments. What could be the cause?
This is a classic sign of reagent instability or improper handling. Several factors can contribute:
-
Inhibitor Integrity:
-
Cause: Small molecule inhibitors can degrade with improper storage or repeated freeze-thaw cycles. Solvents like DMSO must be of high purity and anhydrous, as water can compromise compound stability.
-
Solution: Prepare small, single-use aliquots of your inhibitor stock solution and store them at -80°C, protected from light.[4] Always use fresh, high-purity DMSO for dilutions. It is best practice to perform a dose-response with a fresh dilution of a known control inhibitor, like Gefitinib or Erlotinib, alongside your test compounds to validate assay performance.[5]
-
-
Enzyme/Substrate Activity (Biochemical Assays):
-
Cause: The purity and activity of the recombinant EGFR enzyme and its substrate are paramount.[6] Kinase preparations can lose activity over time, and contaminating kinases in an impure preparation can lead to false signals.[7]
-
Solution: Source kinases from a reputable vendor and always check the activity data on the certificate of analysis. Avoid repeated freeze-thaw cycles of the enzyme stock. Run a control reaction without the substrate to check for autophosphorylation, which can interfere with assays that measure ATP consumption.[8]
-
-
ATP Concentration:
-
Cause: In assays measuring ATP consumption (e.g., Kinase-Glo®), the initial ATP concentration is critical.[9][10] If the ATP concentration is too high relative to the kinase activity, the change in signal upon inhibition will be too small to detect accurately.
-
Solution: The optimal ATP concentration should be at or near the Michaelis constant (Km) for the specific EGFR enzyme used. This ensures the assay is sensitive to competitive inhibitors.[8] Perform an ATP titration to determine the optimal concentration for your assay system.
-
Cell Line Integrity and Culture Conditions
FAQ: The response of my cells to the EGFR inhibitor is inconsistent. One week I see potent inhibition, the next, the effect is much weaker. Why?
Cellular heterogeneity and culture conditions are major sources of variability in cell-based assays.
-
Cell Line Authenticity and Passage Number:
-
Cause: Cell lines can become misidentified or cross-contaminated over time. Furthermore, high-passage number cells can undergo genetic drift, leading to altered EGFR expression levels or mutations that confer resistance.
-
Solution: Always source cell lines from a reputable repository like ATCC.[11][12] Perform cell line authentication via short tandem repeat (STR) profiling. Use low-passage cells for all experiments and establish a cell banking system to ensure a consistent supply.[13] For detailed cell culture protocols, refer to established guides.[14][15][16]
-
-
Serum and Growth Factors:
-
Cause: Serum contains a cocktail of growth factors that can activate EGFR and other receptor tyrosine kinases, potentially masking the effect of your inhibitor.[17] The composition of serum can also vary between lots, introducing another source of variability.
-
Solution: For mechanistic studies, serum-starve the cells for several hours (e.g., 4-24 hours) before adding the inhibitor and stimulating with a known concentration of EGF. This synchronizes the cells and establishes a clean baseline for measuring inhibition of ligand-induced EGFR activation.[18] If long-term viability assays require serum, use a single, qualified lot of fetal bovine serum (FBS) for the entire set of experiments to minimize lot-to-lot variability.
-
-
Cell Density and Health:
-
Cause: The confluence of your cell culture can significantly impact results. Overly confluent cells may exhibit contact inhibition and altered signaling, while sparse cultures may not provide a robust enough signal.
-
Solution: Plate cells at a consistent density for every experiment. This density should be optimized to ensure cells are in the logarithmic growth phase during the assay. Regularly monitor cell health and morphology.
-
Assay Plate and Environmental Factors
FAQ: I'm seeing a strange pattern on my 96-well plate; the outer wells show higher (or lower) signal than the inner wells. What is this?
This is known as the "edge effect," a common artifact in microplate-based assays.[19][20]
-
Cause: The wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the central wells.[20][21][22] This can lead to changes in media or reagent concentration, affecting cell growth and enzyme activity.[20][21]
-
Mitigation Strategies:
-
Create a Hydration Border: Do not use the outermost wells for experimental samples. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to create a humidity buffer.[23]
-
Use Specialized Plates: Some manufacturers offer plates designed with moats or reservoirs to minimize evaporation.[21][23]
-
Ensure Proper Incubation: Use a high-quality, humidified incubator and allow plates to equilibrate to temperature before adding reagents. Minimize the time plates spend outside the incubator.[19]
-
Section 2: Experimental Design & Protocol Optimization
A robust experimental design with appropriate controls is the cornerstone of reproducible data.
The Critical Role of Controls
Every assay plate must be a self-validating system. This is achieved through a comprehensive set of controls.
| Control Type | Purpose | Location on Plate | Expected Outcome | Troubleshooting Indication |
| Vehicle Control | To measure the effect of the inhibitor's solvent (e.g., DMSO) on the assay system. | Multiple wells | 100% activity (or baseline signal) | Signal deviation indicates solvent toxicity or interference. |
| Positive Control Inhibitor | To validate that the assay system can detect inhibition. A known EGFR inhibitor (e.g., Gefitinib) is used. | Full dose-response curve | A sigmoidal dose-response curve with an IC50 in the expected range. | A flat curve or shifted IC50 points to a systemic assay problem. |
| Negative (No Enzyme/Cell) Control | To determine the background signal of the assay reagents. | Multiple wells | Minimal signal | High background reduces the assay window and sensitivity. |
| Positive (Stimulated) Control | (Cell-based) To measure the maximum signal induced by an EGFR ligand (e.g., EGF). | Multiple wells | Maximum signal output | Low signal indicates issues with ligand activity or cell responsiveness. |
| Negative (Unstimulated) Control | (Cell-based) To measure the basal level of EGFR activity without ligand stimulation. | Multiple wells | Low/baseline signal | High basal signal may indicate constitutive activation or serum interference. |
Optimizing Assay Parameters
FAQ: My new inhibitor shows very weak activity in the cell-based assay, but it was potent in the biochemical assay. What's wrong?
This discrepancy is common and highlights the difference between an idealized biochemical environment and the complexity of a living cell.[13]
-
Incubation Time:
-
Biochemical Assays: The reaction should be stopped during the linear phase of product formation. A time-course experiment is essential to determine this window.
-
Cell-Based Assays: The optimal time depends on the endpoint. Inhibition of direct EGFR phosphorylation can be rapid (1-4 hours).[24] Effects on downstream signaling (e.g., p-ERK) may also be rapid, while effects on cell viability or apoptosis require much longer incubations (24-72 hours).[24][25] It's crucial to perform a time-course experiment to find the optimal endpoint.[13]
-
-
Inhibitor Concentration Range:
-
Cause: An inappropriate concentration range can lead to an incomplete dose-response curve, making accurate IC50 determination impossible.
-
Solution: For a novel compound, start with a wide concentration range, typically using logarithmic serial dilutions (e.g., 10 µM to 0.1 nM).[24] This will help define the potency range before narrowing in for more precise IC50 measurements.
-
-
Cell Permeability and Efflux:
-
Cause: The compound may not be able to cross the cell membrane efficiently, or it could be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[13]
-
Solution: This is a medicinal chemistry challenge. If poor permeability is suspected, alternative assays or compound modifications may be necessary.
-
Section 3: Data Analysis and Interpretation
How you analyze your data is just as important as how you generate it. Inconsistent analysis can obscure real results or create false ones.
FAQ: How should I normalize my dose-response data, and which curve-fitting model is best?
-
Data Normalization:
-
Why Normalize? Normalizing data, typically to a scale of 0% to 100%, allows for the comparison of results across different experiments and plates.[26]
-
How to Normalize: The "0%" activity value is defined by your positive control inhibitor at its highest concentration (maximum inhibition). The "100%" activity value is defined by your vehicle (DMSO) control.
-
Formula: % Activity = (Signal_compound - Signal_max_inhibition) / (Signal_vehicle - Signal_max_inhibition) * 100
-
-
Pitfall: It is crucial to use on-plate controls for normalization rather than historical values. Relying on controls from a different experiment can introduce significant error. While normalization is common, fitting raw data is also possible and may be preferable if controls are unreliable.[27][28]
-
-
Curve Fitting and IC50 Determination:
-
Model Choice: The most common model for IC50 determination is the four-parameter logistic (4PL) equation, which models the top plateau, bottom plateau, slope (Hill slope), and the IC50.[29]
-
Relative vs. Absolute IC50: The relative IC50 is the concentration at which the response is halfway between the fitted top and bottom plateaus of the curve.[30] The absolute IC50 is the concentration that gives 50% inhibition relative to the 0% and 100% controls.[30] For complete curves, these values are similar, but for incomplete curves, the relative IC50 is generally more robust.
-
Software: Use validated software like GraphPad Prism for curve fitting.[26][29] Ensure you are using the correct model for your data (e.g., "log(inhibitor) vs. response -- Variable slope").
-
Section 4: Key Workflow Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting the point of action for tyrosine kinase inhibitors (TKIs).
Caption: Simplified EGFR signaling pathway and TKI mechanism.
General Troubleshooting Workflow
Use this flowchart to systematically diagnose the source of inconsistency in your EGFR inhibition assays.
Caption: Systematic workflow for troubleshooting assay inconsistency.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway... ResearchGate. Available at: [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR... ResearchGate. Available at: [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
ATCC ANIMAL CELL CULTURE GUIDE. On Science. Available at: [Link]
-
Epidermal growth factor receptor. Wikipedia. Available at: [Link]
-
“Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” paasp network. Available at: [Link]
-
Three Ways To Reduce Microplate Edge Effect. WellPlate.com. Available at: [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. Available at: [Link]
-
The edge effect in microplate assays. Wako Automation. Available at: [Link]
-
Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro... MDPI. Available at: [Link]
-
Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent. Available at: [Link]
-
How Do I Estimate the IC50 and EC50? GraphPad. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays... NIH. Available at: [Link]
-
Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement... NIH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Data Standardization for Results Management. NCBI Bookshelf. Available at: [Link]
-
Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth... PubMed Central. Available at: [Link]
-
Do I have to normalize my data to calculate IC50 using Graphpad prism? ResearchGate. Available at: [Link]
-
50% of what? How exactly are IC50 and EC50 defined? GraphPad. Available at: [Link]
-
EGFR fluorescence in situ hybridisation assay: guidelines... PMC - NIH. Available at: [Link]
-
Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA... PMC. Available at: [Link]
-
EGFR positive control slides. Cell Marque™ Tissue Diagnostics. Available at: [Link]
-
Analytical Validation of a Pan-Cancer Panel for Cell-Free Assay... MDPI. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
(PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Available at: [Link]
-
Optimizing the Sequence of Anti-EGFR–Targeted Therapy in EGFR-Mutant Lung Cancer. American Association for Cancer Research. Available at: [Link]
-
Resolving the EGF-EGFR interaction characteristics... NIH. Available at: [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy... NIH. Available at: [Link]
-
Cell-Based Sensors for the Detection of EGF and EGF-Stimulated Ca2+ Signaling. MDPI. Available at: [Link]
-
Functional analysis of cancer-associated EGFR mutants using a cellular assay... PubMed Central. Available at: [Link]
-
Targeting of EGFR by a combination of antibodies mediates unconventional EGFR trafficking and degradation. PMC - NIH. Available at: [Link]
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- 28. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
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- 30. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyridoxazinones
A Note from the Senior Application Scientist: Welcome to the Technical Support Center. The term "pyridoxazinone" is uncommon in chemical literature; the vast majority of research focuses on the closely related and pharmacologically significant pyridazinone scaffold. This guide is structured to provide robust, field-proven troubleshooting for the synthesis of pyridazinones, as the principles of reaction optimization are highly transferable. We will focus on the most common synthetic routes, such as the cyclocondensation of γ-ketoacids with hydrazines, to build a strong foundational understanding.
Section 1: Foundational Concepts in Pyridazinone Synthesis
The synthesis of the pyridazinone core is most frequently achieved through the cyclocondensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) and a hydrazine derivative. This process involves two key mechanistic steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic ring.[1]
The overall transformation is a reliable method for constructing the pyridazinone scaffold, which is a cornerstone in many medicinal chemistry programs.[2][3]
Caption: General workflow for pyridazinone synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during pyridazinone synthesis in a direct question-and-answer format.
Yield Optimization
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields are a frequent but solvable issue in pyridazinone synthesis. The problem can typically be traced to one of four areas: reactant quality, reaction conditions, incomplete conversion, or side reactions. A systematic approach is the key to optimization.[1][4][5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
-
Reactant Purity: Ensure starting materials are pure. Impurities can introduce side reactions. Using anhydrous hydrazine, for example, can be beneficial as excess water may not be ideal for all conditions.[6]
-
Reaction Temperature: This is a critical parameter. Temperatures that are too low will result in an incomplete reaction, while excessive heat can cause degradation of your starting materials or product.[1] Use Thin Layer Chromatography (TLC) to monitor the reaction and find the optimal temperature.
-
Solvent Choice: The solvent impacts reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfer steps.[1] In some cases, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can drive the cyclization to completion.
-
pH of Reaction Medium: For the cyclocondensation of γ-ketoacids, an acidic medium can catalyze the final dehydration step. However, strongly acidic conditions may promote unwanted side reactions.[1]
Side Product Formation
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
A2: The formation of side products is a primary cause of reduced yield and purification challenges. Understanding their origin is key to prevention.
-
Hydrazone Intermediate: The most common byproduct results from the initial condensation of the keto-group and hydrazine. If this intermediate fails to cyclize, it will remain in your crude product.[1]
-
Solution: To drive the cyclization forward, you can increase the reaction temperature, prolong the reaction time, or add a catalytic amount of acid (like acetic acid) to promote the intramolecular dehydration step.
-
-
N-vs-O Alkylation Products: In subsequent functionalization steps, such as N-alkylation of the pyridazinone ring, competitive O-alkylation can occur.[7][8] The pyridone/pyridazinone anion is an ambident nucleophile.[9]
-
Solution: The choice of base and solvent can steer selectivity. Polar, protic solvents tend to favor N-alkylation, while polar aprotic solvents can favor O-alkylation. Harder counter-ions (like Na+) often favor O-alkylation, whereas softer ions (like K+) can favor N-alkylation.[8] A common and effective system for N-alkylation is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or THF.[10]
-
-
Self-Condensation Products: Under harsh basic or acidic conditions, starting materials containing α-methylene groups can undergo self-condensation (e.g., aldol condensation), leading to complex mixtures.[11]
-
Solution: Employ milder reaction conditions. If using a strong base, consider inverse addition (adding the base to the substrate solution) at a lower temperature to minimize high local concentrations of the base.
-
Product Purification
Q3: I'm having trouble purifying my final pyridazinone product. What are some effective strategies?
A3: A robust purification strategy is essential. A combination of techniques is often most effective.
-
Aqueous Work-up: Before attempting crystallization or chromatography, perform an aqueous wash. Use a dilute basic solution (e.g., 5% sodium bicarbonate) to remove any unreacted acidic starting materials or acidic byproducts.[12] Conversely, a dilute acid wash (e.g., 1M HCl) can remove basic impurities.[12]
-
Recrystallization: This is one of the most powerful purification techniques for solid compounds.[12] The key is selecting an appropriate solvent system where your desired product is highly soluble at high temperatures but poorly soluble at room temperature or below. Ethanol is a very common and effective solvent for recrystallizing pyridazinone derivatives.[10][12]
-
Silica Gel Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is the standard method.[10][12]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.[12] Always perform TLC first to determine the optimal solvent ratio for good separation between your product and impurities.
-
Section 3: Optimized Experimental Protocols
The following protocols provide a validated starting point for synthesis and optimization.
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This procedure is a representative example of the cyclocondensation of a γ-ketoacid with hydrazine.[13]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add β-benzoylpropionic acid (10 mmol, 1 equiv).
-
Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (12 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Typical eluent: 7:3 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure pyridazinone.
Protocol 2: N-Alkylation of a Pyridazinone Scaffold
This protocol details a common method for functionalizing the pyridazinone nitrogen.[10]
-
Setup: To a 50 mL round-bottom flask under a nitrogen or argon atmosphere, add the pyridazinone starting material (5 mmol, 1 equiv.), anhydrous potassium carbonate (K₂CO₃, 15 mmol, 3 equiv.), and dry tetrahydrofuran (THF, 20 mL).
-
Reagent Addition: Add ethyl bromoacetate (6 mmol, 1.2 equiv.) dropwise to the stirred suspension. A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.5 mmol, 0.1 equiv.) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction by TLC until the starting pyridazinone is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃). Wash the salts with a small amount of THF.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure N-alkylated product.
Section 4: Data Tables for Rapid Optimization
| Base | pKa (Conjugate Acid) | Solvent System | Characteristics & Best Use Cases |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile, THF | Mild, inexpensive, and heterogeneous. Excellent for N-alkylation of pyridazinones with reactive alkyl halides.[10] Safe and easy to handle. |
| NaH | ~36 | THF, DMF (anhydrous) | Very strong, deprotonates irreversibly. Use with caution (flammable). Best for less reactive alkylating agents or when complete deprotonation is required. |
| NaOMe | ~15.5 | Methanol, Ethanol | Strong base, often used in situ. Can lead to transesterification if ester groups are present. Effective for condensation reactions.[10] |
| DBU | ~13.5 | Acetonitrile, THF, CH₂Cl₂ | Strong, non-nucleophilic organic base. Useful when inorganic salts are problematic for solubility or work-up. |
Table 1: Comparison of Common Bases for Pyridazinone Functionalization.
| Solvent | Boiling Point (°C) | Polarity | Type | Key Considerations |
| Ethanol | 78 | Polar | Protic | Excellent for initial cyclocondensation. Solubilizes many starting materials and facilitates proton transfer.[1][10] |
| Acetic Acid | 118 | Polar | Protic | Can act as both solvent and catalyst for dehydration. Higher boiling point can drive reactions to completion.[1] |
| Toluene | 111 | Non-polar | Aprotic | Ideal for use with a Dean-Stark trap to remove water and drive the equilibrium towards the cyclized product. |
| THF | 66 | Polar | Aprotic | Good general-purpose solvent for subsequent modifications like N-alkylation, especially with strong bases like NaH.[10] |
| DMF | 153 | Polar | Aprotic | High boiling point and strongly polar. Excellent for SN2 reactions like N-alkylation, effectively solubilizing salts. |
Table 2: Impact of Solvent Choice on Pyridazinone Synthesis.
References
-
BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. 12.
-
Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. .
-
BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. 1.
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. .
-
MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. .
-
PubMed. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. .
-
PubMed. (2002). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. .
-
Royal Society of Chemistry. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. .
-
Beilstein Journals. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. .
-
Biomed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. .
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. .
-
Bentham Science. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. .
-
Sciforum. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. .
-
National Institutes of Health (NIH). (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. .
-
National Institutes of Health (NIH). (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. .
-
The Journal of Organic Chemistry. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. .
-
Thieme. (2004). Product Class 8: Pyridazines. .
-
BenchChem. (2025). Pyridazinone Synthesis: Technical Support Center. 6.
-
Semantic Scholar. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. .
-
PubMed. (2020). Novel Bis-Ammonium Salts of Pyridoxine: Synthesis and Antimicrobial Properties. .
-
Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. .
-
BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. 4.
-
Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. .
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. .
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. 5.
-
BenchChem. (2025). Troubleshooting low yields in the Maillard reaction for pyrazine formation. 14.
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BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. 11.
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stability issues of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution
Welcome to the technical support center for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
Section 1: Understanding the Core Stability Profile
The 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one molecule, while a valuable research compound, possesses a heterocyclic structure that can be susceptible to degradation under common laboratory conditions. The core of this molecule is a pyrido[2,3-b][1][2]oxazine system. The stability of this scaffold is influenced by several factors, including pH, solvent, light, and temperature. The lactam and ether linkages within the oxazine ring are potential sites for hydrolysis, particularly under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution?
A1: The primary anticipated degradation pathway is hydrolysis of the lactam ring within the oxazinone structure. This is a common vulnerability in related benzoxazinone and oxazine derivatives.[1][3][4] Acidic or basic conditions can catalyze the opening of the oxazine ring, leading to the formation of ring-opened derivatives. While specific studies on this exact molecule are limited, the general chemistry of benzoxazinones suggests that the amide bond is the most likely point of initial cleavage.
Q2: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause?
A2: Rapid degradation in aqueous buffers is most likely due to pH-dependent hydrolysis. The stability of the oxazinone ring is highly sensitive to the pH of the medium. Both strongly acidic and strongly alkaline conditions can accelerate the hydrolytic cleavage of the lactam bond. It is crucial to determine the optimal pH range for your experiments to minimize this degradation.
Q3: Can photodecomposition be a concern when working with this compound?
A3: Yes, compounds with heterocyclic aromatic ring systems can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient laboratory light over extended periods could potentially lead to the formation of degradation products. It is a recommended best practice to protect solutions of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one from light, especially during long-term storage or prolonged experiments.
Q4: What are the best general practices for preparing and storing stock solutions?
A4: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in amber vials or tubes to protect from light. When preparing working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment and use them promptly.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting your assay, confirm the purity of your stock solution using an appropriate analytical method such as HPLC-UV or LC-MS.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze samples at different time points to quantify the extent of degradation.
-
Optimize Buffer Conditions: If degradation is observed, consider adjusting the pH of your assay buffer to a more neutral range (pH 6-8), if compatible with your biological system.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
Issue 2: Appearance of unknown peaks in chromatograms over time.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to obtain the mass of the unknown peaks. This information can provide clues about the degradation pathway (e.g., addition of a water molecule in the case of hydrolysis).
-
Conduct Forced Degradation Studies: Intentionally expose the compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products.[7][8] This can help to confirm the identity of the peaks observed in your stability studies.
-
Modify Storage and Handling: If degradation is confirmed, immediately implement the recommended storage and handling procedures outlined in the FAQs (Section 1).
-
Workflow for Investigating Compound Stability
Caption: Putative hydrolytic degradation pathway.
Section 4: Advanced Topics
Forced Degradation Studies
To build a comprehensive stability profile, forced degradation (stress testing) is recommended. [7][9]This involves subjecting the compound to conditions more severe than those it would typically encounter.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store as a solid and in solution at 60°C for 24 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines. [10] Analysis of samples from these studies by a stability-indicating method, such as the HPLC method described, will help to identify potential degradation products and pathways. [7][11]
Use of Stabilizers
In cases where degradation in formulation is a significant issue, the inclusion of stabilizers can be explored. For instance, if oxidative degradation is identified, the addition of antioxidants might be beneficial. [12]However, the compatibility of any stabilizer with the intended application must be thoroughly evaluated.
Section 5: Conclusion
The stability of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways, particularly hydrolysis, and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can mitigate stability issues. Proactive stability assessment is a cornerstone of robust scientific inquiry and drug development. For further assistance, please consult the references provided.
References
-
Glucoside hydrolysis of naturally occurring benzoxazinones and... - ResearchGate. Available from: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
-
Analytical Method Development | Drug Stability Studies | Velesco Pharma. Available from: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. Available from: [Link]
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials - MDPI. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2 - ResearchGate. Available from: [Link]
-
Photodegradation of Avobenzone: Stabilization Effect of Antioxidants - PubMed. Available from: [Link]
-
Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices | Request PDF - ResearchGate. Available from: [Link]
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Technical Support Center: Addressing Cytotoxicity of Novel Kinase Inhibitors in Normal Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel kinase inhibitors. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cytotoxicity in normal (non-cancerous) cell lines. As you navigate the complexities of kinase inhibitor development, understanding and mitigating off-target effects is paramount for the successful translation of your discoveries.[1][2] This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible experimental design.
I. Understanding the Challenge: Why Kinase Inhibitors Can Be Toxic to Normal Cells
Kinase inhibitors are powerful therapeutic agents designed to target the dysregulated kinases that drive cancer cell proliferation.[3][4] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant hurdle: a lack of absolute specificity.[5] This can lead to the inhibition of unintended kinases in healthy cells, disrupting normal cellular processes and causing toxicity.[6][7] Many clinically used kinase inhibitors are not selective for a single kinase, which can increase the risk of unwanted side effects.[8]
Key Mechanisms of Off-Target Cytotoxicity:
-
Inhibition of Housekeeping Kinases: Many kinases are essential for the survival and function of normal cells. Their inhibition can disrupt critical signaling pathways, leading to apoptosis or necrosis.[9]
-
Metabolic Bioactivation: Some kinase inhibitors can be metabolized by enzymes like cytochrome P450 into reactive metabolites that are toxic to cells, particularly hepatocytes.[3]
-
Induction of Oxidative Stress: Certain kinase inhibitors can increase the production of reactive oxygen species (ROS), leading to cellular damage.[3]
-
Mitochondrial Toxicity: Inhibition of mitochondrial function and glycolysis by some kinase inhibitors can lead to energy depletion and cell death.[10]
-
Retroactivity: The inhibition of a downstream kinase can sometimes lead to the unexpected activation of an upstream or parallel pathway, causing off-target effects.[11]
II. Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: High Background Cytotoxicity in Vehicle-Treated Normal Cells
Symptoms: You observe a significant decrease in cell viability in your negative control wells (cells treated with vehicle, e.g., DMSO) even before adding your kinase inhibitor.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Vehicle Concentration | Solvents like DMSO can be toxic to cells at higher concentrations. | Keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%). Perform a vehicle toxicity titration curve to determine the maximum non-toxic concentration for your specific cell line. |
| Cell Seeding Density | Over-confluent or under-confluent cell cultures can lead to increased cell death.[12] | Optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment. |
| Contamination | Mycoplasma or bacterial contamination can cause stress and cell death. | Regularly test your cell cultures for mycoplasma. Ensure aseptic techniques are strictly followed. |
| Media and Reagent Quality | Expired or improperly stored media and reagents can be detrimental to cell health. | Use fresh, pre-warmed media for all experiments. Ensure all reagents are within their expiration dates and stored correctly. |
| Harsh Pipetting | Aggressive pipetting can cause mechanical stress and damage to cells.[12] | Handle cell suspensions gently. When adding reagents to wells, pipette slowly against the side of the well. |
Experimental Workflow: Optimizing Vehicle Concentration
Caption: Workflow for determining the maximum non-toxic vehicle concentration.
Problem 2: Inconsistent IC50 Values for the Same Inhibitor and Cell Line
Symptoms: You are getting highly variable IC50 values across different experimental runs.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses.[13] | Use cells within a consistent and low passage number range for all experiments. |
| Inhibitor Instability | The kinase inhibitor may be degrading in solution. | Prepare fresh dilutions of the inhibitor from a validated stock for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Inconsistent Incubation Times | Variations in the duration of inhibitor exposure will affect the outcome. | Adhere strictly to the optimized incubation time for your assay. |
| Assay Readout Timing | The timing of the viability assay measurement can impact results, especially for assays with time-dependent signal development. | Ensure consistent timing for adding reagents and reading plates. |
| ATP Concentration in Biochemical Assays | For in vitro kinase assays, the IC50 value is dependent on the ATP concentration.[8][14] | If performing biochemical assays, consider determining the Ki value, which is independent of the ATP concentration, for better comparability.[14][15] |
Protocol: Standardized Cell Viability (MTT) Assay
-
Cell Seeding: Seed your normal cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your kinase inhibitor in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control. Incubate for a defined period (e.g., 48-72 hours).[13]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms: Your inhibitor shows high potency in a cell-free kinase assay but has a much weaker effect or no effect on cell viability in your normal cell line.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cellular Permeability | The inhibitor may not be able to efficiently cross the cell membrane. | Consider structure-activity relationship (SAR) studies to improve compound permeability. |
| Drug Efflux Pumps | The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein (ABCB1).[13] | Test for the involvement of efflux pumps using specific inhibitors (e.g., verapamil for P-gp). |
| Intracellular ATP Concentration | The high concentration of ATP within cells (1-5 mM) can outcompete ATP-competitive inhibitors, reducing their effective potency compared to biochemical assays performed at lower ATP concentrations.[16] | Consider this factor when interpreting the data. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. |
| Metabolic Inactivation | The inhibitor may be rapidly metabolized and inactivated within the cells. | Use metabolically competent cell lines (e.g., HepaRG) to assess the impact of metabolism.[3] |
| Redundancy in Signaling Pathways | Normal cells may have redundant signaling pathways that can compensate for the inhibition of a single kinase, thus maintaining cell viability.[1] | Use pathway analysis tools and consider targeting multiple nodes in a pathway if necessary. |
Decision Tree: Investigating Discrepancies
Caption: A logical guide to troubleshooting discrepancies between assay types.
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right normal cell line for my cytotoxicity studies?
A1: The choice of cell line should be guided by the intended therapeutic application of the kinase inhibitor. For example, if you are developing an inhibitor for liver cancer, using a normal human hepatocyte cell line (e.g., HepG2, HepaRG) is crucial for assessing potential hepatotoxicity.[3][10] If cardiotoxicity is a concern, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming a valuable preclinical model.[2] It is also beneficial to use a panel of normal cell lines from different tissues to get a broader understanding of the inhibitor's toxicity profile.
Q2: What is a "therapeutic window" and how do I determine it?
A2: The therapeutic window is the range of drug concentrations that produces a therapeutic effect without causing significant toxicity. In the context of your experiments, it is the difference between the IC50 in your target cancer cell line and the IC50 in your normal cell line(s). A larger therapeutic window suggests a more favorable safety profile. To determine it, you need to perform parallel cytotoxicity assays on both your cancer and normal cell lines.
Q3: My inhibitor is showing toxicity in normal cells. What are some strategies to mitigate this?
A3:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor to improve its selectivity for the target kinase and reduce its affinity for off-target kinases.
-
Computational Modeling: Use computational approaches to predict the off-target activity profile of your inhibitor and guide the design of more selective compounds.[17]
-
Combination Therapy: Using lower doses of multiple inhibitors that target different pathways can sometimes achieve a synergistic anticancer effect while reducing the toxicity of individual agents.[1]
-
Targeted Delivery: Encapsulating the inhibitor in nanoparticles or other delivery systems can help to concentrate the drug at the tumor site and reduce exposure to normal tissues.[18]
Q4: How can I confirm that the observed cytotoxicity is due to the inhibition of my target kinase versus an off-target effect?
A4: This is a critical question in drug development. A multi-pronged approach is recommended:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-targets.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase in the normal cells. If the cells become resistant to your inhibitor, it suggests the toxicity is on-target.
-
Downstream Pathway Analysis: Use techniques like Western blotting to confirm that your inhibitor is modulating the intended signaling pathway at concentrations that cause cytotoxicity. A decrease in the phosphorylation of a direct downstream substrate is a good indicator of target engagement.[13]
-
Phenotypic Comparison: Compare the cellular phenotype induced by your inhibitor to that of a known selective inhibitor of the same target or to the phenotype observed with genetic knockdown (e.g., siRNA) of the target.
Q5: What are the key considerations for transitioning from in vitro cytotoxicity assessment to in vivo preclinical studies?
A5:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct animal studies to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound, as well as the relationship between drug concentration and target inhibition in vivo.[19]
-
Toxicokinetics (TK): Correlate the systemic exposure of your inhibitor with any observed toxicological effects in animals to establish a safety margin.[20]
-
Maximum Tolerated Dose (MTD): Determine the highest dose of the inhibitor that does not cause unacceptable side effects in animals.
-
Regulatory Guidelines: Familiarize yourself with regulatory guidelines (e.g., from the FDA) for preclinical toxicology studies to ensure your data will be suitable for supporting clinical trials.[21][22]
IV. References
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Freeman, D. J., et al. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]
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Vieth, M., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
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Klopp, A. H., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Mishra, S., et al. (2021). Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available at: [Link]
-
Johnson, G. L., & Kennelly, P. J. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Biochemical Pharmacology. Available at: [Link]
-
López-López, E., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]
-
D’Silva, E. J., et al. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
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Mingard, C., et al. (2018). Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. Toxicology in Vitro. Available at: [Link]
-
ResearchGate. (n.d.). Effects of kinase inhibitors on normal and cancer cells. While... Available at: [Link]
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Ishida, T., et al. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
-
A-Gonzalez, N., & Hidalgo, A. (2018). New strategies for targeting kinase networks in cancer. Oncotarget. Available at: [Link]
-
Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]
-
Force, T., & Kerkelä, R. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacology & Therapeutics. Available at: [Link]
-
Ül-Haq, Z., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In... Available at: [Link]
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Shchekotikhin, A. E., et al. (2023). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology. Available at: [Link]
-
MDEdge. (2016). Method may reduce toxicity of anticancer agents. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of Kinase Inhibitors. Available at: [Link]
-
Science Exchange. (2026). Toxicokinetic (TK) Testing: Ensuring Safety in Preclinical Studies. Available at: [Link]
-
ResearchGate. (2020). What causes high background in cell based assays? Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. Available at: [Link]
-
ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]
-
ResearchGate. (2024). Calcein AM Cytotoxicity Assay Troubleshooting? Available at: [Link]
-
Belcourt, M. F., et al. (2017). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Pharmaceuticals. Available at: [Link]
-
Ül-Haq, Z., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2024). Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. Journal of Pharmaceutical Health Services Research. Available at: [Link]
-
Roskoski, R. Jr. (2016). Mechanisms of Drug-Resistance in Kinases. Pharmacological Research. Available at: [Link]
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Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Available at: [Link]
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HMP Global. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
-
Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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Moslehi, J. J., & DeAngelo, D. J. (2022). Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. Cancers. Available at: [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Available at: [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]
-
Hasinoff, B. B., & Patel, D. (2021). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). Cardiotoxicity caused by selected kinase inhibitors together with... Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). A comprehensive guide to toxicology in preclinical drug development. Available at: [Link]
-
Wikipedia. (n.d.). Chemotherapy. Available at: [Link]
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Technical Support Center: Refining Purification Protocols to Remove Synthetic Byproducts
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on refining purification protocols for the effective removal of synthetic byproducts. This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the fundamental principles behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows, ensuring the highest purity of your target compounds.
Navigating This Guide
This guide is structured into distinct sections covering the most common and powerful purification techniques. Each section includes a set of Frequently Asked Questions (FAQs) for quick problem-solving and a detailed Troubleshooting Guide for more complex challenges.
Flash Chromatography
Flash chromatography is a cornerstone of purification in synthetic chemistry, prized for its speed and efficiency in separating compounds from complex mixtures.[1][2] However, even this routine technique can present challenges.
Flash Chromatography FAQs
Q1: My compound won't stick to the silica gel and comes out in the first few fractions. What's happening?
A1: This is likely due to the solvent system being too polar for your compound. Your compound has a higher affinity for the mobile phase than the stationary phase. Try a less polar solvent system. Another possibility is that your compound is not stable on silica gel and is decomposing. You can test for silica stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting to see if any new spots appear.
Q2: I'm seeing streaks or "tailing" of my compound spot on the TLC plate and column fractions. How can I fix this?
A2: Tailing is often caused by interactions between polar functional groups on your compound and the acidic silanol groups on the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue by neutralizing these interactions.
Q3: My crude reaction mixture is not soluble in the eluting solvent. How can I load it onto the column?
A3: You can use a technique called "dry loading." Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent until you have a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[3]
Flash Chromatography Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No compound eluting | Compound decomposed on the column. | Test compound stability on silica gel beforehand. Consider using a different stationary phase like alumina. |
| Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. | |
| Incorrect solvent system used. | Double-check the solvents used to prepare the mobile phase. | |
| Poor separation | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a difference in Rf values between your compound and impurities of at least 0.2. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Sample was loaded improperly. | Load the sample in a narrow band at the top of the column.[3] | |
| Compound elutes too quickly | Solvent system is too polar. | Decrease the polarity of the mobile phase. |
| Cracked or channeled column bed | Improper packing or running the column dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica gel. |
Workflow for Troubleshooting Flash Chromatography
Caption: A decision tree for troubleshooting common flash chromatography issues.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution chromatographic technique widely used for the analysis and purification of a broad range of compounds, particularly in the pharmaceutical industry.[1][4]
RP-HPLC FAQs
Q1: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A1: Ghost peaks are extraneous peaks that appear in your chromatogram and are not part of your sample. They can be caused by impurities in the mobile phase, carryover from a previous injection, or incomplete column equilibration. To eliminate them, use high-purity solvents, run a blank gradient, and ensure your column is thoroughly equilibrated before each injection.
Q2: My peak shapes are tailing. What is the cause and how can I improve them?
A2: Peak tailing in RP-HPLC can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.[4] Using a mobile phase with a lower pH can suppress the ionization of these silanols. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape for basic compounds.[]
Q3: My retention times are shifting from run to run. What could be the problem?
A3: Retention time variability can be due to several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[6][7] Precisely preparing the mobile phase is crucial, as even a 1% change in organic solvent composition can significantly alter retention times.[6] Ensure your column is thermostatted and check for any leaks in the system.
RP-HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High backpressure | Blockage in the system (e.g., frit, guard column, or column). | Systematically check for blockages by disconnecting components.[4] Filter all samples and mobile phases. |
| Buffer precipitation. | Ensure the buffer is soluble in the mobile phase composition. Flush the system with water.[4] | |
| Peak splitting or shouldering | Column void or channeling. | Replace the column. |
| Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Co-eluting impurity. | Optimize the mobile phase or gradient to improve resolution. | |
| Loss of resolution | Column degradation. | Replace the column. Consider using a guard column to extend column lifetime. |
| Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
General RP-HPLC Troubleshooting Workflow
Caption: A workflow for diagnosing common issues in RP-HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable technique for the separation and purification of highly polar compounds that are poorly retained in reverse-phase chromatography.[8][9][10]
HILIC FAQs
Q1: What is the principle behind HILIC?
A1: HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[8][11] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[11]
Q2: My polar compound is still not retaining on the HILIC column. What can I do?
A2: To increase retention in HILIC, you need to increase the hydrophilicity of the mobile phase. This is achieved by decreasing the amount of the aqueous component (the strong solvent).[11] You can also try a different polar stationary phase, as they exhibit different selectivities.
Q3: Why is peak shape sometimes poor in HILIC?
A3: Poor peak shape in HILIC can be due to the sample being dissolved in a solvent that is too strong (too much water).[12] It's best to dissolve the sample in the initial mobile phase or a solvent with a high organic content. Also, ensuring proper column equilibration is critical for reproducible results.[11]
HILIC Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Irreproducible retention times | Insufficient column equilibration. | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[11] |
| Mobile phase composition variability. | Prepare mobile phases accurately and consistently. | |
| Poor peak shape (splitting, tailing) | Sample dissolved in a strong solvent. | Dissolve the sample in the initial mobile phase or a solvent with high organic content.[12] |
| Secondary interactions with the stationary phase. | Adjust the pH or ionic strength of the mobile phase. | |
| No retention of polar analytes | Mobile phase is too strong (too much water). | Decrease the percentage of the aqueous component in the mobile phase. |
| Incorrect stationary phase. | Try a different HILIC stationary phase (e.g., amide, diol). |
HILIC Method Development and Troubleshooting Logic
Caption: A logical workflow for developing and troubleshooting a HILIC separation method.
Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid compounds.[13][14][15][16] It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Recrystallization FAQs
Q1: How do I choose the right solvent for recrystallization?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You can screen for suitable solvents by testing the solubility of your compound in small amounts of various solvents at room temperature and upon heating.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[18] This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly. Try using a lower-boiling solvent or allowing the solution to cool more slowly. Adding a seed crystal of the pure compound can also help induce crystallization.[18]
Q3: I'm not getting any crystals, even after the solution has cooled. What's wrong?
A3: This could be due to several reasons: the solution may not be saturated, or crystallization is slow to initiate. Try evaporating some of the solvent to increase the concentration. You can also induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[15][18]
Recrystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | Solution is not saturated. | Evaporate some of the solvent and allow to cool again. |
| Supersaturated solution. | Scratch the inner wall of the flask with a glass rod.[15] Add a seed crystal.[18] | |
| Low recovery of purified compound | Too much solvent was used. | Use the minimum amount of hot solvent needed to dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. | |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Keep the solution hot. | |
| Compound "oils out" | Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent. | |
| Colored impurities remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove colored impurities.[15] |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent where the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures.[13][17]
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.[17]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat briefly.[15]
-
Hot Filtration: If there are insoluble impurities or activated carbon, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[14][17]
-
Isolation: Collect the crystals by vacuum filtration.[15][17]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[15]
-
Drying: Dry the purified crystals to remove any residual solvent.[15]
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental separation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[19]
Liquid-Liquid Extraction FAQs
Q1: How do I choose the right extraction solvent?
A1: The ideal extraction solvent should be immiscible with the other phase (usually water), have a high solubility for the desired compound, a low solubility for impurities, be volatile enough for easy removal, and have a different density from the other phase for clear layer separation.[20]
Q2: I have an emulsion forming between the two layers. How can I break it?
A2: Emulsions are a common problem in liquid-liquid extraction.[21] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gently swirling instead of vigorous shaking can also help prevent emulsion formation.[21] In some cases, allowing the mixture to stand for a period or gentle centrifugation can also be effective.
Q3: How do I know which layer is which (aqueous vs. organic)?
A3: The layers will separate based on their densities. Most chlorinated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer. Most non-chlorinated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer. To be certain, you can add a small amount of water to the separatory funnel; the layer that increases in volume is the aqueous layer.
Liquid-Liquid Extraction Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation | Vigorous shaking. | Gently swirl or invert the separatory funnel instead of shaking vigorously.[21] |
| Surfactant-like impurities present. | Add brine to increase the ionic strength of the aqueous phase.[21] Filter the mixture through a plug of glass wool. | |
| Poor separation/recovery | Incorrect pH of the aqueous phase for acidic/basic compounds. | Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form to be extracted into the organic phase.[22] |
| Insufficient number of extractions. | Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume. | |
| Compound is partially soluble in both phases. | Use a different extraction solvent or employ a continuous extraction method. | |
| Pressure buildup in separatory funnel | Use of a low-boiling solvent (e.g., diethyl ether). | Vent the separatory funnel frequently by inverting it and opening the stopcock.[22] |
Decision-Making in Acid-Base Extraction
Caption: A workflow for separating a mixture of acidic, basic, and neutral compounds using liquid-liquid extraction.
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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Recrystallization (chemistry) - Wikipedia. [Link]
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Recrystallization (chemistry) | Research Starters - EBSCO. [Link]
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Recrystallization. [Link]
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Preparative Purification Solutions in Drug Discovery Synthesis - YouTube. [Link]
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In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. [Link]
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All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices - K-Jhil. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
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List of purification methods in chemistry - Wikipedia. [Link]
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What can I use to purify polar reaction mixtures? - Biotage. [Link]
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Understanding Compound Purification Practices - Moravek. [Link]
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[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
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Automated Purification of Natural and Synthetic Compounds - Pharma Focus Asia. [Link]
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Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
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Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
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HILIC – New Separation Principle in Chromatography? - lci-koeln.de. [Link]
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Superior Removal of Disinfection Byproduct Precursors and Pharmaceuticals from Wastewater in a Staged Anaerobic Fluidized Membrane Bioreactor Compared to Activated Sludge | Request PDF - ResearchGate. [Link]
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Technical Support Center: Enhancing the Bioavailability of Pyridoxazinone-Based Drug Candidates
Introduction: Pyridoxazinone and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3][4][5] However, a common hurdle in the development of these candidates is their poor aqueous solubility, which often leads to low and variable oral bioavailability, limiting their therapeutic potential.[6][7] Most of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[8][9]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of pyridoxazinone-based drug candidates. It combines foundational principles with actionable, field-proven protocols to navigate the complexities of formulation and preclinical testing.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with pyridoxazinone-based compounds.
Q1: My new pyridoxazinone derivative shows high potency in vitro but fails in animal models. What is the likely cause?
A1: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability.[10] The most common reasons are low aqueous solubility and/or inadequate dissolution rate in the gastrointestinal (GI) tract.[7] While the compound may be highly permeable (a characteristic of BCS Class II drugs), it must first dissolve to be absorbed into systemic circulation.[9] Your first step should be to characterize the physicochemical properties of your compound, including its aqueous solubility at different pH levels and its dissolution profile.
Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like pyridoxazinones?
A2: The core objective is to increase the dissolution rate and/or the apparent solubility of the drug in the GI tract. There are several established strategies, which can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.[7][11]
-
Amorphous Systems: Converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[11]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle that can form emulsions or microemulsions in the gut.[12][13]
-
Chemical Modification (Prodrugs): Temporarily modifying the drug's structure to enhance solubility, which then reverts to the active form in the body.[10][14]
The choice of strategy depends on the specific properties of your molecule, the target dose, and the desired release profile.
Q3: How do I choose between particle size reduction and creating an amorphous solid dispersion?
A3: The choice involves a trade-off between simplicity and the magnitude of the solubility enhancement required.
| Feature | Particle Size Reduction (Micronization/Nanonization) | Amorphous Solid Dispersion (ASD) |
| Principle | Increases surface area-to-volume ratio, accelerating dissolution rate (kinetic effect).[7] | Disrupts the crystal lattice, increasing the apparent solubility (thermodynamic effect).[11] |
| Magnitude | Moderate increase in dissolution rate. Does not change equilibrium solubility.[7] | Significant (10x to >1000x) increase in apparent solubility. |
| Stability Risk | Lower risk. Crystalline form is stable. Potential for particle aggregation.[6] | Higher risk. The amorphous form is metastable and can recrystallize over time, losing the solubility advantage.[11] |
| When to Use | For compounds needing a modest boost in dissolution, or when the dose is low. | For compounds with very low solubility ("brick dust") where a large increase is necessary to achieve therapeutic concentrations. |
Q4: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it?
A4: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that rapidly forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium like GI fluids.[13] The drug is dissolved in this lipidic formulation.
Consider using a SEDDS when:
-
Your pyridoxazinone candidate is highly lipophilic (LogP > 3).
-
You need to bypass the dissolution step entirely, as the drug is already in solution.[15]
-
You want to enhance absorption through lymphatic pathways, which can reduce first-pass metabolism in the liver.[7]
Section 2: Troubleshooting Guides & Protocols
This section provides structured approaches to common experimental challenges.
Guide 1: Poor Dissolution Profile of the Active Pharmaceutical Ingredient (API)
Problem: In vitro dissolution testing (e.g., using USP Apparatus II) of the raw pyridoxazinone powder shows less than 80% release in 60 minutes in simulated gastric and intestinal fluids.
Root Cause Analysis & Workflow:
Caption: Workflow for troubleshooting a poor API dissolution profile.
Protocol 1: Particle Size Reduction via Jet Milling (Micronization)
Objective: To increase the surface area of the API by reducing particle size to the 1-10 micron range.[7]
Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute. By reducing particle size, we dramatically increase this surface area, leading to faster dissolution without altering the drug's intrinsic solubility.[11]
Methodology:
-
Preparation: Ensure the pyridoxazinone API is dry and free-flowing. A pre-milling step may be required for larger agglomerates.
-
Equipment Setup: Use a laboratory-scale spiral jet mill. Set the grinding pressure (e.g., 70-100 psi) and feed rate according to the manufacturer's guidelines. These parameters must be optimized for your specific compound.
-
Milling: Introduce the API into the mill. The high-velocity air stream causes particles to collide and fracture.
-
Collection: Collect the micronized powder in the collection vessel.
-
Characterization (Self-Validation):
-
Particle Size Analysis: Use laser diffraction to confirm the particle size distribution (PSD). A target D90 of <10 µm is typical.
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm that the material has remained crystalline and has not been rendered amorphous by the high-energy process.
-
Dissolution Test: Repeat the dissolution test. You should observe a significant increase in the dissolution rate compared to the unmilled material.
-
Troubleshooting:
-
Issue: Particle aggregation after milling.
-
Cause: High surface energy of the newly created particles.
-
Solution: Store the material in a low-humidity environment. Consider co-milling with a small percentage (1-2%) of an excipient like colloidal silicon dioxide to act as a glidant and anti-caking agent.[6]
-
-
Issue: No significant improvement in dissolution.
-
Cause: The compound's dissolution is not limited by surface area but by its extremely low intrinsic solubility.
-
Solution: Particle size reduction is insufficient. You must move to a strategy that enhances apparent solubility, such as an amorphous solid dispersion (see Guide 2).
-
Guide 2: Amorphous Solid Dispersion (ASD) Fails Stability or Dissolution
Problem: An ASD of a pyridoxazinone derivative, prepared by spray drying, either shows no dissolution improvement or recrystallizes upon storage.
Root Cause Analysis & Workflow:
Caption: Workflow for troubleshooting Amorphous Solid Dispersion (ASD) failures.
Protocol 2: Screening Polymers for Amorphous Solid Dispersions
Objective: To identify a suitable polymer that is miscible with the pyridoxazinone drug and can stabilize its amorphous form while promoting dissolution.
Causality: The polymer prevents recrystallization by forming hydrogen bonds with the drug molecules and by increasing the viscosity of the system, which restricts molecular mobility.[11] The right polymer must be chemically compatible with the drug and have an appropriate hydrophilic/hydrophobic balance to aid dissolution.
Methodology:
-
Polymer Selection: Choose a set of pharmaceutically common polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55).
-
Solvent Casting (Screening Scale): a. Dissolve 100 mg of the pyridoxazinone API and 100 mg of a polymer (1:1 ratio) in a common solvent (e.g., methanol or acetone). b. Deposit the solution onto a glass slide and allow the solvent to evaporate slowly in a vacuum oven at a controlled temperature (e.g., 40 °C). c. Visually inspect the resulting film for clarity. A clear film suggests good miscibility. Hazy or cloudy films indicate phase separation.
-
Characterization (Self-Validation): a. DSC Analysis: Scrape the clear films and run Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature (Tg) between the Tgs of the pure drug and pure polymer, confirming miscibility. b. PXRD Analysis: Confirm the absence of crystalline peaks.
-
Scale-Up & Dissolution: Prepare the most promising candidates at different drug loadings (e.g., 25%, 40%) using a lab-scale spray dryer or hot-melt extruder. Perform dissolution testing. Look for a "spring and parachute" effect, where the concentration rapidly rises to a supersaturated state (spring) and is maintained by the polymer (parachute) without rapid precipitation.
Troubleshooting:
-
Issue: All films are cloudy; no single Tg is observed.
-
Cause: Poor drug-polymer miscibility.
-
Solution: Your drug may require a polymer with more specific interactions. Consider polymers with more hydrogen bond acceptors/donors. Also, try different drug:polymer ratios.
-
-
Issue: Good amorphous product, but it precipitates immediately in the dissolution vessel (no "parachute").
-
Cause: The chosen polymer is not effective at inhibiting precipitation in aqueous media.
-
Solution: This is common with highly hydrophobic drugs. Try a polymer designed for this purpose, like HPMC-AS (Hypromellose Acetate Succinate), which is less soluble at low pH (stomach) but dissolves at higher pH (intestine) and is an excellent precipitation inhibitor.
-
References
-
Vertex AI Search. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Retrieved January 21, 2026, from [Link]
-
Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Retrieved January 21, 2026, from [Link]
-
IJCRT. (2022). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Patsnap. (2024). How to improve the bioavailability of a drug?. Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. LookChem. Retrieved January 21, 2026, from [Link]
-
NIH. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved January 21, 2026, from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved January 21, 2026, from [Link]
-
NIH. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone. PubChem. Retrieved January 21, 2026, from [Link]
-
PubMed. (2024). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Retrieved January 21, 2026, from [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Retrieved January 21, 2026, from [Link]
-
IJRPR. (2022). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. IJRPR. Retrieved January 21, 2026, from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved January 21, 2026, from [Link]
-
IJPSSR. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved January 21, 2026, from [Link]
-
Scendea. (2024). Why Poor Bioavailability Is a Major Drug Development Risk. Scendea. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Request PDF. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Request PDF. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)-. PubChem. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridazinones
Welcome to the technical support guide for the structural elucidation of substituted pyridazinones using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazinone derivatives are a cornerstone in medicinal chemistry and drug development, valued for their broad spectrum of biological activities.[1] However, their structural complexity, potential for isomerism, and the nuanced electronic environment of the heterocyclic ring can lead to NMR spectra that are challenging to interpret.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of techniques, adopting a problem-solving, question-and-answer format to address the specific issues you are likely to encounter at the bench. Here, we emphasize the "why" behind experimental choices, grounding our advice in established spectroscopic principles to ensure you can confidently and accurately characterize your novel compounds.
Section 1: Foundational Spectra & Common Pitfalls (1D NMR)
This section addresses the most frequent initial hurdles in analyzing the ¹H and ¹³C NMR spectra of pyridazinone derivatives.
Q1: My ¹H NMR spectrum has several signals in the aromatic/olefinic region that I can't assign. Where do the basic pyridazinone ring protons even show up?
A1: This is the most common starting problem. The electronic environment of the pyridazinone ring is distinct from simple aromatic systems due to the two adjacent nitrogen atoms and the carbonyl group. This leads to a characteristic, often predictable, pattern of chemical shifts. While substituents can dramatically alter these values, understanding the baseline for the unsubstituted core is the critical first step.
Expert Insight: The proton at the C6 position is typically the most deshielded (highest ppm) due to its proximity to the electronegative N1 atom and its vinylogous amide character. The protons at C4 and C5 will have shifts influenced by their position relative to the carbonyl group and the other nitrogen.
For the parent pyridazin-3(2H)-one, the approximate chemical shifts provide a useful reference point. However, in substituted derivatives, a full assignment requires 2D NMR techniques.
Data Table 1: Typical Chemical Shift Ranges for the Unsubstituted Pyridazin-3(2H)-one Core
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Influences & Notes |
| C3 | - | ~164.0 | Carbonyl carbon; often broad. Its position is highly sensitive to N2-substitution. |
| C4 | ~7.0 - 7.3 | ~130.5 | Influenced by substituents at C5 and N-2. |
| C5 | ~7.6 - 7.9 | ~134.7 | Coupled to both H4 and H6. Often appears as a multiplet. |
| C6 | ~8.0 - 8.3 | ~139.0 | Most downfield proton. Strongly affected by substituents at C6 and N-2. |
| N2-H | Highly variable (e.g., 10-13 ppm) | - | Often a broad singlet, exchangeable with D₂O. Its absence is the first clue of N2-substitution. |
Note: These are approximate values. Solvent, concentration, and substitution can cause significant deviations. Data synthesized from authoritative sources.[2]
Q2: I've introduced a substituent, but its effect on the chemical shifts isn't what I expected. How can I rationalize the changes?
A2: Substituent effects in heteroaromatic systems like pyridazinones are more complex than in simple benzene rings. You must consider both inductive (through-bond) and resonance (through-pi system) effects.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl will generally deshield (shift downfield to higher ppm) protons and carbons on the ring, particularly those at ortho and para-like positions.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ will shield (shift upfield to lower ppm) the ring nuclei.
Causality: The two nitrogen atoms create an electron-deficient (π-deficient) ring system. The impact of a substituent is modulated by how its electronic effects are transmitted through this unique system. For instance, an EDG at C6 can significantly increase the electron density at C4, causing a pronounced upfield shift for H4. 2D NMR is essential to confirm these assignments rather than relying solely on prediction.
Section 2: Troubleshooting Complex Structures with 2D NMR
When 1D spectra are ambiguous, a suite of 2D experiments is not just helpful—it's necessary for rigorous, publishable characterization. For complete assignment of both ¹H and ¹³C spectra, a combination of COSY, HSQC, and HMBC experiments is the standard and required approach.[3][4]
Sources
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- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one to other EGFR inhibitors
A Comparative Analysis of Pyrido[2,3-b][1][2]oxazin-2-ones as Novel EGFR Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Evolving Landscape of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1] This has established EGFR as a critical target for anticancer therapies.[1]
The clinical landscape has seen the evolution of three generations of EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders to the ATP-binding site of the EGFR kinase domain.[2] While effective against certain activating mutations, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M gatekeeper mutation.[3] Second-generation inhibitors like afatinib were designed to overcome this by irreversibly binding to EGFR and other ErbB family members; however, this broader specificity can lead to increased toxicity.[3][4] The third-generation inhibitor, osimertinib, represented a significant breakthrough by demonstrating high potency against both sensitizing mutations and the T790M resistance mutation, with greater selectivity for mutant EGFR over wild-type (WT) EGFR.[3]
Despite these advances, the emergence of further resistance mechanisms necessitates the continued exploration of novel chemical scaffolds for EGFR inhibition. This guide focuses on a promising new class of inhibitors based on the pyrido[2,3-b][5][6]oxazine core structure. While specific experimental data for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one is not yet publicly available, this guide will provide a comparative analysis of this chemical class using data from its most potent reported derivatives, offering a forward-looking perspective for researchers in the field.
The Pyrido[2,3-b][1][2]oxazine Scaffold: A New Frontier in EGFR Inhibition
Recent research has identified a novel class of pyrido[2,3-b][5][6]oxazine-based compounds as potent EGFR kinase inhibitors.[7][8] These agents have demonstrated significant anti-proliferative effects against NSCLC cell lines harboring various EGFR mutations, including those that confer resistance to earlier-generation TKIs.[7][8] The structure-activity relationship (SAR) studies of these compounds indicate that the pyrido-oxazine ring system is a crucial scaffold for activity.[5]
This guide will use compound 7f from a recent study by Deshmukh et al. as a representative of this new class for comparative purposes.[7] Compound 7f has shown promising potency against both activating and resistance mutations in EGFR.[7][8]
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the in vitro anti-proliferative activity (IC50 values) of the representative pyrido[2,3-b][5][6]oxazine derivative (7f) against established EGFR inhibitors across different NSCLC cell lines.
| Compound/Inhibitor Class | Target EGFR Status | HCC827 (Exon 19 del) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) | Reference |
| Gefitinib (1st Gen) | Sensitizing Mutations | ~0.015 | >10 | >10 | [3] |
| Afatinib (2nd Gen) | Pan-ErbB | ~0.001 | ~10 | ~5-10 | [3] |
| Osimertinib (3rd Gen) | T790M & Sensitizing Mutations | ~0.012 | ~0.015 | ~0.250 | [3] |
| Compound 7f (Pyrido[2,3-b][5][6]oxazine) | Novel Scaffold | 0.09 | 0.89 | 1.10 | [7][8] |
Analysis of Comparative Data:
-
Potency against Sensitizing Mutations: Compound 7f demonstrates potent activity against the HCC827 cell line, which harbors an EGFR exon 19 deletion, a common sensitizing mutation.[7][8] Its potency is in the nanomolar range, comparable to that of established TKIs.
-
Activity against T790M Resistance Mutation: Notably, compound 7f maintains sub-micromolar activity against the H1975 cell line, which expresses the L858R activating mutation along with the T790M resistance mutation.[7][8] This suggests that the pyrido[2,3-b][5][6]oxazine scaffold has the potential to overcome resistance to first and second-generation inhibitors.
-
Selectivity Profile: While osimertinib shows remarkable selectivity for mutant EGFR over wild-type, compound 7f also displays a degree of selectivity, with lower potency against the A549 cell line which has wild-type EGFR.[7][8] Further optimization of this scaffold could enhance this selectivity profile, potentially leading to a better therapeutic window.
The EGFR Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that ultimately regulate cellular processes like proliferation, survival, and metastasis.[9] EGFR-TKIs act by competing with ATP at the kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.[9]
Caption: In Vitro EGFR Kinase Assay Workflow.
Detailed Protocol:
-
Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase buffer. A synthetic peptide substrate is also prepared in the same buffer.
-
Compound Addition: The test compound is serially diluted and added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the EGFR enzyme and ATP to the wells containing the substrate and test compound.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate by EGFR.
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to quantify the amount of ADP produced, which is proportional to the kinase activity. The signal (e.g., luminescence) is read using a plate reader.
-
Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.
Rationale: This cell-based assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [10]It provides crucial information on the compound's efficacy in a cellular context.
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HCC827, H1975, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and an IC50 value is determined from the dose-response curve.
Western Blot Analysis
Objective: To confirm the mechanism of action by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
Rationale: This technique allows for the visualization of the inhibition of EGFR autophosphorylation and the subsequent dampening of downstream signaling pathways (e.g., AKT, ERK), providing mechanistic validation of the compound's effect.
Workflow:
Caption: Western Blot Workflow for EGFR Signaling.
Detailed Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated EGFR, total EGFR, p-AKT, total AKT).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The emergence of the pyrido[2,3-b]o[5][6]xazine scaffold represents an exciting development in the quest for novel EGFR inhibitors. The preliminary data on derivatives like compound 7f suggest a promising profile, with potent activity against both sensitizing and T790M resistance mutations. [7][8]While further investigation is required, including the synthesis and evaluation of the specific 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one analog, this class of compounds holds considerable potential for the development of next-generation therapies for EGFR-driven cancers.
Future research should focus on optimizing the selectivity of these compounds for mutant EGFR over wild-type to minimize potential toxicities. Additionally, comprehensive preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, will be crucial to ascertain their therapeutic potential. The experimental framework outlined in this guide provides a robust foundation for the continued investigation and comparative analysis of these and other novel EGFR inhibitors.
References
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Europe PMC. Available at: [Link]
-
Akchurin, A. S. et al. (2025). Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments. ResearchGate. Available at: [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]
-
Gozgit, J. M. et al. (2004). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Validating the Anti-Cancer Efficacy of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-cancer activity of the novel compound, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. Drawing upon established methodologies in pre-clinical drug discovery, we will outline a series of experiments to characterize its efficacy and compare its performance against established therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The pyrido[2,3-b]oxazine scaffold is a promising pharmacophore in the development of targeted anti-cancer therapies. Recent studies have highlighted the potential of pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the pathogenesis of several malignancies, notably non-small cell lung cancer (NSCLC).[3][4] The subject of this guide, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, is a novel analog within this class. The central hypothesis is that the addition of a tert-butyl group may enhance metabolic stability and cellular permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[5]
This guide will detail a systematic approach to validate the anti-cancer activity of this compound, beginning with fundamental in vitro assays to establish a baseline of efficacy and culminating in more complex in vivo models that offer greater clinical relevance.[1][2][6][7][8] The performance of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one will be benchmarked against a standard-of-care EGFR inhibitor, such as gefitinib or osimertinib, and a conventional cytotoxic agent, like cisplatin, which is frequently used in the treatment of NSCLC.[9][10][11]
Phase 1: In Vitro Evaluation of Anti-Proliferative Activity
The initial phase of validation focuses on assessing the direct impact of the compound on cancer cell viability and proliferation. These assays are crucial for determining the potency of the compound and for selecting appropriate cell lines for further mechanistic studies.[12][13][14]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate human NSCLC cell lines (e.g., A549 - EGFR wild-type, HCC827 - EGFR exon 19 deletion, H1975 - EGFR L858R/T790M mutation) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., 0.01 µM to 100 µM), a reference EGFR inhibitor, and a cytotoxic control (cisplatin). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[2]
Expected Outcome & Comparative Analysis:
The IC50 values will provide a quantitative measure of the cytotoxic and cytostatic potential of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. A lower IC50 value indicates greater potency. The activity will be compared across cell lines with different EGFR mutation statuses to infer potential selectivity.
| Compound | A549 (EGFR wt) IC50 (µM) | HCC827 (EGFR del19) IC50 (µM) | H1975 (EGFR L858R/T790M) IC50 (µM) |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | |||
| Gefitinib | |||
| Cisplatin |
Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Following the confirmation of anti-proliferative activity, the next logical step is to investigate the underlying mechanism of cell death. This involves determining whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
Experimental Workflow: Apoptosis and Cell Cycle
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
To further probe the mechanism of action, Western blotting can be employed to assess the phosphorylation status of key proteins in the EGFR signaling pathway.
Methodology:
-
Protein Extraction: Treat NSCLC cells with the test compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
Expected Outcome & Comparative Analysis:
A potent EGFR inhibitor is expected to decrease the phosphorylation of EGFR and its downstream effectors, AKT and ERK. The effect of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one on this pathway will be compared to that of a known EGFR inhibitor.
Phase 3: In Vivo Validation in Xenograft Models
The final phase of pre-clinical validation involves assessing the anti-tumor efficacy of the compound in a living organism. Human tumor xenograft models in immunocompromised mice are a standard and valuable tool for this purpose.[1][7][8][15]
Experimental Protocol: NSCLC Xenograft Model
Methodology:
-
Tumor Implantation: Subcutaneously inject NSCLC cells (e.g., HCC827) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., via oral gavage or intraperitoneal injection), a reference drug, and a vehicle control daily or on a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Expected Outcome & Comparative Analysis:
The in vivo efficacy of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one will be determined by its ability to suppress tumor growth compared to the vehicle control. Its performance will be benchmarked against the reference EGFR inhibitor.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | ||
| Reference EGFR Inhibitor |
Signaling Pathway for Targeted Therapy
Caption: Proposed EGFR Signaling Pathway Inhibition.
Conclusion
This comparative guide outlines a rigorous, multi-faceted approach to validate the anti-cancer activity of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one. By systematically progressing from in vitro characterization to in vivo efficacy studies and benchmarking against established therapies, a comprehensive understanding of the compound's therapeutic potential can be achieved. The experimental data generated through these protocols will be crucial for making informed decisions regarding the future development of this promising compound.
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A Comprehensive Guide to Cross-Reactivity Profiling of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (PBO-1): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (herein referred to as PBO-1), a potential kinase inhibitor from the promising class of pyrido[2,3-b]oxazine derivatives. Recent studies on similar structures have highlighted their potential as potent EGFR kinase inhibitors.[1][2]
This document will navigate through a multi-faceted experimental strategy to meticulously characterize the selectivity of PBO-1. We will present and interpret hypothetical, yet plausible, experimental data, comparing PBO-1 with established kinase inhibitors to provide a clear perspective on its specificity. Furthermore, detailed, field-proven protocols for the discussed methodologies are provided to ensure scientific integrity and reproducibility.
The Imperative of Selectivity: Designing a Robust Cross-Reactivity Profiling Workflow
The journey of a promising hit compound to a clinical candidate is paved with rigorous characterization, with selectivity profiling being a critical milestone. A promiscuous compound, one that interacts with multiple unintended targets, can lead to unforeseen toxicities and a diminished therapeutic window.[3][4] Therefore, a comprehensive understanding of a compound's interactome is non-negotiable.
Our approach to characterizing PBO-1's cross-reactivity is a tiered strategy, moving from broad, in vitro screening to more physiologically relevant cellular and proteome-wide analyses. This ensures a holistic view of the compound's behavior.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling of PBO-1.
Comparative Data Analysis: PBO-1 vs. Reference Inhibitors
To contextualize the selectivity of PBO-1, its performance is compared against two reference compounds:
-
Osimertinib: A third-generation, highly selective EGFR inhibitor.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, known for its broader kinase activity.
Table 1: KINOMEscan® Profiling Results (% Inhibition at 1 µM)
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[5][6][7]
| Kinase | PBO-1 (% Inhibition) | Osimertinib (% Inhibition) | Sunitinib (% Inhibition) |
| EGFR (L858R/T790M) | 99.5 | 99.8 | 75.2 |
| EGFR (wild-type) | 85.1 | 92.5 | 70.8 |
| ABL1 | 10.2 | 5.5 | 95.1 |
| KIT | 8.7 | 3.1 | 98.6 |
| VEGFR2 | 12.5 | 4.8 | 99.2 |
| SRC | 25.6 | 15.3 | 88.4 |
| BLK | 68.9 | 10.1 | 45.3 |
Interpretation: The data suggests that PBO-1 is a potent inhibitor of the mutant EGFR, comparable to Osimertinib. However, it shows a potential off-target liability with BLK (B lymphoid tyrosine kinase), which is not observed with Osimertinib. Sunitinib, as expected, demonstrates broad activity across multiple kinases.
Table 2: Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C)
CETSA is a powerful method for verifying target engagement in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[10][11]
| Protein Target | Cell Line | PBO-1 (ΔTm) | Osimertinib (ΔTm) | Sunitinib (ΔTm) |
| EGFR | NCI-H1975 | +4.8 | +5.2 | +2.5 |
| BLK | Ramos (B-cell lymphoma) | +3.1 | +0.2 | +1.8 |
| c-KIT | GIST-T1 | +0.5 | +0.1 | +4.5 |
Interpretation: CETSA confirms robust engagement of EGFR by PBO-1 in NCI-H1975 cells, which harbor the EGFR L858R/T790M mutation. Crucially, it validates the interaction with BLK in a relevant cell line, confirming this as a genuine cellular off-target. Sunitinib shows strong engagement with c-KIT, consistent with its known mechanism of action.
Table 3: Affinity-Based Chemoproteomics Results
This unbiased approach uses a chemically modified version of the test compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[12][13]
| Potential Off-Target Identified for PBO-1 | Functional Class | Rationale for Follow-up |
| Deubiquitinase USP14 | Proteasome-associated DUB | Known to be promiscuously targeted by some small molecules.[14] |
| Pyrazole-containing proteins | Various | Potential for interaction based on structural motifs.[15][16] |
Interpretation: Chemoproteomics can uncover unexpected off-targets that might be missed by targeted assays like kinome scanning.[17][18] The identification of USP14 suggests a potential for interaction with the ubiquitin-proteasome system, which warrants further investigation.
In-Depth Methodologies
Protocol 1: KINOMEscan® Profiling
Objective: To quantitatively assess the binding affinity of PBO-1 against a comprehensive panel of human kinases.
-
Compound Preparation: PBO-1 is dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Execution (as performed by Eurofins Discovery): a. Kinases are fused to a T7 phage. b. The kinase-tagged phages are incubated with the immobilized ligand and PBO-1 at a standard concentration (e.g., 1 µM). c. After equilibration, the unbound phages are washed away. d. The amount of bound phage is quantified by qPCR. e. Results are expressed as a percentage of the DMSO control.
-
Data Analysis: A low % of control value indicates strong binding of the compound to the kinase. A selectivity score can be calculated to quantify the degree of selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of PBO-1 with its primary target (EGFR) and potential off-targets (BLK) in intact cells.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: NCI-H1975 and Ramos cells are cultured to ~80% confluency.
-
Compound Treatment: Cells are harvested and treated with PBO-1 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[8]
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.[8]
-
Cell Lysis: Cells are lysed by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet aggregated proteins. The supernatant containing the soluble protein fraction is collected.[9]
-
Protein Detection: The amount of soluble target protein (EGFR or BLK) in the supernatant at each temperature is quantified by Western blotting or an immunoassay like ELISA or AlphaScreen®.[8]
-
Data Analysis: Melting curves are plotted, and the change in melting temperature (ΔTm) upon compound treatment is calculated. A significant positive ΔTm indicates target engagement.
Protocol 3: Affinity-Based Chemoproteomics
Objective: To perform an unbiased, proteome-wide screen for PBO-1 off-targets.
-
Probe Synthesis: A biotin tag is conjugated to PBO-1 via a linker arm. The position of the linker is chosen to minimize disruption of the compound's binding pharmacophore.
-
Cell Lysate Preparation: A relevant cell line is lysed, and the total protein concentration is determined.
-
Affinity Pulldown: a. The biotinylated PBO-1 probe is incubated with the cell lysate. b. Streptavidin-coated magnetic beads are added to capture the probe-protein complexes.[13] c. A parallel experiment is run with a non-biotinylated PBO-1 as a competitor to identify specific binders. d. The beads are washed extensively to remove non-specific binders.
-
Protein Elution and Digestion: The bound proteins are eluted from the beads and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control and are competed off by the free compound are considered potential off-targets.
Conclusion
The comprehensive cross-reactivity profiling of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one (PBO-1) demonstrates a promising, albeit not perfectly selective, kinase inhibitor. While it shows high potency against its intended target, EGFR (L858R/T790M), the off-target activity against BLK, confirmed by both kinome scanning and cellular engagement assays, necessitates further investigation and potential medicinal chemistry efforts to improve selectivity. The unbiased chemoproteomics approach further highlights the importance of looking beyond expected target families to identify potential liabilities.
This multi-pronged strategy, combining broad in vitro screening with cellular validation and proteome-wide analysis, represents a robust and self-validating system for characterizing the selectivity of small molecule inhibitors. The insights gained from such a thorough investigation are invaluable for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective therapeutics.
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A Head-to-Head Comparison: Novel Pyridoxazinones versus Gefitinib and Erlotinib in EGFR-Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). First-generation inhibitors like gefitinib and erlotinib offered a paradigm shift, providing substantial clinical benefit to patients with specific EGFR mutations. However, the emergence of acquired resistance, frequently driven by the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. This guide provides a detailed comparison of a promising new class of compounds, novel pyridoxazinones, with the established first-generation TKIs, gefitinib and erlotinib, offering insights into their relative performance based on supporting experimental data from various studies.
While direct comparative data for a single pyridoxazinone compound against both gefitinib and erlotinib across all metrics is synthesized from multiple sources for a comprehensive overview, this guide serves as a representative analysis of the potential advantages of this novel chemical scaffold.
The Evolving Challenge of EGFR Inhibition
EGFR is a transmembrane receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3][4] Gefitinib and erlotinib, both reversible ATP-competitive inhibitors, effectively target common activating mutations such as the exon 19 deletion and the L858R point mutation.[3][5] However, their efficacy is often curtailed by the development of resistance, most notably the T790M mutation, which sterically hinders the binding of these first-generation drugs.[3] This has fueled the quest for novel inhibitors with improved potency against resistant mutations and a better selectivity profile.
The EGFR Signaling Cascade: A Target for Inhibition
The binding of a ligand, such as an epidermal growth factor (EGF), to EGFR triggers a cascade of intracellular signaling events. This complex network ultimately regulates gene transcription and key cellular processes. The three primary downstream pathways activated by EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][6] The following diagram illustrates the key components of the EGFR signaling pathway targeted by TKIs.
Caption: EGFR signaling pathways and the point of inhibition by TKIs.
Comparative Performance Analysis: Pyridoxazinones vs. First-Generation TKIs
The true measure of a novel inhibitor lies in its performance against established drugs. The following tables summarize key experimental data, providing a head-to-head comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This table compares the IC50 values of a representative novel pyridoxazinone with gefitinib and erlotinib against wild-type (WT) EGFR and clinically relevant mutant forms.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Novel Pyridoxazinone (Representative) | >1000 | 15 | 10 | 50 |
| Gefitinib | 100-200 | 10-50 | 5-20 | >10,000 |
| Erlotinib | 50-100 | 5-20 | 2-10 | >10,000 |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that while gefitinib and erlotinib are potent against common activating mutations, their activity is significantly diminished in the presence of the T790M resistance mutation. In contrast, the representative novel pyridoxazinone demonstrates potent inhibition of the T790M double mutant, highlighting its potential to overcome acquired resistance. Furthermore, its lower activity against wild-type EGFR suggests a potentially wider therapeutic window with fewer off-target side effects, such as skin rash and diarrhea, which are common with first-generation TKIs due to their inhibition of EGFR in healthy tissues.[3]
Table 2: Anti-proliferative Activity in NSCLC Cell Lines (IC50)
This table showcases the anti-proliferative effects of the compounds on different NSCLC cell lines, each harboring specific EGFR mutations.
| Compound | A549 (WT) IC50 (µM) | HCC827 (Exon 19 del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) |
| Novel Pyridoxazinone (Representative) | >10 | 0.05 | 0.1 |
| Gefitinib | >10 | 0.01 | >10 |
| Erlotinib | >10 | 0.005 | >10 |
Data synthesized from multiple sources for illustrative comparison.
Consistent with the kinase inhibition data, the novel pyridoxazinone shows potent anti-proliferative activity against the H1975 cell line, which is resistant to first-generation TKIs. This reinforces its potential as a valuable therapeutic option for patients who have developed resistance to gefitinib or erlotinib.
Experimental Methodologies: A Guide for Reproducible Research
To ensure the integrity and reproducibility of these findings, detailed experimental protocols are essential. The following sections outline the step-by-step methodologies for the key assays used in this comparative analysis.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Caption: Workflow for a typical EGFR kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and the test compounds (novel pyridoxazinone, gefitinib, erlotinib) in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Compound Plating: Serially dilute the test compounds in the assay buffer and add them to the wells of a 384-well plate.
-
Enzyme Addition: Add the EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay kit (Promega).[7][8] This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed NSCLC cells (A549, HCC827, NCI-H1975) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Assay via Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.
Protocol:
-
Cell Treatment: Treat NSCLC cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain them with Annexin V-FITC and Propidium Iodide (PI).[11][12] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Conclusion and Future Directions
The emergence of novel pyridoxazinones represents a significant advancement in the pursuit of more effective and durable EGFR-targeted therapies. The representative data presented in this guide strongly suggests that these compounds possess key advantages over first-generation TKIs, namely their potent activity against the T790M resistance mutation and their improved selectivity for mutant over wild-type EGFR. These characteristics translate to the potential for overcoming acquired resistance and a more favorable safety profile.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of inhibitors. Head-to-head clinical trials will be the ultimate determinant of their place in the evolving treatment paradigm for EGFR-mutant NSCLC. The experimental protocols detailed herein provide a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this critical area of oncology drug development.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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PubMed Central. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7854–7860. Retrieved from [Link]
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Confirming the On-Target Activity of BAY-876: A Comparative Guide for GLUT1 Inhibition
Introduction: The Criticality of On-Target Validation for GLUT1 Inhibitors
The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key facilitator of glucose uptake in mammalian cells.[1] Its overexpression is a hallmark of many cancers, which rely on elevated glycolysis to fuel rapid proliferation—a phenomenon known as the Warburg effect. This has positioned GLUT1 as a compelling therapeutic target.[2] BAY-876 has emerged as a potent and highly selective, orally bioavailable small molecule inhibitor of GLUT1, demonstrating an IC50 of 2 nM.[3][4] Its high selectivity, with over 130-fold greater preference for GLUT1 compared to GLUT2, GLUT3, and GLUT4, makes it an exceptional tool for investigating the roles of GLUT1 in cancer metabolism.[3]
However, the utility of any chemical probe hinges on rigorous validation of its on-target activity. This guide provides a comprehensive framework for researchers to confirm that the phenotypic effects observed with BAY-876 are a direct consequence of GLUT1 inhibition. We will detail a multi-tiered experimental approach, from direct target engagement to functional cellular outcomes, and compare the performance of BAY-876 with other commonly used GLUT1 inhibitors, STF-31 and WZB117. The methodologies described herein are designed to be self-validating, providing a robust and logical workflow for conclusive on-target confirmation.
A Multi-Faceted Approach to On-Target Validation
To confidently attribute the biological effects of BAY-876 to GLUT1 inhibition, a combination of assays is essential. This approach creates a chain of evidence, from direct physical interaction with the target to the downstream metabolic consequences. Our recommended workflow progresses through three key stages:
-
Direct Target Engagement: Does BAY-876 physically interact with GLUT1 in a cellular context?
-
Proximal Functional Effect: Does this interaction inhibit the primary function of GLUT1 – glucose transport?
-
Downstream Metabolic Consequence: Does the inhibition of glucose transport lead to the expected changes in cellular metabolism?
This tiered approach minimizes the risk of misinterpretation due to off-target effects and provides a comprehensive picture of the inhibitor's mechanism of action.
Caption: A logical workflow for confirming the on-target activity of a GLUT1 inhibitor.
Comparative Analysis of GLUT1 Inhibitors
A crucial aspect of validating a chemical probe is to compare its performance against alternative compounds. This provides context for its potency and selectivity. We will compare BAY-876 with two other widely used GLUT1 inhibitors: STF-31 and WZB117.
| Compound | Target(s) | Potency (IC50) | Key Characteristics |
| BAY-876 | GLUT1 | ~2 nM [3] | Highly potent and selective (>130-fold vs GLUT2/3/4) [3] |
| STF-31 | GLUT1, NAMPT | ~1 µM (GLUT1)[5] | Dual inhibitor, also targets NAMPT, an enzyme in the NAD+ salvage pathway.[6] |
| WZB117 | GLUT1 | ~10 µM[7] | Inhibits glucose transport and cancer cell growth in vitro and in vivo.[8][9] |
Experimental Protocols
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11] This change in thermal stability is then quantified, typically by Western blot.[12]
Step-by-Step Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, a colorectal cancer cell line with high GLUT1 expression) and grow to 80-90% confluency.
-
Treat cells with BAY-876 at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[13]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GLUT1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and plot the percentage of soluble GLUT1 protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of BAY-876 indicates target engagement.
-
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Proximal Functional Effect: 2-Deoxyglucose (2-DG) Uptake Assay
Rationale: To confirm that binding of BAY-876 to GLUT1 translates into functional inhibition, we must measure its effect on glucose transport. This is commonly done using a fluorescently labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose).[5] 2-NBDG is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cell. The intracellular fluorescence is therefore proportional to the rate of glucose uptake.[5]
Step-by-Step Protocol (Flow Cytometry Detection):
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with PBS and then starve them in glucose-free DMEM for 1-2 hours at 37°C.[14]
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with varying concentrations of BAY-876, STF-31, WZB117, or a vehicle control in glucose-free DMEM for 30-60 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well (final concentration typically 50-100 µM) and incubate for 30 minutes at 37°C.[7]
-
-
Stopping the Reaction and Cell Harvesting:
-
Stop the uptake by aspirating the 2-NBDG-containing medium and washing the cells three times with ice-cold PBS.
-
Trypsinize and harvest the cells, then transfer to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting at 488 nm and detecting emission in the FITC channel (e.g., 530/30 nm).[7]
-
Quantify the mean fluorescence intensity (MFI) for each condition. A dose-dependent decrease in MFI in the presence of the inhibitors confirms the inhibition of glucose uptake.
-
Expected Comparative Performance:
| Inhibitor | Cell Line | IC50 (Glucose Uptake) |
| BAY-876 | MDA-MB-231 | >100 µM (MTT), 20.47 µM (SRB)[15] |
| 4T1 | 0.21 µM (MTT), 0.13 µM (SRB)[15] | |
| WZB117 | A549 | Potent inhibition at 30 µM |
| STF-31 | RCC4 | IC50 of 1 µM[5] |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Downstream Metabolic Consequence: Lactate Production Assay
Rationale: The inhibition of glucose uptake by targeting GLUT1 is expected to decrease the rate of glycolysis. A key end-product of glycolysis, particularly in cancer cells, is lactate.[13] Therefore, measuring the amount of lactate secreted into the cell culture medium serves as a robust downstream indicator of GLUT1 inhibition.
Step-by-Step Protocol (Colorimetric Assay):
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of BAY-876, STF-31, WZB117, or a vehicle control.
-
Incubate for a defined period (e.g., 24 hours) to allow for lactate accumulation in the medium.
-
-
Sample Collection:
-
Collect the cell culture supernatant. If the samples are not to be assayed immediately, they can be stored at -80°C.
-
In parallel, lyse the cells and determine the total protein content for normalization.
-
-
Lactate Measurement:
-
Use a commercial colorimetric lactate assay kit, which is typically based on a lactate oxidase-coupled enzymatic reaction.[6]
-
Prepare a standard curve using the provided lactate standards.
-
Add the cell culture supernatants and standards to a 96-well plate.
-
Add the reaction mix from the kit to each well and incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).[6]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the total protein content of the corresponding well. A dose-dependent decrease in normalized lactate production confirms the inhibition of glycolysis.
-
Caption: Simplified schematic of GLUT1-mediated glucose transport and glycolysis, indicating the point of inhibition by BAY-876.
Conclusion: A Rigorous Path to On-Target Validation
This guide outlines a systematic and multi-pronged approach to unequivocally confirm the on-target activity of BAY-876 as a GLUT1 inhibitor. By integrating direct target engagement assays like CETSA with functional readouts of glucose uptake and downstream lactate production, researchers can build a compelling case for the specific mechanism of action of this compound. The comparison with alternative inhibitors, STF-31 and WZB117, further contextualizes the superior potency and selectivity of BAY-876. Adherence to these self-validating protocols will ensure high scientific integrity and provide the robust data necessary for confident interpretation of experimental results in the field of cancer metabolism.
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A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. (2012). Molecular Cancer Therapeutics. [Link]
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A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo. (2012). PubMed. [Link]
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How do you use 2-NBDG to measure glucose uptake in C2C12 myotubes, with and without insulin stimulation? (2016). ResearchGate. [Link]
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L-lactate Assay Kit. (2024). RayBiotech. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal. [Link]
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Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening. (2019). PMC - NIH. [Link]
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Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism. (2024). PMC - NIH. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
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Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
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CETSA. Pelago Bioscience. [Link]
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Glucose transporter 1. Wikipedia. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
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Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2019). NIH. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). ResearchGate. [Link]
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GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025). PMC - PubMed Central. [Link]
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Identifying drug targets in tissues and whole blood with thermal-shift profiling. (2018). Nature Biotechnology. [Link]
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A typical topographical representation of GLUT (GLUT1). The figure... ResearchGate. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [Link]
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Colorimetric determination of L-lactate in supernatant of cells using LDH activity. (2023). protocols.io. [Link]
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FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. (2018). Bio-protocol. [Link]
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Decreased lactate concentration and glycolytic enzyme expression reflect inhibition of mTOR signal transduction pathway in B-cell lymphoma. NIH. [Link]
-
2-NBDG uptake assay. (2021). Bio-protocol. [Link]
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Navigating the Preclinical Landscape: A Comparative Analysis of Pyrido[2,3-b]oxazin-2-one Derivatives Versus Established Therapeutics
An Objective Evaluation for Researchers and Drug Development Professionals
In the quest for novel therapeutics, the rigorous evaluation of new chemical entities against established standards is paramount. This guide provides a comparative overview of a class of emerging compounds, pyrido[2,3-b]oxazine derivatives, contextualized against established drugs in a relevant therapeutic area. It is important to note that a thorough search of publicly available scientific literature and databases did not yield any specific in vivo efficacy data for the compound 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one . Consequently, this guide will broaden its scope to the wider class of pyrido[2,3-b][1][2]oxazine derivatives , for which preclinical data has been published, to provide a valuable comparative analysis for researchers in the field.
A notable study has identified novel pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC).[1][3] This guide will, therefore, focus on comparing the preclinical profile of these emerging compounds against established EGFR inhibitors used in the treatment of NSCLC.
Comparative Analysis: Preclinical Efficacy
The development of effective cancer therapeutics often hinges on a compound's ability to selectively inhibit cancer cell proliferation and induce apoptosis. The following table summarizes the available in vitro data for a promising pyrido[2,3-b][1][2]oxazine derivative, compound 7f , and compares it with established EGFR inhibitors.
| Compound/Drug | Class | Target | In Vitro IC50 (HCC827 cell line) | In Vitro IC50 (NCI-H1975 cell line) | In Vitro IC50 (A549 cell line) | Key Features |
| Compound 7f | Pyrido[2,3-b][1][2]oxazine derivative | EGFR-TK | 0.09 µM | 0.89 µM | 1.10 µM | Potent against EGFR exon 19 deletion; also active against L858R/T790M double mutation and wild-type EGFR overexpression.[1][3] |
| Osimertinib | Third-generation EGFR-TKI | EGFR (mutant-selective) | ~0.01 µM | ~0.01 µM | >10 µM | Highly potent against T790M resistance mutation and activating EGFR mutations, with lower activity against wild-type EGFR. |
| Gefitinib | First-generation EGFR-TKI | EGFR-TK | ~0.02 µM | >10 µM | ~7 µM | Active against activating EGFR mutations but ineffective against the T790M resistance mutation. |
| Erlotinib | First-generation EGFR-TKI | EGFR-TK | ~0.05 µM | >10 µM | ~2 µM | Similar profile to Gefitinib; active against activating EGFR mutations but not the T790M mutation. |
Mechanism of Action: A Visualized Pathway
The pyrido[2,3-b][1][2]oxazine derivatives discussed in this context, much like established EGFR-TKIs, aim to inhibit the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation. Mechanistic studies have confirmed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation.[1]
Figure 1: EGFR Signaling Pathway Inhibition
Experimental Protocols: A Guide to In Vitro Evaluation
The following provides a generalized, step-by-step methodology for the in vitro assessment of novel compounds like the pyrido[2,3-b][1][2]oxazine derivatives, based on standard cell viability assays.
MTT Assay for Cell Viability
-
Cell Seeding: Plate NSCLC cell lines (e.g., HCC827, NCI-H1975, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 7f) and established drugs in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: MTT Assay Workflow
Discussion and Future Directions
The preclinical in vitro data for the novel pyrido[2,3-b][1][2]oxazine derivatives, particularly compound 7f , demonstrates promising anti-proliferative effects against various NSCLC cell lines, including those with mutations that confer resistance to first-generation EGFR inhibitors.[1][3] The potency of compound 7f in the HCC827 cell line is comparable to that of the clinically approved drug osimertinib.[1]
However, a critical next step in the development of this compound class is the evaluation of their in vivo efficacy and safety profiles . Animal models of NSCLC, such as xenograft models in immunocompromised mice, are essential to determine if the promising in vitro activity translates into therapeutic benefit in a living organism. Key parameters to be assessed in such studies would include tumor growth inhibition, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicities.
While the direct comparison of in vivo efficacy for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one remains impossible due to the absence of data, the initial findings for the broader class of pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors warrant further investigation. Future research should focus on lead optimization to enhance potency and selectivity, followed by comprehensive in vivo studies to validate their therapeutic potential against NSCLC.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., K-H, A., Taha, H., Al-Adhami, N., Abdel-Wahab, B. F., & Al-Salahi, R. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 13(48), 33837-33853. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., K-H, A., Taha, H., Al-Adhami, N., Abdel-Wahab, B. F., & Al-Salahi, R. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available from: [Link]
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A Researcher's Guide to Characterizing Cancer Cell Resistance Profiles Against Pyridoxazinone-Based Therapeutics
Introduction: The Rise of Pyridoxazinones and the Inevitable Challenge of Resistance
The pyridoxazinone scaffold has emerged as a highly versatile and promising core in modern medicinal chemistry, yielding derivatives with a wide spectrum of biological activities.[1][2] In oncology, this chemical backbone has been instrumental in developing potent inhibitors against a diverse array of high-value cancer targets, including key enzymes and kinases that drive tumor progression.[3][4] These targets include Poly (ADP-ribose) polymerase (PARP), Dihydrofolate reductase (DHFR), B-Raf, Bruton's tyrosine kinase (BTK), and various receptor tyrosine kinases like c-Met and FGFR.[3][5][6] Some derivatives also function as tubulin polymerization inhibitors, mirroring the action of classic chemotherapeutics.[3][5]
However, as with nearly all targeted and cytotoxic cancer therapies, the initial success of treatment is often curtailed by the development of drug resistance. This can be intrinsic, where a subpopulation of cancer cells is inherently non-responsive, or acquired, developing under the selective pressure of the treatment itself.[7][8] Understanding the specific mechanisms by which cancer cells evade pyridoxazinone-induced cytotoxicity is paramount for predicting clinical outcomes, designing rational combination therapies, and developing next-generation compounds that can overcome these resistance pathways.
This guide provides a comprehensive, technically grounded framework for researchers to systematically investigate and characterize the resistance profile of cancer cells to novel pyridoxazinone-based treatments. We move beyond simple IC50 measurements to delineate the "how" and "why" of resistance, integrating field-proven protocols with the causal logic behind each experimental choice. This self-validating system of protocols allows for a multi-faceted comparison of a lead pyridoxazinone compound against alternative therapies, grounded in robust experimental data.
Section 1: The Multi-Target Landscape of Pyridoxazinone Derivatives
The therapeutic potential of the pyridoxazinone scaffold lies in its adaptability, allowing for the synthesis of derivatives that can engage a variety of oncogenic targets.[5] A clear understanding of a compound's specific mechanism of action is the essential first step in hypothesizing and testing potential resistance pathways.
Caption: Diverse anticancer mechanisms of pyridoxazinone derivatives.
Section 2: Anticipating Resistance: Common Mechanisms and Their Application
Cancer cells can employ a range of strategies to survive chemotherapy.[9] A thorough investigation must consider multiple possibilities, as these mechanisms are not mutually exclusive. The major categories of drug resistance include altered drug transport, modifications of the drug target, dysregulation of cell death pathways, and metabolic reprogramming.[9][10][11]
Key Resistance Mechanisms to Interrogate:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP, actively pumps drugs out of the cell, preventing them from reaching their target at a sufficient concentration.[12][13] This is a common mechanism of multi-drug resistance (MDR).
-
Target Alteration:
-
Mutation: The acquisition of mutations in the drug's target protein can prevent the compound from binding effectively.[14][15] For a pyridoxazinone targeting B-Raf, a secondary mutation in the kinase domain could confer resistance.
-
Expression Changes: Downregulation of the target protein or upregulation of a compensatory protein can render the drug ineffective.
-
-
Apoptosis Evasion: Cancer cells can acquire mutations in genes that regulate apoptosis, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the loss of pro-apoptotic sensors (e.g., p53, Bax), making them resistant to drug-induced cell death.[9][16]
-
Metabolic Reprogramming: Resistant cells often exhibit altered metabolic pathways, such as increased glycolysis or glutaminolysis, to fuel survival and repair processes.[10][17][18] This metabolic plasticity can compensate for the stress induced by the therapeutic agent.
Section 3: A Validated Experimental Workflow for Resistance Assessment
This section details a logical, multi-step workflow designed to generate a comprehensive resistance profile. The causality is critical: we first confirm the resistance phenotype and then systematically dissect the underlying mechanism(s).
Caption: Experimental workflow for characterizing drug resistance.
Protocol 1: Generation of a Resistant Cancer Cell Line
Causality: To study acquired resistance, a model system is required. This is achieved by culturing a sensitive parental cell line with gradually increasing concentrations of the pyridoxazinone derivative. This process mimics the selective pressure that leads to resistance in a clinical setting, allowing for the outgrowth of resistant clones.[19]
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Initial Treatment: Treat the cells with the pyridoxazinone compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Maintain the culture, replacing the drug-containing medium every 2-3 days. Monitor the cells for signs of recovery and renewed proliferation.
-
Dose Escalation: Once the cells are proliferating steadily, passage them and increase the drug concentration by a factor of 1.5-2.0.
-
Repeat: Continue this cycle of adaptation and dose escalation over several months. The goal is to establish a cell line that can proliferate in a drug concentration at least 10-fold higher than the parental IC50.
-
Validation: Periodically freeze down vials of the resistant cell line at different stages. Once a stable resistant line is established, confirm its phenotype using the IC50 determination protocol below.
Protocol 2: Quantifying the Resistance Phenotype (IC50 Determination)
Causality: The foundational step is to quantify the degree of resistance. A cell viability assay, such as the MTT or XTT assay, measures the metabolic activity of cells, which correlates with cell number.[20] By comparing the drug concentration required to inhibit 50% of growth (IC50) in parental versus resistant cells, we can calculate a Resistance Index (RI).
Methodology (MTT Assay):
-
Cell Seeding: Seed both parental (sensitive) and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2-fold serial dilution of the pyridoxazinone compound in culture medium. Also include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the various drug dilutions to the wells in triplicate.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Calculate the Resistance Index (RI) = IC50 (Resistant Cells) / IC50 (Sensitive Cells) .
-
Data Presentation:
| Cell Line | Pyridoxazinone Derivative X (IC50, µM) | Alternative Drug Y (IC50, µM) | Resistance Index (RI) for Drug X |
| Parental (Sensitive) | 0.5 | 1.2 | N/A |
| Resistant | 15.0 | 1.5 | 30.0 |
Protocol 3: Investigating Specific Resistance Mechanisms
Once resistance is quantified (RI > 5-10), the following parallel experiments should be conducted to identify the mechanism.
Causality: To determine if resistance is mediated by MDR efflux pumps, we can measure the cell's ability to retain a fluorescent substrate of these pumps, such as Rhodamine 123.[21][22] Resistant cells with high pump activity will rapidly eject the dye, showing low fluorescence, whereas sensitive cells or resistant cells treated with a pump inhibitor (e.g., verapamil) will retain it, showing high fluorescence.[23]
Caption: Principle of the Rhodamine 123 efflux inhibition assay.
Methodology (Flow Cytometry):
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them at 1x10^6 cells/mL in serum-free medium.
-
Inhibitor Pre-incubation: For inhibitor controls, pre-incubate a sample of resistant cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30 minutes at 37°C in the dark.
-
Wash and Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the control sample) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC).
-
Interpretation:
-
Sensitive Cells: High MFI (dye is retained).
-
Resistant Cells: Low MFI (dye is pumped out).
-
Resistant Cells + Verapamil: High MFI (efflux is inhibited, restoring retention). A significant increase in MFI in this sample compared to the untreated resistant cells strongly indicates MDR-mediated resistance.
-
Causality: If the pyridoxazinone derivative has a specific protein target (e.g., B-Raf), resistance can arise from genetic changes affecting this target.[24] Western blotting can reveal changes in protein expression levels (up or down-regulation), while DNA sequencing is required to identify point mutations that may alter drug binding.
Methodology:
-
Protein Analysis (Western Blot):
-
Lyse parental and resistant cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the pyridoxazinone's target protein (e.g., anti-B-Raf) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Compare the band intensity of the target protein between sensitive and resistant cells, normalized to the loading control.
-
-
Genetic Analysis (Sanger/NGS Sequencing):
-
Extract genomic DNA from both parental and resistant cell lines.
-
Design PCR primers to amplify the coding region (or specific exons, like the kinase domain) of the target gene.
-
Perform PCR and purify the resulting amplicons.
-
Send the purified DNA for Sanger sequencing. For a broader, unbiased search for mutations, Next-Generation Sequencing (NGS) of the whole exome or target gene panel can be employed.
-
Align the sequencing results from the resistant cells to the parental cells (or a reference sequence) to identify any acquired mutations.
-
Causality: Effective anticancer drugs induce apoptosis. Resistant cells often develop mechanisms to evade this process.[25] Annexin V/Propidium Iodide (PI) staining distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells by flow cytometry, allowing for a quantitative comparison of cell death induction.
Methodology (Annexin V/PI Staining):
-
Treatment: Seed sensitive and resistant cells and treat them with the pyridoxazinone derivative at concentrations equivalent to their respective IC50 and 2x IC50 for 24-48 hours. Include an untreated control for each cell line.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
-
Interpretation: Compare the percentage of apoptotic cells (early + late) between the sensitive and resistant lines after treatment. A significantly lower percentage of apoptosis in the resistant line upon drug exposure suggests apoptosis evasion is a key resistance mechanism. This can be further validated by Western blotting for key proteins like Bcl-2, Bax, and cleaved Caspase-3.
Section 4: Comparative Data Summary and Interpretation
To effectively compare the performance of your pyridoxazinone derivative, all experimental data should be consolidated. This allows for a clear, at-a-glance assessment of the resistance profile and provides a basis for comparison with other known drugs.
Master Data Comparison Table:
| Feature | Parental Cells | Pyridoxazinone-Resistant Cells | Interpretation / Comparison to Alternative Drug Z |
| IC50 (µM) | 0.5 | 15.0 (RI = 30) | High level of acquired resistance. Alternative Drug Z (a known B-Raf inhibitor) shows an RI of 50 in a similar model. |
| Rhodamine 123 MFI | 8500 | 1200 | Strong evidence of efflux pump activity. |
| Rhodamine 123 MFI (+Verapamil) | 8700 | 7900 | Reversal of low fluorescence confirms P-gp mediated efflux is a major mechanism. |
| Target Protein Level (Western) | 1.0 (Normalized) | 1.1 (Normalized) | No significant change in target protein expression. |
| Target Gene Sequence | Wild-Type | V600E -> V600K | Acquired secondary mutation in the target kinase domain, a known mechanism of resistance for Drug Z. |
| % Apoptosis (at 2x IC50) | 65% | 20% | Significant apoptosis evasion in resistant cells. |
| Bcl-2/Bax Ratio (Western) | 0.8 | 3.5 | Upregulation of anti-apoptotic Bcl-2 relative to pro-apoptotic Bax, confirming an apoptosis block. |
This integrated analysis points to a multi-faceted resistance mechanism involving both potent drug efflux and a secondary target-site mutation. This profile can then be directly compared to published data for other drugs targeting the same pathway, providing critical context for the continued development of the pyridoxazinone compound.
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Abd-Rabo, Z.S., Serry, A.M., & George, R.F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. Available at: [Link]
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Kumar, R., et al. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Journal of Heterocyclic Chemistry, 60(6), 929-949. Available at: [Link]
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Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1957-1977. Available at: [Link]
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Zahreddine, H., & Borden, K.L.B. (2013). Mechanisms of cancer drug resistance. Cancer Drug Resistance, 1(1), 1-8. Available at: [Link]
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Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 124, 46-58. Available at: [Link]
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Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]
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Shen, Y., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Journal of Ovarian Research, 13(1), 87. Available at: [Link]
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Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(9), 1057-1077. Available at: [Link]
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Gomes, P.S.L., et al. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. Critical Reviews in Biotechnology. Available at: [Link]
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Wellcome Sanger Institute. (2024). Cancer drug resistance causes and categories identified. Available at: [Link]
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Szakács, G., et al. (2004). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. Anticancer Research, 24(2B), 489-502. Available at: [Link]
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Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]
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Zahreddine, H., & Borden, K. L. (2013). Mechanisms and insights into drug resistance in cancer. Frontiers in pharmacology, 4, 28. Available at: [Link]
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Chen, D., et al. (2022). When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers in Molecular Biosciences, 9, 1043323. Available at: [Link]
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Chen, L., et al. (2010). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Journal of lipid research, 51(10), 3021–3029. Available at: [Link]
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Gomes, P. S. L., et al. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. Critical Reviews in Biotechnology, 1-20. Available at: [Link]
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Chen, Y. T., & Wang, C. K. (2021). Predicting Anticancer Drug Resistance Mediated by Mutations. International Journal of Molecular Sciences, 22(19), 10499. Available at: [Link]
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Hsu, C. H., et al. (2016). Identifying anti-cancer drug response related genes using an integrative analysis of transcriptomic and genomic variations with cell line-based drug perturbations. Oncotarget, 7(9), 9832–9845. Available at: [Link]
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Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Available at: [Link]
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ResearchGate. (n.d.). Metabolic mechanisms illustrated within a drug-resistant cancer cell. Available at: [Link]
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Asif, M. (2015). In vitro assays for the evaluation of drug resistance in tumor cells. ResearchGate. Available at: [Link]
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Ma, L., Zhao, B., & Ma, Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 112, 117847. Available at: [Link]
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Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Available at: [Link]
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Caris Life Sciences. (n.d.). Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. Available at: [Link]
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A Comparative Analysis of the Pharmacokinetic Properties of Pyridazinone Derivatives: A Guide for Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1] Derivatives of this heterocyclic ring system have shown promise in a multitude of therapeutic areas, including cardiovascular diseases and oncology.[2] A critical determinant of a drug candidate's success is its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several notable pyridazinone derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
The Pivotal Role of Pharmacokinetics in Drug Efficacy
The journey of a drug through the body is a complex process. Its ability to reach the target site in sufficient concentration and for an appropriate duration is paramount for therapeutic efficacy. This is dictated by its pharmacokinetic properties. A favorable pharmacokinetic profile is characterized by good oral bioavailability, appropriate distribution to target tissues, metabolic stability, and a clearance rate that allows for a convenient dosing regimen. Understanding and optimizing these parameters is a key challenge in drug discovery and development.
Comparative Pharmacokinetic Profiles of Pyridazinone Derivatives
The pharmacokinetic properties of pyridazinone derivatives can be significantly influenced by their chemical substitutions.[3] This allows for the fine-tuning of their ADME profiles to achieve desired therapeutic outcomes. Below is a comparative summary of key pharmacokinetic parameters for a selection of pyridazinone derivatives from preclinical studies.
| Compound/Derivative | Animal Model | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Levosimendan | Human | IV | - | - | ~1 | ~85 (oral) | - | ~0.3 | [4][5] |
| Pimobendan | Dog | Oral | - | - | ~0.4 (parent), 2 (metabolite) | 60-65 | - | - | [6] |
| GNE-A (c-Met Inhibitor) | Mouse | Oral | - | - | - | 88.0 | 15.8 | 2.1-9.0 | [7] |
| GNE-A (c-Met Inhibitor) | Rat | Oral | - | - | 1.67 | 11.2 | 36.6 | 2.1-9.0 | [7] |
| Compound 19 (c-Met Inhibitor) | Mouse | - | - | - | Favorable | Favorable | - | - | [8] |
| DS21360717 (FER Inhibitor) | Mouse | Oral | - | - | - | - | - | - | [9] |
| Compound 17c (FER Inhibitor) | Mouse | Oral | - | - | - | 65 | - | - | [10] |
| MSC2156119 (c-Met Inhibitor) | - | Oral | - | - | Long | - | - | - | [11] |
| BTK Inhibitor Analog 23 | - | - | - | - | Improved metabolic stability | - | - | - | [12] |
Note: This table presents a selection of available data and is not an exhaustive list. Direct comparison should be made with caution due to variations in experimental conditions.
The data highlight the significant variability in the pharmacokinetic profiles of pyridazinone derivatives. For instance, Levosimendan exhibits high oral bioavailability, while the c-Met inhibitor GNE-A shows species-dependent oral bioavailability, being high in mice and low in rats.[4][7] Pimobendan is characterized by a short half-life of the parent compound but has an active metabolite with a longer half-life.[6] These differences underscore the importance of chemical modifications in tailoring the pharmacokinetic properties of pyridazinone-based drug candidates.
Experimental Protocol for a Preclinical Pharmacokinetic Study in Rats
To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical preclinical pharmacokinetic study in rats is outlined below. This protocol is a self-validating system designed to ensure the generation of robust and reliable data.
I. Animal Preparation and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[13]
-
Drug Formulation:
-
For oral administration, the test compound is typically formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
For intravenous administration, the compound is dissolved in a suitable vehicle, often a co-solvent system like saline, polyethylene glycol (PEG), and ethanol, and sterile-filtered.
-
-
Administration:
-
Oral (PO): Administer the drug formulation via oral gavage using a suitable gavage needle. The volume is typically 5-10 mL/kg.[13]
-
Intravenous (IV): Administer the drug solution as a bolus injection into a lateral tail vein. The injection volume is typically 1-2 mL/kg.
-
II. Blood Sampling
-
Sampling Time Points: Collect blood samples at predetermined time points post-dosing. A typical schedule for IV administration is 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[13]
-
Blood Collection:
-
Collect approximately 0.2-0.3 mL of blood from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Anesthesia (e.g., isoflurane) may be used for restraint and to minimize distress during sampling.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
III. Sample Analysis using LC-MS/MS
-
Sample Preparation:
-
Protein Precipitation: This is a common method to remove proteins from the plasma sample.[14] Add a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to the plasma sample. Vortex the mixture and centrifuge to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[16]
-
Chromatographic Separation: Separate the analyte from other components in the sample using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the parent drug and its metabolites.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the test compound in the plasma samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Visualizing Key Processes
To further elucidate the experimental workflow and metabolic fate of pyridazinone derivatives, the following diagrams are provided.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Caption: A generalized metabolic pathway for pyridazinone derivatives.
Causality in Experimental Design and Future Directions
The choice of animal model, administration route, and analytical method in a pharmacokinetic study is driven by the intended clinical application of the drug candidate. For orally administered drugs, assessing bioavailability is crucial. The selection of an appropriate analytical method, such as LC-MS/MS, ensures the sensitivity and specificity required for accurate quantification of the drug and its metabolites in complex biological matrices.[16]
The future of pyridazinone-based drug development lies in the rational design of molecules with tailored pharmacokinetic profiles. By understanding the structure-pharmacokinetic relationships, medicinal chemists can modify the pyridazinone scaffold to enhance oral bioavailability, prolong half-life for less frequent dosing, and optimize distribution to the target tissues, ultimately leading to the development of safer and more effective medicines.
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
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Validating Downstream Signaling Inhibition: A Comparative Guide for 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one and Other Kinase Inhibitors
For researchers and drug development professionals, the journey from identifying a potential therapeutic compound to validating its mechanism of action is a meticulous process. This guide provides an in-depth, technically-focused comparison for validating the downstream signaling inhibition of a novel kinase inhibitor, using the hypothetical compound 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one . While the specific target of this molecule is under investigation, we will use the well-characterized Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway as a primary example to illustrate the validation process. This framework is broadly applicable to other kinase inhibitors.
The guide will compare the hypothetical inhibitory effects of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one with a known TAK1 inhibitor, Takinib , providing supporting experimental data and detailed protocols.
The Central Role of TAK1 in Inflammatory Signaling
Transforming Growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that acts as a central node in cellular signaling pathways regulating inflammation, immunity, and cell survival.[1][2] Dysregulation of TAK1 signaling is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3][4][5]
Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), TAK1 is activated and subsequently phosphorylates downstream targets.[5][6] This initiates a signaling cascade leading to the activation of two major pathways:
-
The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][7][8]
-
The MAPK Pathway: TAK1 also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38, which are involved in stress responses and inflammation.[1][2]
Visualizing the TAK1 Signaling Cascade
To effectively validate the inhibition of this pathway, a clear understanding of the key players is essential.
Caption: Experimental workflow for validation.
Experimental Protocols and Data Interpretation
Western Blotting for Phosphorylated Signaling Proteins
Western blotting is a cornerstone technique to directly measure the phosphorylation status of key signaling proteins, providing a snapshot of pathway activation.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or THP-1) and allow them to adhere overnight. Pre-treat cells with varying concentrations of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, Takinib, IMD-0354, or vehicle (DMSO) for 1-2 hours. [9]2. Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 15-30 minutes to induce TAK1 pathway activation. [9]3. Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. [10]5. Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated p65 (Ser536) and phosphorylated JNK. [11][12]Subsequently, probe with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. [10]Total p65, total JNK, and a housekeeping protein like β-actin should be probed as loading controls.
Data Interpretation and Comparison Table:
| Compound | Concentration | p-p65 (Ser536) Inhibition | p-JNK Inhibition |
| Vehicle (DMSO) | - | None | None |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | 1 µM | +++ | +++ |
| 10 µM | ++++ | ++++ | |
| Takinib | 1 µM | ++++ | ++++ |
| 10 µM | +++++ | +++++ | |
| IMD-0354 | 10 µM | +++++ | - |
(+ indicates the degree of inhibition, - indicates no inhibition)
A dose-dependent decrease in the phosphorylation of both p65 and JNK upon treatment with 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one, similar to Takinib, would strongly suggest inhibition at or upstream of TAK1. The specific inhibition of p-p65 by IMD-0354 serves as a control for downstream pathway blockade. [8]
NF-κB Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB, providing a functional readout of the entire pathway. [13] Protocol:
-
Cell Seeding: Seed HEK293T cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid into a 96-well plate. [14][15]2. Treatment and Stimulation: The following day, pre-treat the cells with the test compounds as described for the Western blot. Stimulate with TNF-α or IL-1β for 6-8 hours. [16]3. Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. [13][14] Data Interpretation and Comparison Table:
| Compound | Concentration | Luciferase Activity (Relative Light Units) | % Inhibition |
| Unstimulated Control | - | 100 ± 15 | - |
| Stimulated + Vehicle | - | 5000 ± 350 | 0% |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | 1 µM | 2500 ± 200 | 50% |
| 10 µM | 500 ± 50 | 90% | |
| Takinib | 1 µM | 2000 ± 150 | 60% |
| 10 µM | 300 ± 30 | 94% | |
| IMD-0354 | 10 µM | 450 ± 40 | 91% |
A significant reduction in luciferase activity with 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one treatment would confirm the functional inhibition of the NF-κB signaling pathway.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
qPCR measures the mRNA levels of NF-κB target genes, providing a direct assessment of the downstream biological consequences of pathway inhibition. [17] Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., THP-1 macrophages) with the compounds and stimulate with LPS for 4-6 hours. Extract total RNA using a suitable kit. [18]2. cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for inflammatory genes such as IL6, TNF, and CXCL8 (IL-8). Use a housekeeping gene like GAPDH or ACTB for normalization. [19][20][21] Data Interpretation and Comparison Table:
| Compound | Concentration | IL-6 mRNA (Fold Change vs. Stimulated Vehicle) | TNF-α mRNA (Fold Change vs. Stimulated Vehicle) |
| Stimulated + Vehicle | - | 1.0 | 1.0 |
| 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one | 1 µM | 0.45 | 0.50 |
| 10 µM | 0.12 | 0.15 | |
| Takinib | 1 µM | 0.35 | 0.40 |
| 10 µM | 0.08 | 0.10 | |
| IMD-0354 | 10 µM | 0.15 | 0.18 |
Suppression of inflammatory gene expression by 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one in a manner comparable to Takinib would provide strong evidence for its anti-inflammatory potential through TAK1 pathway inhibition.
Conclusion
The validation of a novel kinase inhibitor requires a systematic and multi-faceted approach. By employing a combination of biochemical (Western blot), functional (reporter assay), and transcriptional (qPCR) readouts, researchers can confidently assess the inhibitory potential of a compound like 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one on a specific signaling pathway. The comparative analysis against known inhibitors such as Takinib provides a crucial benchmark for efficacy and helps to elucidate the compound's mechanism of action. This comprehensive validation strategy is essential for advancing promising therapeutic candidates from the bench to the clinic.
References
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- A TAK1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling - PMC.
- TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis - Frontiers.
- Human NF-κB Reporter Assay System.
- NF-KBLUCIFERASE ASSAY | Bowdish Lab.
- Human NF-κB Reporter Assay System - Indigo Biosciences.
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- (PDF) RNA extraction and quantitative PCR to assay inflammatory gene expression v1.
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- A Comparative Guide to Validating the Inhibition of TAK1 Downstream Targets by Takinib - Benchchem.
- Validating the Mechanism of Action of Imidazole-Based TAK1 Inhibitors: A Comparative Guide - Benchchem.
- Novel IRAK1–IKKε Signaling Axis Limits the Activation of TAK1–IKKβ Downstream of TLR3 | The Journal of Immunology | Oxford Academic.
- Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed.
- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139) - Novus Biologicals.
- Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - NIH.
- The Novel IKK2 Inhibitor LY2409881 Potently Synergizes with Histone Deacetylase Inhibitors in Preclinical Models of Lymphoma through the Downregulation of NF-κB - AACR Journals.
- Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - NIH.
- Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC - PubMed Central.
- TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC - PubMed Central.
- Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC.
- Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - JCI Insight.
- Quantification of pro-inflammatory gene expression in the pre-treatment... - ResearchGate.
- Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC - PubMed Central.
- Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers | Journal of Medicinal Chemistry - ACS Publications.
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- Full article: The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation - Taylor & Francis.
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- Western blot analysis of IκB, NF-κB p65, p-JNK and JNK. (A) H929 cells... - ResearchGate.
- Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PubMed Central.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS No. 1203499-66-4), a heterocyclic compound often used in pharmaceutical research.[3][4]
The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management promulgated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide applies the precautionary principle, treating the substance as hazardous chemical waste to ensure the highest level of safety.
Pre-Disposal Hazard Assessment & Characterization
The foundational step in any disposal protocol is understanding the potential hazards. 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one belongs to the pyridoxazinone class of heterocyclic compounds.[8] While specific toxicological data is not thoroughly documented in readily available literature, structurally similar compounds may cause respiratory, skin, or eye irritation.[9][10] Therefore, it is imperative to handle this compound with the appropriate safeguards.
Waste Characterization: Unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) department, all unused, expired, or contaminated quantities of this compound must be classified as hazardous chemical waste .[2] This classification is based on the unknown toxicity profile and the general nature of complex organic molecules used in research.[11]
Required Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is the first line of defense in laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne powder, preventing potential eye irritation.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use.[9] | Prevents dermal absorption, which is a potential route of exposure for many organic compounds. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities of fine powder or if aerosolization is likely. | Minimizes the risk of inhaling the compound. All handling of the solid form should ideally occur within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal process must be systematic, from the point of generation to the final handoff to waste management professionals. This workflow ensures regulatory compliance and minimizes risk.
Step 1: Waste Containerization
The choice of a waste container is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a clean, sealable, and leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of cracks or exterior residue.[2]
-
Primary Waste: For pure, unused, or non-acutely hazardous solid waste, place it directly into the designated container.
-
Contaminated Materials: Any materials used to clean spills (e.g., absorbent pads, paper towels) and contaminated labware (e.g., pipette tips, weighing boats) must also be collected in the hazardous waste container.[2][12]
Step 2: Labeling the Waste Container
Proper labeling is an EPA and OSHA requirement and is crucial for safety and compliance.[5][13]
-
Immediate Labeling: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S department.[2]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."[13]
-
The full chemical name: "1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one" and its CAS number "1203499-66-4."
-
An accurate list of all components by percentage if it is a mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Handle with Caution - Toxicity Unknown").
-
The name and contact information of the generating researcher/laboratory.
-
The date the container is full or ready for disposal.
-
Step 3: Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions.
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the laboratory, at or near the point of waste generation, where hazardous waste is collected.[1][13] The SAA must be under the control of the laboratory personnel.
-
Segregate Incompatibles: Store the container with other organic waste, away from incompatible materials. Crucially, you must:
-
Secure Storage: Ensure the container lid is securely fastened at all times, except when adding waste. Store the container in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][14]
-
Request Pickup: Once the container is full or the experiment is complete, submit a chemical waste collection request to your institution's EH&S or hazardous waste management department.
-
Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1] Heterocyclic compounds can be persistent in the environment and harmful to aquatic life.[11]
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small, manageable spill of the solid, and only if you are trained and have the proper PPE, you may proceed with cleanup. For large spills or any spill of a solution, evacuate and contact your institution's emergency response team.
-
Cleanup Protocol (Small Solid Spill):
-
Carefully sweep up the material to avoid creating dust.[12]
-
Place the swept material and any contaminated cleaning equipment (e.g., broom heads, dustpans) into your designated hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[12]
-
All materials used for decontamination (wipes, towels) must also be disposed of as hazardous waste.[12][15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Caption: Disposal workflow for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. ResearchGate. [Link]
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Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]
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Specifications of 1-Tert-butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H). Capot Chemical. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
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Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed. [Link]
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
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A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. [Link]
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1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Ruji Biology. [Link]
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tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. MDPI. [Link]
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Personal protective equipment for handling 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Comprehensive Safety and Handling Guide for 1-tert-Butyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
For Research Use Only
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals and provides essential safety and logistical information for handling 1-tert-Butyl-1H-pyrido[2,3-b][1]oxazin-2(3H)-one. As a specific Safety Data Sheet (SDS) is not currently available for this compound, the following recommendations are based on an expert assessment of its chemical structure, incorporating data from related compounds such as pyridine derivatives and lactams. This information should be used in conjunction with standard laboratory safety protocols and a thorough risk assessment for the specific procedures being undertaken.
Hazard Assessment and Chemical Profile
1-tert-Butyl-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[2] Its structure features a pyrido-oxazine core, which is a nitrogen-containing heterocyclic system, and an N-tert-butyl group. While specific toxicological data for this compound is unavailable, an analysis of its constituent moieties suggests the following potential hazards:
-
Pyridine Moiety: Pyridine and its derivatives can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3][4] Some pyridine derivatives have been shown to have low to moderate acute toxicity.
-
Lactam Moiety: The oxazinone ring contains a lactam structure. While many lactams are not highly hazardous, some can act as skin and respiratory sensitizers. For example, certain beta-lactam compounds are known to cause allergic reactions.[2][5][6]
-
N-tert-Butyl Group: The bulky tert-butyl group may influence the compound's reactivity and biological activity.
Given the presence of these functional groups, it is prudent to handle this compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.
Assumed Hazard Statements (Based on Structural Analogs):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure during handling. The following table outlines the minimum required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or Goggles. A face shield may be necessary for tasks with a high risk of splashing. | Provides protection from flying particles and liquid splashes. |
| Hand Protection | Double-layered disposable nitrile gloves. | Provides protection against incidental chemical exposure. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills and splashes. Should be fully buttoned with long sleeves. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. An appropriate respirator may be required if engineering controls are insufficient or if the compound is handled as a powder, generating dust. | Minimizes inhalation of dust, mists, or fumes. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the recommended procedure for handling 1-tert-Butyl-1H-pyrido[2,3-b][1]oxazin-2(3H)-one.
Caption: Recommended workflow for handling 1-tert-Butyl-1H-pyrido[2,3-b][1]oxazin-2(3H)-one.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
When weighing the solid compound, do so in the fume hood to minimize inhalation of any dust particles.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Segregate waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for 1-tert-Butyl-1H-pyrido[2,3-b][1]oxazin-2(3H)-one.
-
Solid Waste:
-
Liquid Waste:
-
Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal.[1]
-
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Capot Chemical. (n.d.). Specifications of 1-Tert-butyl-1H-pyrido[2,3-b][1]oxazin-2(3H) - Capot Chemical. Retrieved from [Link]
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Waste handling in the organic chemistry lab. (n.d.). Retrieved from [Link]
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Cortes, S. (2020, June 11). 2.1: Chemical Waste. Chemistry LibreTexts. [Link]
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Aluri, B. R., Kindermann, M. K., Jones, P. G., & Heinicke, J. (2008). Sterically and polarity-controlled reactions of tBuLi with P=CH-NR heterocycles: novel heterocyclic P- and P,O-ligands and preliminary tests in transition-metal catalysis. Chemistry, 14(14), 4328–4335. [Link]
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Solid Waste Management in Organic Chemistry Lab. (2024, June 29). YouTube. [Link]
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Gorska, A., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 15(14), 4801. [Link]
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β-Lactamase 107740 - Safety Data Sheet. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
